Halobetasol
Description
Ulobetasol is a highly potent corticosteroid. It is structurally related to [clobetasol]. Due to its high potency, it is mainly prescribed in the treatment of severe plaque psoriasis and corticosteroid responsive dermatoses. Ulobetasol was granted FDA approval on 17 December 1990.
This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.
This compound is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictor activities. This compound, a topical steroid, diffuses across cell membranes to interact with cytoplasmic corticosteroid receptors located in both the dermal and intradermal cells, thereby activating gene expression of anti-inflammatory proteins mediated via the corticosteroid receptor response element. Specifically, this agent induces phospholipase A2 inhibitory proteins, which inhibit the release of arachidonic acid, thereby inhibiting the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes. As a result, this compound reduces edema, erythema, and pruritus through its cutaneous effects on vascular dilation and permeability.
used in ointment to treat psoriasis; Ulobetasol cream contains 0.05% 6-fluoroclobetasol 17-propionate
See also: this compound Propionate (active moiety of).
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHFPXVYPMWYQD-XHIJKXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243759 | |
| Record name | Halobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
98651-66-2 | |
| Record name | Halobetasol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halobetasol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098651662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Halobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOBETASOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P6159HM7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
200-216 | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Halobetasol Propionate in Psoriasis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halobetasol propionate is a super-potent topical corticosteroid that serves as a cornerstone in the management of plaque psoriasis.[1][2][3][4] Its therapeutic efficacy stems from its potent anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive properties.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound propionate in the context of psoriasis research, detailing its molecular interactions, cellular effects, and clinical and preclinical evidence.
Core Mechanism of Action: Glucocorticoid Receptor Agonism
The primary mechanism of action of this compound propionate is its function as a potent agonist of the glucocorticoid receptor (GR). This intracellular receptor, upon binding to this compound propionate, translocates to the nucleus and modulates the transcription of a wide array of genes, leading to the downregulation of pro-inflammatory pathways and the upregulation of anti-inflammatory mediators.
Glucocorticoid Receptor Binding Affinity
This compound propionate exhibits a high binding affinity for the glucocorticoid receptor, which is a key determinant of its high potency. In vitro studies have demonstrated a strong interaction between this compound propionate and the GR.
| Compound | Glucocorticoid Receptor Binding Affinity (IC50) |
| This compound Propionate | ≈ 0.4–0.8 nM |
Signaling Pathways Modulated by this compound Propionate
The anti-inflammatory effects of this compound propionate are mediated through the modulation of several key signaling pathways implicated in the pathogenesis of psoriasis.
Inhibition of Pro-inflammatory Transcription Factors
A central aspect of this compound propionate's mechanism is the inhibition of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are crucial in orchestrating the inflammatory response in psoriasis by driving the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound propionate interferes with the activation of these pathways, thereby reducing the production of inflammatory mediators.
Figure 1: this compound Propionate Signaling Pathway.
Upregulation of Anti-inflammatory Proteins
This compound propionate also actively promotes the transcription of genes encoding anti-inflammatory proteins. A key example is the induction of lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By blocking this step, this compound propionate effectively curtails the production of potent inflammatory mediators such as prostaglandins and leukotrienes.
Quantitative Efficacy from Clinical Trials
Numerous clinical trials have demonstrated the high efficacy of this compound propionate in treating plaque psoriasis. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound Propionate (HP) 0.01% Lotion vs. Vehicle
| Study | Treatment Group | N | Primary Efficacy Endpoint (Treatment Success* at Week 8) | p-value vs. Vehicle |
| Phase 3, Study 1 | HP 0.01% Lotion | 143 | 36.5% | <0.001 |
| Vehicle | 71 | 8.1% | ||
| Phase 3, Study 2 | HP 0.01% Lotion | 142 | 38.4% | <0.001 |
| Vehicle | 74 | 12.0% | ||
| *Treatment success was defined as at least a 2-grade improvement from baseline in Investigator Global Assessment (IGA) score and a score of 'clear' or 'almost clear'. |
Table 2: Comparison of this compound Propionate (HP) 0.01% Lotion and HP 0.05% Cream
| Efficacy Endpoint (at Week 2) | HP 0.01% Lotion (n=60) | HP 0.05% Cream (n=57) | p-value |
| Treatment Success | 30.0% | 31.6% | 0.854 |
| ≥2-grade improvement in Erythema | 38.3% | 31.6% | 0.446 |
| ≥2-grade improvement in Plaque Elevation | 40.0% | 36.8% | 0.727 |
| ≥2-grade improvement in Scaling | 43.3% | 47.4% | 0.663 |
| % Improvement in Body Surface Area (BSA) | 22.3% | 20.9% | 0.787 |
| Treatment success was defined as at least a 2-grade improvement from baseline in IGA and a score of 'clear' or 'almost clear'. |
Table 3: Efficacy of this compound Propionate 0.01%/Tazarotene 0.045% (HP/TAZ) Lotion in Psoriasis
| Study | Treatment Group | N | Treatment Success* at Week 8 | p-value vs. Vehicle |
| Pooled Phase 3 | HP/TAZ Lotion | 290 | 36.4% | <0.001 |
| Vehicle | 142 | 10.4% | ||
| *Treatment success was defined as at least a 2-grade improvement in IGA and a score of 'clear' or 'almost clear'. |
Experimental Protocols
Radioligand Binding Assay for Glucocorticoid Receptor Affinity
This assay is crucial for determining the binding affinity of corticosteroids like this compound propionate to the glucocorticoid receptor.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Receptor Preparation: A source of glucocorticoid receptors, such as a cell lysate from a cell line expressing GR or purified GR protein, is prepared.
-
Ligand Preparation: A radiolabeled glucocorticoid, typically ³H-dexamethasone, is used as the reporter ligand.
-
Competition Setup: A series of tubes are prepared containing the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound propionate.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding against the concentration of this compound propionate. The IC50 value (the concentration of this compound propionate that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used animal model to study the pathophysiology of psoriasis and to evaluate the efficacy of potential treatments.
Figure 3: Workflow of the Imiquimod-Induced Psoriasis Mouse Model.
Detailed Methodology:
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction of Psoriasis: A daily topical application of a commercially available 5% imiquimod cream is administered to the shaved back and/or ears of the mice for 5 to 7 consecutive days.
-
Treatment: Following the induction period, the mice are treated topically with this compound propionate or a vehicle control.
-
Evaluation of Disease Severity: The severity of the psoriasis-like skin inflammation is assessed daily by scoring erythema, scaling, and skin thickness (e.g., using a caliper).
-
Endpoint Analysis: At the end of the study, skin biopsies are collected for histological analysis to assess epidermal acanthosis, parakeratosis, and inflammatory cell infiltration. Additionally, tissue can be processed to measure the expression of key pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by methods such as qPCR or ELISA.
Assessment of Skin Barrier Function
Transepidermal water loss (TEWL) and skin hydration are key parameters for evaluating skin barrier function, which is often compromised in psoriasis.
Detailed Methodology:
-
Instrumentation: A Tewameter® is used to measure TEWL, and a Corneometer® is used to measure stratum corneum hydration.
-
Acclimatization: Subjects are required to rest for at least 20-30 minutes in a room with controlled temperature and humidity before measurements are taken.
-
Measurement Sites: Measurements are performed on both lesional (psoriatic plaques) and non-lesional skin.
-
Procedure: The probes of the respective instruments are applied to the skin surface, and measurements are recorded according to the manufacturer's instructions.
-
Data Analysis: The obtained values for TEWL and skin hydration are compared between lesional and non-lesional skin, and can also be used to assess the improvement in barrier function after treatment with this compound propionate.
Conclusion
This compound propionate is a highly effective topical treatment for plaque psoriasis, exerting its therapeutic effects through potent agonism of the glucocorticoid receptor. This leads to the transrepression of key pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes, ultimately suppressing the inflammatory cascade that drives psoriasis. Its high receptor binding affinity translates to significant clinical efficacy, as demonstrated in numerous clinical trials. The experimental models and protocols detailed in this guide provide a framework for the continued investigation of this compound propionate and the development of novel anti-psoriatic therapies.
References
- 1. Transepidermal Water Loss in Psoriasis: A Case-control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 3. This compound propionate for the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Cream - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Halobetasol Propionate: A Deep Dive into its Cellular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halobetasol propionate, a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses, including psoriasis and eczema. Its therapeutic efficacy is rooted in its profound impact on cellular signaling pathways that govern inflammation, proliferation, and immune responses. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms affected by this compound propionate. We will dissect its interaction with the glucocorticoid receptor and the subsequent downstream modulation of key inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Furthermore, this document summarizes available quantitative data on its anti-inflammatory and antiproliferative effects, presents detailed methodologies for key experimental assays, and provides visual representations of the pertinent cellular pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacodynamics.
Introduction
This compound propionate is a synthetic corticosteroid characterized by its potent anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][2] As a Class I topical corticosteroid, it is reserved for the treatment of moderate to severe corticosteroid-responsive skin conditions.[3] Understanding the intricate cellular and molecular pathways modulated by this compound propionate is paramount for optimizing its therapeutic application and for the development of novel anti-inflammatory agents. This guide aims to provide a detailed technical overview of these mechanisms for researchers and drug development professionals.
The Glucocorticoid Receptor Signaling Pathway: The Primary Target of this compound Propionate
The primary mechanism of action of this compound propionate, like all corticosteroids, is initiated by its binding to the intracellular glucocorticoid receptor (GR).[2][4] The GR, a member of the nuclear receptor superfamily, resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).
The binding of this compound propionate to the GR triggers a conformational change, leading to the dissociation of HSPs and the formation of an activated this compound propionate-GR complex. This activated complex then translocates to the nucleus, where it modulates gene expression through two principal mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The activated GR monomer can interfere with the activity of other transcription factors, most notably NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This interference, which does not involve direct DNA binding by the GR, leads to the downregulation of a wide array of inflammatory cytokines, chemokines, and adhesion molecules.
Figure 1: Glucocorticoid Receptor Signaling Pathway of this compound Propionate.
Key Cellular Pathways Modulated by this compound Propionate
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a central mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.
This compound propionate inhibits NF-κB signaling through multiple mechanisms:
-
Increased IκBα Synthesis: The activated GR can directly bind to a GRE in the IκBα promoter, leading to increased synthesis of this inhibitory protein. This enhances the sequestration of NF-κB in the cytoplasm.
-
Direct Interaction with NF-κB: The GR can physically interact with the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.
-
Competition for Coactivators: The GR can compete with NF-κB for limited pools of transcriptional coactivators, thereby reducing NF-κB-mediated gene expression.
Figure 2: Inhibition of the NF-κB Signaling Pathway by this compound Propionate.
Suppression of the AP-1 Signaling Pathway
AP-1 is another critical transcription factor involved in inflammation and cellular proliferation. It is a dimeric complex typically composed of proteins from the Jun and Fos families. This compound propionate can suppress AP-1 activity, primarily through the GR physically interacting with c-Jun, a key component of the AP-1 complex, thereby inhibiting its transcriptional activity.
Inhibition of Phospholipase A2 and the Arachidonic Acid Cascade
As mentioned earlier, this compound propionate upregulates the expression of lipocortin-1. Lipocortin-1 is a potent inhibitor of phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from membrane phospholipids. Arachidonic acid is the precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are powerful mediators of inflammation, vasodilation, and pain. By inhibiting PLA2, this compound propionate effectively curtails the production of these pro-inflammatory lipids.
Quantitative Data on the Effects of this compound Propionate
Preclinical Data
| Assay | Model | Outcome | Result | Reference |
| Anti-inflammatory Activity | ||||
| Croton oil-induced ear edema | Rats | Inhibition of edema | ED50 of 0.5 µ g/animal | |
| Mice | Inhibition of edema | ED50 of <0.32 µ g/animal | ||
| Oxazolone-induced dermatitis | Mice (early inflammatory reaction) | Inhibition of dermatitis | ED50 of 0.8 µ g/animal | |
| Rats (late inflammatory reaction) | Inhibition of dermatitis | ED50 of ~1 µ g/animal | ||
| Ultraviolet-induced dermatitis | Guinea pigs | Inhibition of dermatitis | More potent than clobetasol 17-propionate | |
| Antiproliferative Activity | ||||
| Cotton-pellet granuloma | Rats | Inhibition of granuloma formation | Distinctly superior to clobetasol 17-propionate | |
| Epidermal hyperplasia inhibition | Guinea pigs | Inhibition of hyperplasia | Distinctly superior to clobetasol 17-propionate | |
| Vasoconstrictive Activity | ||||
| Cutaneous vasoconstriction assay | Humans | Skin blanching | Higher blanching score than clobetasol 17-propionate ointment |
Clinical Data
Clinical trials in patients with plaque psoriasis provide quantitative evidence of this compound propionate's efficacy. The Investigator's Global Assessment (IGA) is a common endpoint in these studies, measuring the overall severity of the disease on a 5-point scale.
| Study | Treatment | Duration | Outcome | Result | Reference |
| Phase 3 Clinical Trial (Pooled Analysis) | This compound propionate 0.01% lotion vs. vehicle | 8 weeks | Treatment success (IGA score of 'clear' or 'almost clear' and a ≥2-grade improvement) | Study 1: 36.5% vs. 8.1% (P < 0.001); Study 2: 38.4% vs. 12.0% (P < 0.001) | |
| Phase 2 Clinical Trial | This compound propionate 0.01%/Tazarotene 0.045% lotion vs. vehicle | 8 weeks | Treatment success (IGA score of 'clear' or 'almost clear' and a ≥2-grade improvement) | 52.5% vs. 9.7% |
A study on a fixed-combination lotion of this compound propionate 0.01% and tazarotene 0.045% in patients with psoriasis demonstrated a significant reduction in key inflammatory cytokines within the treated plaques.
| Cytokine | Time Point | Reduction in Treated vs. Untreated Plaques | p-value | Reference |
| TNF-α | Week 4 | Significant reduction | < 0.03 | |
| Week 8 | Significant reduction | < 0.03 | ||
| Week 12 | Significant reduction | < 0.03 | ||
| IL-17A | Week 2 | Significant reduction | < 0.05 | |
| Week 4 | Significant reduction | < 0.05 | ||
| Week 8 | Significant reduction | < 0.05 |
Detailed Methodologies for Key Experiments
Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroids by measuring their ability to cause skin blanching.
Protocol Overview:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited.
-
Site Application: A small, defined amount of the topical corticosteroid formulation is applied to designated sites on the volar forearm.
-
Occlusion (Optional): In some protocols, the application sites are covered with an occlusive dressing to enhance penetration.
-
Application Duration: The formulation is left on the skin for a specified period, typically ranging from 6 to 16 hours.
-
Removal and Cleaning: The formulation is carefully removed, and the skin is gently cleansed.
-
Assessment of Vasoconstriction: At predetermined time points after removal (e.g., 2, 4, 6, and 24 hours), the degree of skin blanching at each application site is visually assessed by a trained, blinded observer using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching). Alternatively, a chromameter can be used for objective color measurement.
-
Data Analysis: The blanching scores are plotted over time, and the area under the effect curve (AUEC) is calculated to quantify the overall vasoconstrictor response. The dose duration required to produce 50% of the maximal effect (ED50) can also be determined from a dose-response study.
Figure 3: Experimental Workflow for the Vasoconstrictor Assay.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This assay is used to evaluate the percutaneous absorption and skin retention of topical formulations.
Protocol Overview:
-
Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a physiological temperature (typically 32°C or 37°C).
-
Formulation Application: A known amount of the this compound propionate formulation is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.
-
Skin Extraction: At the end of the experiment, the skin is removed, and the amount of drug retained in the different skin layers (stratum corneum, epidermis, dermis) can be determined by extraction.
-
Quantification: The concentration of this compound propionate in the receptor fluid samples and skin extracts is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux (permeation rate).
Figure 4: Experimental Workflow for In Vitro Skin Permeation Study.
Cytokine Expression Analysis by qPCR
Quantitative real-time polymerase chain reaction (qPCR) is used to measure changes in the gene expression of inflammatory cytokines in skin biopsies or cultured cells following treatment with this compound propionate.
Protocol Overview:
-
Sample Collection: Skin biopsies are obtained from patients before and after treatment, or cultured skin cells (e.g., keratinocytes) are treated with this compound propionate.
-
RNA Extraction: Total RNA is isolated from the samples using a suitable extraction method.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the target cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a reference (housekeeping) gene.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Figure 5: Experimental Workflow for Cytokine Expression Analysis by qPCR.
Conclusion
This compound propionate exerts its potent anti-inflammatory effects through a multi-faceted mechanism of action centered on the glucocorticoid receptor. By modulating the expression of a wide range of genes, it effectively suppresses key inflammatory pathways, including NF-κB and AP-1, and inhibits the production of pro-inflammatory mediators. The quantitative data from both preclinical and clinical studies underscore its high potency. The experimental methodologies detailed in this guide provide a framework for the continued investigation of its pharmacodynamics and the development of next-generation anti-inflammatory therapies. This in-depth understanding is crucial for harnessing the full therapeutic potential of this compound propionate while minimizing potential side effects.
References
- 1. Dermatopharmacologic investigations of this compound propionate in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Propionate? [synapse.patsnap.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. This compound Cream - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Halobetasol Propionate's Impact on Inflammatory Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halobetasol propionate, a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy is largely attributed to its profound ability to modulate the immune response, primarily through the suppression of pro-inflammatory cytokine expression. This technical guide provides an in-depth exploration of the mechanisms by which this compound propionate exerts its anti-inflammatory effects, with a specific focus on its impact on key inflammatory cytokines. This document details the underlying signaling pathways, presents available quantitative data on cytokine modulation, and furnishes comprehensive experimental protocols for in vitro and ex vivo analysis. Visualizations of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of the scientific principles at play.
Introduction to this compound Propionate
This compound propionate is a synthetic corticosteroid belonging to the most potent class (Class I) of topical steroids.[1] It is widely prescribed for the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as psoriasis and eczema.[2] The clinical effectiveness of this compound propionate stems from its potent anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive properties.[3][4] At the molecular level, these effects are achieved through the intricate regulation of gene expression, leading to a marked reduction in the production of inflammatory mediators, including cytokines.[5]
Inflammatory cytokines are small proteins that play a crucial role in cell signaling, particularly in initiating and sustaining inflammatory responses. In inflammatory skin conditions, there is an overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-17A (IL-17A). This compound propionate effectively mitigates the pathological processes in these diseases by suppressing the expression of these key cytokines.
Mechanism of Action: The Glucocorticoid Receptor Pathway
The anti-inflammatory actions of this compound propionate are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that is present in the cytoplasm of cells.
The process unfolds as follows:
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound propionate readily penetrates the cell membrane and binds to the GR in the cytoplasm. This binding event causes the dissociation of a complex of heat shock proteins (HSPs) from the GR.
-
Nuclear Translocation: The activated this compound propionate-GR complex then translocates into the nucleus.
-
Gene Regulation: Once in the nucleus, the complex can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of prostaglandins and leukotrienes.
-
Transrepression: The complex can also repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a crucial mechanism for the suppression of cytokine production.
-
References
- 1. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Supplement Individual Article: A Reappraisal of Fixed-Combination this compound Propionate and Tazarotene for the Treatment of Psoriasis: Biological Underpinnings, Therapeutic Mechanisms, and Economic Considerations - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Comparison of Cytokines in Skin Biopsies and Tape Strips from Adults with Atopic Dermatitis – ScienceOpen [scienceopen.com]
- 5. h-h-c.com [h-h-c.com]
Halobetasol Propionate: A Technical Guide on Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halobetasol propionate is a synthetic, super-potent topical corticosteroid renowned for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties. Its therapeutic efficacy is primarily mediated through high-affinity binding to the glucocorticoid receptor (GR), initiating a cascade of genomic and non-genomic events that modulate inflammatory responses. This technical guide provides a comprehensive overview of the glucocorticoid receptor binding characteristics of this compound propionate. It details the molecular signaling pathways, presents comparative potency data, and outlines the experimental protocols used to assess receptor affinity and pharmacodynamic response.
Introduction to Glucocorticoid Receptor Signaling
Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding by a ligand such as this compound propionate, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[2]
Once in the nucleus, the ligand-receptor complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The activated GR can also inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the expression of pro-inflammatory genes. This leads to a downregulation of various cytokines, chemokines, and adhesion molecules.
The high potency of this compound propionate is attributed to its strong interaction with the glucocorticoid receptor, leading to a robust anti-inflammatory response.
Glucocorticoid Receptor Binding Affinity of this compound Propionate
Comparative Potency of Topical Corticosteroids
Topical corticosteroids are often categorized into classes based on their potency, with Class I being the most potent. This compound propionate is classified as a Class I ("super-potent") corticosteroid.[5] Its high potency is a direct reflection of its strong interaction with the glucocorticoid receptor.
| Potency Class | Corticosteroid |
| Class I (Super-potent) | This compound propionate 0.05% |
| Clobetasol propionate 0.05% | |
| Betamethasone dipropionate 0.05% (augmented) | |
| Diflorasone diacetate 0.05% (augmented) | |
| Class II (High Potency) | Fluocinonide 0.05% |
| Mometasone furoate 0.1% (ointment) | |
| Desoximetasone 0.25% |
This table provides a partial list for comparative purposes.
Preclinical studies have shown that this compound propionate exhibits more potent anti-inflammatory, antiproliferative, and vasoconstrictive effects compared to Clobetasol 17-propionate. For instance, in a vasoconstriction assay, a key indicator of topical corticosteroid potency, this compound propionate ointment demonstrated the highest blanching score when compared with Clobetasol 17-propionate in both cream and ointment formulations. Furthermore, in a double-blind clinical trial for severe plaque psoriasis, 0.05% this compound propionate ointment showed a higher success rate (96%) compared to 0.05% Clobetasol propionate ointment (91%).
Experimental Protocols
The binding affinity of a ligand for its receptor is a critical determinant of its potency. Several established methods are employed to quantify the interaction between corticosteroids and the glucocorticoid receptor.
Radioligand Binding Assay (Competitive)
This is a classic and highly reliable method for determining the binding affinity of an unlabeled compound (like this compound propionate) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Kᵢ) of this compound propionate for the glucocorticoid receptor.
Materials:
-
Recombinant human glucocorticoid receptor or a cytosolic preparation containing the receptor.
-
Radiolabeled glucocorticoid, e.g., [³H]-dexamethasone.
-
Unlabeled this compound propionate (test compound).
-
Unlabeled dexamethasone or other reference standard.
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable cell line (e.g., human A549 cells) or tissue.
-
Incubation: The receptor preparation is incubated with a fixed, low concentration of the radiolabeled ligand (e.g., [³H]-dexamethasone).
-
Competition: A series of incubations are set up in parallel, containing the receptor, the radiolabeled ligand, and varying concentrations of unlabeled this compound propionate. Control tubes contain only the radioligand (for total binding) or the radioligand with a large excess of unlabeled standard (for non-specific binding).
-
Equilibrium: The binding reactions are allowed to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 4°C).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound propionate that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Vasoconstriction (McKenzie-Stoughton) Assay
This in vivo assay is a widely used method to assess the bio-potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) is directly related to the anti-inflammatory potency of the corticosteroid.
Objective: To evaluate the topical potency of this compound propionate by measuring its vasoconstrictive effect on human skin.
Materials:
-
This compound propionate formulation (e.g., 0.05% cream or ointment).
-
Reference corticosteroid formulations.
-
Occlusive dressings.
-
Healthy human volunteers.
Procedure:
-
Application: Small, defined areas on the flexor surface of the forearms of healthy volunteers are marked. A standardized amount of the this compound propionate formulation and reference standards are applied to these areas.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6-18 hours) to enhance drug penetration.
-
Evaluation: After removal of the dressing and cleaning of the sites, the degree of skin blanching (pallor) at each site is visually assessed at various time points by trained observers who are blinded to the treatment.
-
Scoring: The intensity of vasoconstriction is graded on a scale (e.g., 0 to 4, where 0 represents no blanching and 4 represents maximal blanching).
-
Data Analysis: The scores for this compound propionate are compared to those of the reference standards to determine its relative potency.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) Signaling Pathway of this compound Propionate.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound propionate is a super-potent topical corticosteroid that exerts its profound anti-inflammatory effects through high-affinity binding to the glucocorticoid receptor. Although direct quantitative binding data are not widely published, extensive comparative studies, particularly those utilizing the vasoconstriction assay, confirm its position as one of the most potent topical corticosteroids available, with efficacy slightly superior to that of Clobetasol propionate. The established experimental protocols for assessing GR binding and functional potency provide a robust framework for the continued evaluation and development of high-potency glucocorticoid receptor modulators. This technical guide serves as a foundational resource for professionals in the field, summarizing the current understanding of this compound propionate's interaction with its molecular target.
References
- 1. This compound Cream - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dermatopharmacologic investigations of this compound propionate in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound versus clobetasol: A study of potency - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
Preclinical In Vitro Pharmacology of Halobetasol Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halobetasol propionate is a super-potent topical corticosteroid utilized for the management of a variety of inflammatory dermatoses, including psoriasis and eczema.[1][2] Its therapeutic efficacy is rooted in its potent anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive properties.[1][2] This technical guide provides an in-depth overview of the preclinical in vitro studies that form the foundation of our understanding of this compound propionate's pharmacological activity. The guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of critical pathways and workflows.
Mechanism of Action
This compound propionate, like other corticosteroids, exerts its effects primarily through the intracellular glucocorticoid receptor (GR).[3] The binding of this compound propionate to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated receptor complex into the nucleus. Once in the nucleus, the this compound propionate-GR complex modulates gene expression through two main pathways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. A key protein induced is lipocortin-1 (annexin A1), which inhibits phospholipase A2 (PLA2). The inhibition of PLA2 blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of potent pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
Transrepression: The activated GR complex can also repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This repression occurs through direct protein-protein interactions, preventing these transcription factors from binding to their target DNA sequences and initiating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
The culmination of these actions is a potent suppression of the inflammatory cascade at multiple levels, leading to the clinical benefits observed with this compound propionate treatment.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical in vitro studies of this compound propionate.
| Parameter | Value | Cell Type/System | Reference |
| Glucocorticoid Receptor Binding Affinity (IC50) | ≈ 0.4–0.8 nM | Not Specified |
Table 1: Glucocorticoid Receptor Binding Affinity of this compound Propionate.
| Cytokine | This compound Propionate IC50 | Dexamethasone IC50 (for comparison) | Cell Type/System | Reference |
| TNF-α | Data Not Available | 3 nM (in THP-1 cells) | Not Specified | |
| IL-6 | Data Not Available | 18.9 µM (in IL-6-dependent hybridoma) | Not Specified | |
| IL-1β | Data Not Available | 7 nM (in THP-1 cells) | Not Specified |
| Gene | Effect of Potent Corticosteroids | Fold Change | Cell Type/System | Reference |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Downregulation | Data Not Available | Keratinocytes, Macrophages | |
| Chemokines (e.g., CXCL8/IL-8) | Downregulation | Data Not Available | Keratinocytes | |
| Lipocortin-1 (Annexin A1) | Upregulation | Data Not Available | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound propionate.
Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding Assay)
This assay determines the affinity of a test compound (e.g., this compound propionate) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
Radiolabeled ([3H]-dexamethasone) or fluorescently labeled glucocorticoid ligand
-
Test compound (this compound propionate)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence polarization plate reader (for fluorescent assays)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (this compound propionate) and a known reference standard (e.g., dexamethasone).
-
In a 96-well plate, add the assay buffer, the radiolabeled or fluorescently labeled ligand at a fixed concentration, and the serially diluted test compound or reference standard.
-
Initiate the binding reaction by adding the recombinant human GR to each well.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
For radiolabeled assays: Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter. Measure the radioactivity of the bound ligand using a scintillation counter.
-
For fluorescent assays: Measure the fluorescence polarization of each well using a plate reader. The binding of the fluorescent ligand to the larger GR protein results in a higher polarization value.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of a specific cytokine (e.g., TNF-α, IL-6, IL-1β) released from cells in culture following treatment with a test compound.
Materials:
-
Human keratinocytes (e.g., HaCaT) or peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., lipopolysaccharide [LPS] or phorbol myristate acetate [PMA] and ionomycin)
-
Test compound (this compound propionate)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well culture plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound propionate for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agent (e.g., LPS) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine release into the culture supernatant.
-
Collect the culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatants to a plate pre-coated with a capture antibody for the target cytokine, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of the recombinant cytokine. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the IC50 value for this compound propionate by plotting the percentage of cytokine inhibition against the logarithm of the drug concentration.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of a test compound to inhibit the activity of the NF-κB transcription factor.
Materials:
-
A cell line stably transfected with an NF-κB reporter construct (e.g., a luciferase or green fluorescent protein [GFP] gene under the control of an NF-κB responsive promoter).
-
Cell culture medium and supplements
-
Stimulating agent (e.g., TNF-α)
-
Test compound (this compound propionate)
-
Luciferase assay reagent and a luminometer (for luciferase reporters) or a fluorescence microscope/plate reader (for GFP reporters)
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound propionate.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
For luciferase reporters: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.
-
For GFP reporters: Visualize and/or quantify the GFP expression using a fluorescence microscope or a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound propionate relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.
Visualizations
The following diagrams illustrate key concepts related to the preclinical in vitro studies of this compound propionate.
Caption: Signaling pathway of this compound propionate.
Caption: Experimental workflow for a cytokine release assay.
Caption: Logical relationship of this compound propionate's mechanism of action.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Novel Dermal Delivery Cargos of Clobetasol Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone but not tacrolimus suppresses TNF-α-induced thymic stromal lymphopoietin expression in lesional keratinocytes of atopic dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Halobetasol Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halobetasol propionate is a super-potent topical corticosteroid widely utilized in the management of various inflammatory dermatoses.[1][2] Its therapeutic efficacy stems from its profound anti-inflammatory, immunosuppressive, and antipruritic activities.[1] This technical guide delves into the core mechanisms underpinning the anti-inflammatory properties of this compound propionate, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. The information is tailored for researchers, scientists, and professionals involved in drug development, aiming to provide a comprehensive resource for understanding and investigating this potent glucocorticoid.
Mechanism of Action
This compound propionate exerts its anti-inflammatory effects through a multi-faceted mechanism primarily initiated by its binding to intracellular glucocorticoid receptors (GRs).[1] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of a wide array of genes involved in the inflammatory cascade.[3] The key mechanisms of action are detailed below.
Glucocorticoid Receptor Binding and Gene Regulation
Upon topical application, this compound propionate penetrates the skin and binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus. Inside the nucleus, the this compound propionate-GR complex can influence gene expression in two primary ways:
-
Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the increased synthesis of annexin A1 (lipocortin-1), a protein that plays a crucial role in inhibiting the inflammatory cascade.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct DNA binding. This interaction prevents these factors from promoting the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
Inhibition of Key Inflammatory Pathways
1.2.1. NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. This compound propionate effectively inhibits this pathway through GR-mediated mechanisms. The activated GR can physically interact with the p65 subunit of NF-κB, preventing its binding to DNA and subsequent transcription of pro-inflammatory genes. Additionally, glucocorticoids can induce the expression of the inhibitor of NF-κB, IκBα, which sequesters NF-κB in the cytoplasm, further dampening the inflammatory response.
1.2.2. AP-1 Signaling Pathway
AP-1 is another critical transcription factor involved in inflammation and immune responses. This compound propionate, through the activated GR, can inhibit AP-1 activity. This is achieved through direct protein-protein interactions between the GR and components of the AP-1 complex (e.g., c-Jun and c-Fos), preventing AP-1 from binding to its DNA response elements and driving the expression of inflammatory genes.
1.2.3. Phospholipase A2 and the Arachidonic Acid Cascade
A pivotal anti-inflammatory action of this compound propionate is the inhibition of phospholipase A2 (PLA2). This is primarily an indirect effect mediated by the upregulation of annexin A1. Annexin A1 inhibits the activity of PLA2, the enzyme responsible for releasing arachidonic acid from membrane phospholipids. The reduction in arachidonic acid availability curtails the production of potent pro-inflammatory mediators, including prostaglandins and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.
Quantitative Data on Anti-inflammatory Activity
While specific IC50 values for this compound propionate are not extensively reported in publicly available literature, its high potency is well-established through comparative studies and clinical trials. The following tables summarize the available quantitative and qualitative data on its anti-inflammatory effects.
Table 1: Comparative Anti-inflammatory Potency of this compound Propionate
| Assay | Comparison | Result | Reference |
| Croton oil-induced ear edema (rats and mice) | This compound propionate vs. Clobetasol 17-propionate | This compound propionate was slightly more potent. | |
| Oxazolone-induced early inflammatory reaction (mice) | This compound propionate vs. Clobetasol 17-propionate | This compound propionate was slightly more potent. | |
| Oxazolone-induced late inflammatory reaction (rats) | This compound propionate vs. Clobetasol 17-propionate | This compound propionate was distinctly more potent. | |
| Ultraviolet-induced dermatitis inhibition (guinea pigs) | This compound propionate vs. Clobetasol 17-propionate | This compound propionate was distinctly more potent. | |
| Cotton-pellet granuloma (rats) | This compound propionate vs. Clobetasol 17-propionate | This compound propionate was distinctly superior. | |
| Epidermal hyperplasia inhibition (guinea pigs) | This compound propionate vs. Clobetasol 17-propionate | This compound propionate was distinctly superior. | |
| Vasoconstriction assay (humans) | 0.05% this compound propionate ointment vs. 0.05% Clobetasol 17-propionate ointment | This compound propionate ointment yielded the highest blanching score. |
Table 2: Effect of this compound Propionate on Inflammatory Cytokines in Psoriatic Lesions (in combination with Tazarotene)
| Cytokine | Treatment | Time Point | Result | Reference |
| TNF-α | This compound propionate 0.01%/Tazarotene 0.045% lotion | Weeks 4-12 | Significant reduction compared to untreated plaques (p < 0.03) | |
| IL-17A | This compound propionate 0.01%/Tazarotene 0.045% lotion | Weeks 2-8 | Significant reduction compared to untreated plaques (p < 0.05) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of corticosteroids like this compound propionate.
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound propionate on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or THP-1) in appropriate media.
-
Co-transfect the cells with a NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound propionate (or vehicle control) for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or Lipopolysaccharide (LPS; 100 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage inhibition of NF-κB activity for each concentration of this compound propionate compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound propionate.
-
Western Blot for IκBα Phosphorylation and Degradation
Objective: To assess the effect of this compound propionate on the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HaCaT keratinocytes or primary human dermal fibroblasts) to near confluence.
-
Pre-treat the cells with this compound propionate at desired concentrations for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IκBα and total IκBα band intensities to the loading control.
-
Determine the ratio of p-IκBα to total IκBα to assess the effect of this compound propionate on IκBα phosphorylation.
-
Phospholipase A2 (PLA2) Inhibition Assay
Objective: To determine the inhibitory effect of this compound propionate on PLA2 activity.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express PLA2 (e.g., macrophages or keratinocytes).
-
Treat the cells with various concentrations of this compound propionate for a sufficient duration (e.g., 24 hours) to allow for the induction of annexin A1.
-
-
Preparation of Cell Lysates:
-
Harvest and lyse the cells to obtain cytosolic fractions containing PLA2.
-
-
PLA2 Activity Assay:
-
Use a commercially available PLA2 assay kit. These kits typically utilize a fluorescently labeled phospholipid substrate.
-
In the presence of PLA2, the substrate is cleaved, releasing a fluorescent product.
-
Incubate the cell lysates with the substrate and measure the fluorescence intensity over time using a fluorometer.
-
-
Data Analysis:
-
Calculate the PLA2 activity for each sample.
-
Determine the percentage inhibition of PLA2 activity by this compound propionate compared to the untreated control.
-
Calculate the IC50 value if a dose-response curve is generated.
-
Arachidonic Acid Release Assay
Objective: To measure the effect of this compound propionate on the release of arachidonic acid from cells.
Methodology:
-
Cell Culture and Radiolabeling:
-
Culture cells (e.g., fibroblasts or endothelial cells) in a suitable medium.
-
Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid for several hours.
-
-
Compound Treatment and Stimulation:
-
Wash the cells to remove unincorporated [³H]-arachidonic acid.
-
Pre-treat the cells with different concentrations of this compound propionate.
-
Stimulate the cells with an agonist that induces arachidonic acid release (e.g., bradykinin or a calcium ionophore).
-
-
Measurement of Released Arachidonic Acid:
-
Collect the cell culture supernatant.
-
Measure the amount of radioactivity in the supernatant using a scintillation counter. This represents the amount of released [³H]-arachidonic acid.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release for each condition.
-
Determine the inhibitory effect of this compound propionate on stimulated arachidonic acid release.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound propionate.
Experimental Workflows
Caption: Workflow for an NF-κB reporter assay.
Caption: Workflow for Western blot analysis of IκBα.
Conclusion
This compound propionate is a high-potency corticosteroid with a robust and multifaceted anti-inflammatory profile. Its primary mechanism of action involves the modulation of gene expression through the glucocorticoid receptor, leading to the inhibition of key pro-inflammatory signaling pathways such as NF-κB and AP-1, and the suppression of the arachidonic acid cascade. The experimental protocols detailed herein provide a framework for the continued investigation of its potent anti-inflammatory properties. Further research focusing on precise quantitative analysis, such as the determination of IC50 values for the inhibition of a broader range of cytokines and inflammatory mediators, will further elucidate its therapeutic potential and aid in the development of novel anti-inflammatory agents.
References
Halobetasol Propionate's Role in Immune Cell Modulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halobetasol propionate, a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy is rooted in its profound ability to modulate the intricate network of immune cells and signaling pathways that drive cutaneous inflammation. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which this compound propionate exerts its immunomodulatory effects. It delves into the core signaling pathways, including the glucocorticoid receptor-mediated transactivation and transrepression, leading to the suppression of pro-inflammatory transcription factors such as NF-κB and AP-1. Furthermore, this guide details the impact of this compound propionate on key immune cell populations, including T lymphocytes, macrophages, and dendritic cells, and provides a summary of its effects on cytokine production. Detailed experimental protocols for assessing these immunomodulatory effects are provided, alongside a quantitative data summary to facilitate comparative analysis. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of corticosteroids and the development of novel anti-inflammatory therapeutics.
Introduction
This compound propionate is a synthetic corticosteroid characterized by its high potency, making it an effective agent for the treatment of corticosteroid-responsive skin conditions like psoriasis and eczema.[1][2] Its primary mechanism of action involves the modulation of the immune system to reduce inflammation, pruritus, and cellular proliferation.[1][3] This guide will explore the detailed molecular and cellular interactions of this compound propionate within the immune system.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
This compound propionate, like other corticosteroids, exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[1] This ligand-receptor complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The GR-ligand complex can also repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This is achieved through protein-protein interactions that prevent these transcription factors from binding to their respective DNA response elements, thereby inhibiting the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Modulation of Immune Cells
This compound propionate significantly impacts the function and activity of various immune cells involved in inflammatory skin diseases.
T Lymphocytes
T lymphocytes, particularly T helper (Th) cells such as Th1 and Th17, are key drivers of psoriatic inflammation through the production of pro-inflammatory cytokines. This compound propionate has been shown to decrease the activity and proliferation of T-lymphocytes. This is achieved, in part, by inhibiting the signaling pathways that lead to T-cell activation and cytokine production.
Macrophages
Macrophages are versatile immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). Glucocorticoids, including this compound propionate, can influence macrophage polarization. They have been shown to inhibit the differentiation of macrophages towards the M1 phenotype, which is characterized by the production of pro-inflammatory cytokines.
Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for the initiation of T-cell-mediated immune responses. Corticosteroids can interfere with the maturation of DCs. By arresting DC maturation, corticosteroids can reduce their ability to prime Th1 cells, leading to a decrease in cell-mediated Th1 responses.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data available on the effects of this compound propionate on various immunological parameters.
Table 1: Clinical Efficacy of this compound Propionate in Plaque Psoriasis
| Parameter | This compound Propionate 0.01% Lotion | Vehicle | p-value | Reference |
| IGA Treatment Success (Week 8) | ||||
| Males | 34.0% | 6.4% | <0.001 | |
| Females | 42.7% | 14.6% | <0.001 | |
| Reduction in Affected BSA (Week 8) | ||||
| Males | 34.9% | 6.7% | <0.001 | |
| Females | 35.6% | 4.6% | <0.001 | |
| IGA x BSA-75 (Week 12) | ||||
| Moderate to Severe Scaling | 42.2% | 9.5% | - | |
| Moderate to Severe Plaque Elevation | 41.7% | 9.2% | - |
IGA: Investigator's Global Assessment; BSA: Body Surface Area. IGA Treatment Success defined as a score of 'clear' or 'almost clear' and a ≥2-grade improvement from baseline. IGA x BSA-75 defined as a 75% improvement in the product of IGA and affected BSA.
Table 2: Effect of this compound Propionate/Tazarotene Combination Lotion on Cytokine Levels in Psoriatic Lesions
| Cytokine | Time Point | Reduction vs. Untreated Plaque | p-value | Reference |
| TNF-α | Week 4 | Significant | <0.03 | |
| Week 8 | Significant | <0.03 | ||
| Week 12 | Significant | <0.03 | ||
| IL-17A | Week 2 | Significant | <0.05 | |
| Week 4 | Significant | <0.05 | ||
| Week 8 | Significant | <0.05 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the immunomodulatory effects of corticosteroids like this compound propionate.
T-Cell Proliferation Assay (CFSE-based)
This protocol describes a method to assess the inhibitory effect of this compound propionate on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound propionate (in a suitable solvent, e.g., DMSO)
-
CellTrace™ CFSE Cell Proliferation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend 1 x 10^6 PBMCs/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add various concentrations of this compound propionate (and a vehicle control) to the wells.
-
Add T-cell activation stimuli to the appropriate wells.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend in FACS buffer (PBS with 1% BSA).
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data to determine the percentage of proliferating cells and the proliferation index for each condition.
-
Cytokine Release Assay (ELISA)
This protocol outlines the measurement of cytokine (e.g., TNF-α, IL-17A) secretion from stimulated immune cells in the presence of this compound propionate using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PBMCs or a specific immune cell line
-
This compound propionate
-
Cell culture medium
-
Stimulating agent (e.g., LPS for macrophages, anti-CD3/CD28 for T-cells)
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
Plate immune cells at an appropriate density in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound propionate for 1-2 hours.
-
Add the stimulating agent to induce cytokine production.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
NF-κB and AP-1 Reporter Assays
These assays utilize cell lines stably transfected with a reporter gene (e.g., luciferase) under the control of NF-κB or AP-1 response elements to quantify the inhibitory effect of this compound propionate.
Materials:
-
NF-κB or AP-1 reporter cell line (e.g., HEK293T)
-
This compound propionate
-
Inducing agent (e.g., TNF-α for NF-κB, PMA for AP-1)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with different concentrations of this compound propionate for 1-2 hours.
-
Add the inducing agent to activate the NF-κB or AP-1 pathway.
-
Incubate for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Calculate the percentage of inhibition for each concentration of this compound propionate.
-
Conclusion
This compound propionate is a potent immunomodulatory agent that exerts its anti-inflammatory effects through a multi-faceted mechanism of action. By engaging the glucocorticoid receptor, it orchestrates a genomic response that leads to the suppression of pro-inflammatory signaling pathways and the modulation of key immune cell functions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of corticosteroid-based therapies. A thorough understanding of these core mechanisms is paramount for the rational design of future anti-inflammatory drugs with improved efficacy and safety profiles.
References
The Synthesis and Derivatization of Halobetasol Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, derivatization, and mechanistic aspects of Halobetasol propionate, a high-potency topical corticosteroid. This document is intended to serve as a detailed resource, offering insights into its synthesis, structure-activity relationships, and the signaling pathways it modulates. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key methodologies are provided.
Chemical Synthesis of this compound Propionate
The synthesis of this compound propionate is a multi-step process that typically commences from diflorasone. The general synthetic pathway involves a three-step process encompassing esterification, mesylation, and subsequent nucleophilic substitution with a chloride source.[1]
A critical aspect of the synthesis is the control of impurities. One notable related compound and potential impurity is 11-Propionate 21-chloro diflorasone, also known as 11-O-Propionyl this compound. Its presence is carefully monitored during quality control procedures to ensure the purity of the final active pharmaceutical ingredient.
Experimental Protocol: Synthesis of this compound Propionate from Diflorasone
Step 1: Esterification of Diflorasone to Diflorasone 17-propionate
-
Reactants: Diflorasone, Alkyl orthopropionate (e.g., triethyl orthopropionate).
-
Procedure: Diflorasone is reacted with an alkyl orthopropionate reagent. This step selectively esterifies the 17-hydroxyl group of the diflorasone molecule. The reaction is typically carried out in a suitable solvent system under controlled temperature and reaction time to ensure high conversion and minimize side product formation.
Step 2: Mesylation of Diflorasone 17-propionate
-
Reactants: Diflorasone 17-propionate, Methanesulfonyl chloride.
-
Procedure: The resulting diflorasone 17-propionate is then reacted with methanesulfonyl chloride. This reaction converts the 21-hydroxyl group into a good leaving group (mesylate), forming diflorasone 17-propionate-21-mesylate. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated.
Step 3: Nucleophilic Substitution to yield this compound Propionate
-
Reactants: Diflorasone 17-propionate-21-mesylate, Lithium chloride.
-
Procedure: The final step involves the reaction of diflorasone 17-propionate-21-mesylate with a chloride source, such as lithium chloride. This results in the nucleophilic displacement of the mesylate group by a chloride ion, yielding this compound propionate.[1] The product is then purified through crystallization.
Purification: Crystallization of this compound Propionate
Multiple crystalline forms of this compound propionate have been identified, each with distinct physicochemical properties.[2] The specific crystalline form obtained can be controlled by the choice of solvent system and crystallization conditions. A common method involves recrystallization from a mixture of ethanol and water.[3]
Table 1: Physicochemical Properties of this compound Propionate
| Property | Value | Reference |
| Molecular Formula | C25H31ClF2O5 | [4] |
| Molecular Weight | 484.96 g/mol | |
| Melting Point | 220-221 °C | |
| Solubility | Insoluble in water; Soluble in ethanol (37%), dimethyl sulfoxide (>50%), and diesters (e.g., dibutyl adipate); Slightly soluble in long-chain monoesters (e.g., isopropyl myristate). |
Table 2: X-ray Powder Diffraction Peaks for a Crystalline Form of this compound Propionate
| Peak Position (2θ ± 0.2°) |
| 10.0 |
| 11.6 |
| 12.9 |
| 13.4 |
| 14.5 |
| 16.4 |
| 17.6 |
| 23.5 |
Table 3: Infrared Spectrum Absorption Peaks for a Crystalline Form of this compound Propionate
| Absorption Peak (cm⁻¹ ± 4) |
| 1741 |
| 1709 |
| 1665 |
| 1627 |
| 1611 |
Derivatives of this compound Propionate
The exploration of this compound propionate derivatives has been an area of interest to understand structure-activity relationships (SAR) and to potentially develop new analogues with improved therapeutic profiles. The modifications on the basic steroid scaffold can influence potency, receptor binding affinity, and pharmacokinetic properties.
Information regarding a wide range of synthetic derivatives is not extensively available in the public domain. However, the impurity profile of this compound propionate provides insight into closely related structures.
Table 4: Major Impurities of this compound Propionate
| Impurity |
| Diflorasone |
| Diflorasone 17-propionate |
| This compound |
| Diflorasone 21-propionate |
| Diflorasone 17-propionate 21-mesylate |
| 6α,9α-difluoro-11β-hydroxy-16β-methyl-3-oxoandrosta-1,4-diene-17(R)-spiro-2'-[4'-chloro-5'-ethylfuran-3'(2'H)-one] |
Mechanism of Action: Signaling Pathways
This compound propionate exerts its potent anti-inflammatory, antipruritic, and vasoconstrictive effects primarily through its interaction with the glucocorticoid receptor (GR). This interaction initiates a cascade of molecular events that ultimately modulate the expression of genes involved in inflammation.
Glucocorticoid Receptor (GR) Signaling Pathway
Upon diffusing across the cell membrane, this compound propionate binds to the GR located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated GR-ligand complex then translocates to the nucleus, where it can either directly bind to Glucocorticoid Response Elements (GREs) on the DNA to upregulate the transcription of anti-inflammatory genes, or it can interfere with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), to repress the expression of pro-inflammatory genes.
Inhibition of NF-κB and AP-1 Signaling
NF-κB and AP-1 are key transcription factors that play a central role in the inflammatory response by promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound propionate, through the activated GR, can inhibit the activity of NF-κB and AP-1. This transrepression mechanism is a crucial component of its anti-inflammatory effects.
Experimental Workflows and Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound propionate.
Experimental Workflow: Synthesis of this compound Propionate
The following diagram outlines the key steps in the synthesis of this compound propionate from diflorasone.
Protocol: Glucocorticoid Receptor (GR) Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to the glucocorticoid receptor.
-
Materials:
-
Recombinant human Glucocorticoid Receptor (GR)
-
Fluorescently labeled glucocorticoid ligand (tracer)
-
Assay buffer (e.g., phosphate buffer with stabilizing agents)
-
Test compound (this compound propionate)
-
384-well black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the serially diluted test compound.
-
Initiate the binding reaction by adding the GR preparation to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the tracer binding (IC50), from which the binding affinity (Ki) can be calculated.
-
Protocol: NF-κB Translocation Assay (Immunofluorescence)
This assay is used to assess the inhibitory effect of a compound on the nuclear translocation of NF-κB.
-
Materials:
-
A suitable cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
Test compound (this compound propionate)
-
NF-κB activating agent (e.g., TNF-α)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against an NF-κB subunit (e.g., p65)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells in a multi-well plate containing coverslips and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a defined period.
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with the primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of the p65 subunit using a fluorescence microscope. In unstimulated or inhibited cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.
-
Conclusion
This technical guide has provided a detailed examination of the chemical synthesis, derivatives, and mechanism of action of this compound propionate. The synthetic route from diflorasone is well-established, with crystallization being a key step for purification and obtaining the desired polymorphic form. The potent anti-inflammatory activity of this compound propionate is mediated through the glucocorticoid receptor, leading to the modulation of key inflammatory signaling pathways, including NF-κB and AP-1. The provided experimental protocols offer a foundation for researchers and drug development professionals working with this important topical corticosteroid. Further research into novel derivatives may lead to the development of new therapeutic agents with enhanced efficacy and safety profiles.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US7208485B2 - Crystalline forms of this compound propionate - Google Patents [patents.google.com]
- 3. US8361997B2 - Process for preparing a crystalline form of this compound propionate - Google Patents [patents.google.com]
- 4. This compound Propionate | C25H31ClF2O5 | CID 6918178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding the pharmacokinetics of topical Halobetasol propionate
An In-depth Technical Guide to the Pharmacokinetics of Topical Halobetasol Propionate
Introduction
This compound propionate (HP) is a super-high potency, synthetic corticosteroid used for the topical treatment of various inflammatory and pruritic dermatoses, such as psoriasis and eczema.[1][2] Like other topical corticosteroids, its therapeutic effect relies on its anti-inflammatory, antipruritic, and vasoconstrictive actions.[3][4] The mechanism involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins, which control the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes.[3] A thorough understanding of the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of topical this compound propionate is critical for optimizing its therapeutic efficacy while minimizing potential systemic adverse effects. This guide provides a detailed overview of the pharmacokinetic profile of topical HP, supported by quantitative data, experimental methodologies, and process diagrams for researchers and drug development professionals.
Absorption (Percutaneous Permeation)
The extent of percutaneous absorption of topical corticosteroids is a critical factor influencing both local efficacy and systemic safety. Absorption is determined by multiple factors, including the drug's physicochemical properties, the vehicle formulation, the integrity of the epidermal barrier, and the use of occlusive dressings. Inflammation and other skin disease processes can also increase percutaneous absorption.
Human and animal studies indicate that generally less than 6% of an applied dose of this compound propionate ointment enters systemic circulation within 96 hours of application to intact skin. However, the formulation vehicle plays a significant role in the rate and extent of skin penetration. An in vitro study comparing a 0.01% lotion to a 0.05% cream demonstrated that the lower concentration lotion had faster and greater permeation through human skin over 24 hours.
Data on Percutaneous Absorption and Skin Deposition
The following tables summarize key quantitative data from in vitro and ex vivo studies on human skin.
| Table 1: In Vitro Percutaneous Absorption of this compound Propionate Formulations | |
| Formulation | Percentage of Applied Dose in Receptor Phase (24h) |
| HP Lotion 0.01% | 0.91% |
| HP Cream 0.05% | 0.28% |
| Data sourced from an in vitro study using human tissue on Bronaugh flow-through diffusion cells. |
| Table 2: Effect of Penetration Enhancers on Ex Vivo Permeation and Skin Retention of this compound Propionate (0.1% formulation, 24h) | ||
| Penetration Enhancer (5%) | Cumulative Amount Permeated (µg) | Amount Retained in Skin (µg·g⁻¹ cm⁻²) |
| Menthone | 35.47 | 214.04 |
| Nonane | 2.74 | 302.70 |
| Cetiol | ~1.45 (average) | 22.04 |
| Decanol | ~1.45 (average) | Not specified, higher than Azone |
| Limonene | ~1.45 (average) | Not specified, higher than Carene |
| Linoleic Acid | ~1.45 (average) | Not specified, lower than Carene |
| Carene | ~1.45 (average) | Not specified, higher than Linoleic Acid |
| Azone | 1.20 | Not specified, higher than Limonene |
| Data sourced from an ex vivo study using human skin on Franz cells. |
Experimental Protocol: In Vitro Permeation Test (IVPT)
The IVPT is a standard method for assessing the percutaneous absorption of topical drug products.
-
Test System: The study utilizes vertical diffusion cells (Franz cells) or flow-through diffusion cells (Bronaugh cells).
-
Membrane: Barrier-competent human skin, sourced from elective surgery, is mounted between the donor and receptor chambers of the diffusion cell, with the stratum corneum facing the donor chamber.
-
Dosing: A finite, clinically relevant dose of the topical formulation (e.g., 5-15 mg/cm²) is applied evenly to the skin surface. The application is typically unoccluded.
-
Receptor Solution: The receptor chamber is filled with a solution (e.g., phosphate-buffered saline with a solubilizing agent) maintained at a constant temperature (e.g., 32°C) to mimic physiological conditions. The solution is continuously stirred.
-
Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), the entire receptor solution is collected and replaced with fresh solution.
-
Quantification: The concentration of this compound propionate in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Endpoints: Key pharmacokinetic parameters are calculated, including the cumulative amount of drug permeated over time (AMT) and the maximum flux (Jmax), which is the peak rate of absorption.
-
Skin Deposition Analysis: At the end of the experiment, the skin is removed from the cell. Excess formulation is wiped from the surface. The epidermis and dermis can be separated to determine drug concentration in each layer. The drug is extracted from the tissue using a solvent (e.g., acetonitrile) and sonication, followed by quantification via HPLC or LC-MS.
Distribution
Following topical application, this compound propionate primarily distributes within the layers of the skin. The stratum corneum can act as a reservoir, allowing for the prolonged release of the drug into the deeper epidermal and dermal layers. Studies show that HP levels are highest in the epidermis, indicating limited permeation through to the dermis and subsequently into systemic circulation.
For the portion of the drug that is systemically absorbed, it enters the bloodstream. In a clinical study involving patients with moderate to severe psoriasis treated with HP foam 0.05% for 14 days, plasma concentrations of this compound propionate were measurable in all subjects, with steady state being achieved by Day 14. The Cmax for a similar corticosteroid lotion was reported as 201.1 ± 157.5 pg/mL, with a Tmax of 3 hours. Once in circulation, systemically administered corticosteroids are known to bind to plasma proteins to varying degrees.
Metabolism
Corticosteroids that are absorbed systemically undergo metabolism, primarily in the liver. For this compound propionate, animal studies using radiolabelled drug have shown that it is extensively metabolized following topical application. While specific human metabolic pathways after topical administration are not fully elucidated in the available literature, the process is expected to be similar to that of other systemically absorbed corticosteroids, involving enzymatic processes to form more water-soluble, inactive metabolites.
Excretion
The elimination of systemically absorbed this compound propionate and its metabolites occurs through renal and biliary pathways. In rats and dogs, topical application resulted in excretion primarily through the feces. Following oral administration in animals, similar proportions of radioactivity were found in both urine and feces, suggesting that biliary excretion is a significant route for systemically available drug. Corticosteroids and their metabolites are predominantly eliminated in the urine. A human study found that after applying 5 mg of active HP, approximately 2.0% (from cream) and 2.6% (from ointment) of the applied dose was recovered in the urine as apparent this compound propionate over 96 hours.
| Table 3: Systemic Exposure and Urinary Excretion of this compound Propionate After Topical Application in Humans | |
| Parameter | Value / Observation |
| Plasma Concentration | Measurable in all subjects after 14 days of treatment with HP 0.05% foam; steady state achieved by Day 14. |
| Cmax (Ulobetasol Lotion) | 201.1 ± 157.5 pg/mL |
| Tmax (Ulobetasol Lotion) | 3 hours |
| Urinary Excretion (as apparent HP) | ~2.0% of applied 5 mg dose (cream) over 96 hours. |
| ~2.6% of applied 5 mg dose (ointment) over 96 hours. |
Pharmacodynamic Assessments and Systemic Effects
The systemic absorption of potent topical corticosteroids like this compound propionate can lead to pharmacodynamic effects, most notably reversible suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis. This is a key safety consideration in the development and clinical use of these drugs.
HPA Axis Suppression
Prolonged use, application over large surface areas, or use with occlusion increases the risk of systemic absorption sufficient to suppress the HPA axis. This can result in decreased endogenous cortisol production.
| Table 4: HPA Axis Suppression in Clinical Studies with this compound Propionate | |
| Study Population & Formulation | Incidence of HPA Axis Suppression |
| Adults with psoriasis; HP 0.05% Ointment (7g/day for 1 week) | HPA axis suppression was produced. |
| Adults with psoriasis (≥15% BSA); HP 0.05% Foam (twice daily for 2 weeks) | 6 out of 25 subjects (24%) showed laboratory evidence of suppression. |
| Adolescents (12-16 yrs) with psoriasis (≥10% BSA); HP 0.05% Lotion (twice daily for 2 weeks) | 1 out of 14 evaluable subjects exhibited an abnormal response. |
| HPA axis function was shown to be reversible and generally recovered promptly upon discontinuation of treatment. |
Experimental Protocol: HPA Axis Suppression Assessment
-
Subject Population: Patients with a diagnosed skin condition (e.g., plaque psoriasis) affecting a significant body surface area (BSA), typically ≥15%.
-
Treatment Regimen: Subjects apply the corticosteroid product as prescribed (e.g., twice daily) for a specified duration, often 1 to 2 weeks.
-
HPA Axis Evaluation: The primary method for evaluation is the cosyntropin (ACTH) stimulation test.
-
Baseline: A pre-stimulation (baseline) blood sample is drawn to measure cortisol levels.
-
Stimulation: A dose of cosyntropin (synthetic ACTH) is administered intravenously or intramuscularly.
-
Post-Stimulation: Blood samples are drawn at 30 and/or 60 minutes post-administration to measure the adrenal cortisol response.
-
-
Endpoint: HPA axis suppression is defined as a post-stimulation serum cortisol level below a certain threshold (e.g., ≤18 µg/dL).
-
Follow-up: For subjects who show suppression, the test is typically repeated after a washout period (e.g., 4 weeks post-treatment) to confirm the reversibility of the effect.
Vasoconstrictor Assay
The vasoconstrictor or skin-blanching assay (McKenzie-Stoughton method) is a pharmacodynamic study used to determine the bio-potency of topical corticosteroid formulations. The degree of skin blanching caused by the drug's vasoconstrictive effect is visually scored and correlates with its anti-inflammatory activity. This assay is often used in early development and to establish bioequivalence between different formulations.
Conclusion
The pharmacokinetic profile of topical this compound propionate is characterized by low systemic absorption from intact skin, with the majority of the drug being retained in the upper skin layers where it exerts its therapeutic effect. The choice of vehicle significantly influences the rate and extent of percutaneous permeation. While systemic exposure is generally low, the high potency of this compound propionate means that absorption can be sufficient to cause reversible HPA axis suppression, particularly with long-term use or application over large surface areas. The data and experimental protocols summarized herein provide a comprehensive framework for understanding and evaluating the behavior of topical this compound propionate, which is essential for the development of safe and effective dermatological therapies.
References
Methodological & Application
In Vitro Assays for Testing Halobetasol Propionate Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halobetasol propionate is a high-potency topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatological conditions, including psoriasis and eczema.[1][2][3] Its therapeutic effects are primarily mediated through the binding to and activation of intracellular glucocorticoid receptors (GR). This interaction initiates a cascade of genomic and non-genomic events that modulate the expression of inflammatory genes and proteins.[1][4] This document provides detailed application notes and protocols for a panel of in vitro assays designed to assess the efficacy of this compound propionate, offering a framework for preclinical evaluation and mechanistic studies.
The primary mechanism of action involves the binding of this compound propionate to the glucocorticoid receptor, which then translocates to the nucleus. In the nucleus, the activated GR complex can act in two main ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Key In Vitro Efficacy Assays
A comprehensive in vitro evaluation of this compound propionate efficacy involves a multi-faceted approach, including receptor binding assays, functional reporter gene assays to distinguish between transactivation and transrepression, and assessments of its anti-inflammatory effects in relevant cell and tissue models.
Glucocorticoid Receptor (GR) Binding Assay
This assay quantifies the affinity of this compound propionate for the human glucocorticoid receptor, providing a direct measure of its potential to initiate a biological response.
GR-Mediated Transactivation and Transrepression Assays
These reporter gene assays are crucial for dissecting the dual mechanisms of GR activation. The transactivation assay measures the ability of this compound propionate to induce gene expression via GREs, while the transrepression assay assesses its capacity to inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
Anti-Inflammatory Assays in Immune and Skin Cells
To confirm the functional anti-inflammatory effects of this compound propionate, cytokine release assays are performed using relevant cell types, such as peripheral blood mononuclear cells (PBMCs), keratinocytes, or dermal fibroblasts. These assays measure the inhibition of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1 beta (IL-1β).
3D Human Skin Equivalent Model
Utilizing reconstituted human epidermis or full-thickness skin models provides a more physiologically relevant system to evaluate the topical efficacy of this compound propionate. These models allow for the assessment of its anti-inflammatory and anti-proliferative effects in a tissue context that mimics human skin.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays for this compound propionate. Note: Specific IC50 and EC50 values for this compound propionate are not extensively available in publicly accessible literature and may need to be determined experimentally.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Type | Assay Type | IC50 (nM) |
| This compound propionate | Human GR | Competitive Binding | To be determined |
| Dexamethasone (Control) | Human GR | Competitive Binding | ~5-10 |
Table 2: GR-Mediated Gene Expression
| Assay Type | Reporter Construct | Cell Line | Parameter | This compound propionate (EC50/IC50, nM) | Dexamethasone (Control) (EC50/IC50, nM) |
| Transactivation | GRE-Luciferase | A549 / HeLa | EC50 | To be determined | ~1-10 |
| Transrepression | NF-κB-Luciferase | HeLa / THP-1 | IC50 | To be determined | ~0.1-5 |
| Transrepression | AP-1-Luciferase | HeLa | IC50 | To be determined | ~1-10 |
Table 3: Inhibition of Pro-inflammatory Cytokine Release
| Cell Type | Stimulant | Cytokine | This compound propionate (% Inhibition) | Dexamethasone (Control) (% Inhibition) |
| PBMCs | LPS | TNF-α | To be determined | High |
| PBMCs | LPS | IL-6 | To be determined | High |
| Keratinocytes | TNF-α/IL-1β | IL-8 | To be determined | High |
| Keratinocytes | Poly(I:C) | IL-1β | To be determined | High |
Table 4: Efficacy in 3D Human Skin Equivalent Model
| Model Type | Endpoint | Treatment Duration | This compound propionate (Effect) | Vehicle Control (Effect) |
| Reconstituted Human Epidermis | Inhibition of IL-8 release | 24-48 hours | Significant Reduction | Minimal to no effect |
| Full-Thickness Skin Model | Reduction in epidermal thickness | 5-7 days | Significant Reduction | No significant change |
| Full-Thickness Skin Model | Inhibition of inflammatory markers (e.g., COX-2) | 24-48 hours | Significant Reduction | No significant change |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound propionate for binding to the human glucocorticoid receptor.
Materials:
-
Human recombinant Glucocorticoid Receptor (GR)
-
[³H]-Dexamethasone (radiolabeled ligand)
-
This compound propionate
-
Dexamethasone (unlabeled competitor control)
-
Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT)
-
Scintillation fluid and vials
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound propionate and unlabeled Dexamethasone in Binding Buffer.
-
In a 96-well plate, add a fixed concentration of [³H]-Dexamethasone to each well.
-
Add the diluted this compound propionate or Dexamethasone to the respective wells. Include wells with only [³H]-Dexamethasone (total binding) and wells with a high concentration of unlabeled Dexamethasone (non-specific binding).
-
Add a fixed concentration of human recombinant GR to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Transfer the contents of each well to a filter plate and wash rapidly with ice-cold Binding Buffer using a vacuum manifold to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of this compound propionate.
-
Plot the percentage of specific binding against the log concentration of this compound propionate and determine the IC50 value using non-linear regression analysis.
Protocol 2: GR-Mediated Transactivation (GRE-Luciferase) Reporter Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound propionate for inducing GR-mediated gene transcription.
Materials:
-
A suitable human cell line (e.g., A549 or HeLa) stably or transiently transfected with a GRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and antibiotics.
-
This compound propionate
-
Dexamethasone (positive control)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Replace the growth medium with a serum-free or low-serum medium for 12-24 hours to reduce basal activity.
-
Prepare serial dilutions of this compound propionate and Dexamethasone in the appropriate medium.
-
Treat the cells with the different concentrations of the compounds and incubate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Normalize the luciferase activity to the protein concentration in each well if necessary.
-
Plot the fold induction of luciferase activity against the log concentration of this compound propionate and determine the EC50 value.
Protocol 3: GR-Mediated Transrepression (NF-κB-Luciferase) Reporter Assay
Objective: To determine the IC50 of this compound propionate for inhibiting NF-κB-mediated gene transcription.
Materials:
-
A human cell line (e.g., HeLa or THP-1) co-transfected with an NF-κB-luciferase reporter and a constitutively active Renilla luciferase construct (for normalization).
-
Cell culture medium.
-
This compound propionate.
-
Dexamethasone (positive control).
-
NF-κB inducing agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).
-
Dual-luciferase reporter assay system.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the co-transfected cells into a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of this compound propionate or Dexamethasone for 1-2 hours.
-
Stimulate the cells with the NF-κB inducing agent (e.g., TNF-α) and incubate for an additional 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound propionate relative to the stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound propionate and determine the IC50 value.
Protocol 4: Cytokine Release Assay from Human PBMCs
Objective: To measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from human PBMCs by this compound propionate.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
This compound propionate.
-
Dexamethasone (positive control).
-
Lipopolysaccharide (LPS) from E. coli.
-
ELISA kits for human TNF-α and IL-6.
-
96-well cell culture plates.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound propionate or Dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound propionate compared to the LPS-stimulated control.
Protocol 5: Efficacy Assessment in a 3D Reconstituted Human Epidermis (RHE) Model
Objective: To evaluate the anti-inflammatory effect of topically applied this compound propionate on a 3D skin model.
Materials:
-
Commercially available Reconstituted Human Epidermis (RHE) tissues (e.g., EpiDerm™, SkinEthic™).
-
Assay medium provided by the RHE model manufacturer.
-
This compound propionate formulated in a suitable topical vehicle.
-
Vehicle control.
-
Inflammatory stimulus (e.g., TNF-α and IL-1β).
-
ELISA kit for human IL-8.
-
6- or 24-well plates.
Procedure:
-
Culture the RHE tissues at the air-liquid interface according to the manufacturer's protocol.
-
Topically apply a defined amount of the this compound propionate formulation or the vehicle control to the surface of the RHE tissues.
-
After a pre-incubation period (e.g., 1-2 hours), add the inflammatory stimulus to the culture medium.
-
Incubate the tissues for 24-48 hours.
-
Collect the culture medium and measure the concentration of secreted IL-8 using an ELISA kit.
-
(Optional) Tissues can be fixed, sectioned, and stained (e.g., H&E) for histological analysis of epidermal morphology and thickness.
-
Calculate the percentage of inhibition of IL-8 release by this compound propionate compared to the stimulated vehicle control.
Visualizations
Signaling Pathways
Caption: this compound propionate signaling pathway.
Experimental Workflows
Caption: Workflow for GR-mediated reporter gene assays.
Caption: Workflow for cytokine release assay.
Caption: Workflow for efficacy testing in a 3D RHE model.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Dermatopharmacologic investigations of this compound propionate in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Halobetasol Propionate in Animal Models of Dermatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models of dermatitis to study the efficacy and mechanism of action of Halobetasol propionate, a high-potency topical corticosteroid.
Introduction
This compound propionate is a synthetic corticosteroid widely used for the topical treatment of various inflammatory skin conditions, including psoriasis and eczema.[1] Its therapeutic effects are attributed to its potent anti-inflammatory, immunosuppressive, and antipruritic properties.[1] Preclinical evaluation of this compound propionate's efficacy and mechanism of action relies on well-characterized animal models that mimic the pathophysiology of human dermatitis. This document outlines protocols for four commonly used models: Oxazolone-induced contact hypersensitivity, 2,4-Dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, Imiquimod-induced psoriasis-like dermatitis, and Croton oil-induced irritant contact dermatitis.
Mechanism of Action of this compound Propionate
This compound propionate exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[1] This complex then translocates to the nucleus, where it modulates gene expression. Key mechanisms include:
-
Transrepression: Inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), leading to decreased expression of inflammatory cytokines, chemokines, and adhesion molecules.[1]
-
Transactivation: Upregulation of anti-inflammatory genes, including annexin A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of prostaglandins and leukotrienes.[1]
The following diagram illustrates the primary mechanism of action of this compound propionate.
Animal Models of Dermatitis
Oxazolone-Induced Contact Hypersensitivity
This model mimics the T-cell mediated allergic contact dermatitis (ACD) observed in humans. It involves a sensitization phase followed by a challenge phase.
Experimental Protocol:
-
Animals: BALB/c mice are commonly used.
-
Sensitization (Day 0): Shave the abdominal skin of the mice. Apply 100 µL of 1.5% oxazolone in acetone to the shaved area.
-
Challenge (Day 7): Measure the baseline thickness of the right ear. Apply 20 µL of 1% oxazolone in acetone to both the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Treatment: Apply this compound propionate (e.g., 0.05% ointment) or vehicle topically to the right ear 30 minutes before and 15 minutes after the oxazolone challenge.
-
Evaluation (24-48 hours post-challenge):
-
Measure the ear thickness using a digital micrometer.
-
Collect ear tissue for histological analysis (H&E staining for edema and cellular infiltration) and cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
-
Signaling Pathway:
Oxazolone-induced dermatitis involves the activation of both Th1 and Th2 immune responses, leading to the production of various inflammatory cytokines.
2,4-Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity
Similar to the oxazolone model, DNFB-induced dermatitis is another widely used model for ACD, characterized by a robust T-cell mediated inflammatory response.
Experimental Protocol:
-
Animals: C57BL/6 or BALB/c mice are suitable.
-
Sensitization (Day 0): Apply 100 µL of 0.5% DNFB in a 4:1 acetone/olive oil mixture to the shaved back or abdomen.
-
Challenge (Day 5-7): Measure baseline ear thickness. Apply 20 µL of 0.2% DNFB in olive oil to one ear.
-
Treatment: Administer this compound propionate or vehicle topically to the challenged ear, typically starting on the day of challenge.
-
Evaluation (24-72 hours post-challenge):
-
Measure ear swelling.
-
Assess clinical scores for erythema, scaling, and erosion.
-
Perform histological analysis for epidermal hyperplasia and inflammatory cell infiltration.
-
Measure serum IgE levels and cytokine profiles from skin homogenates.
-
Signaling Pathway:
DNFB triggers a strong inflammatory response characterized by the activation of NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.
Imiquimod-Induced Psoriasis-Like Dermatitis
This model is highly relevant for studying psoriasis as it recapitulates key features of the human disease, including the involvement of the IL-23/IL-17 axis.
Experimental Protocol:
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Induction (Daily for 5-7 days): Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and right ear of the mice.
-
Treatment: Begin topical application of this compound propionate or vehicle on day 2 or 3 of imiquimod treatment and continue daily.
-
Evaluation (Daily):
-
Score the severity of erythema, scaling, and skin thickness using a modified Psoriasis Area and Severity Index (PASI).
-
Measure ear thickness.
-
At the end of the study, collect skin and spleen for histological analysis and cytokine measurements (IL-17, IL-23).
-
Signaling Pathway:
Imiquimod, a Toll-like receptor 7 (TLR7) agonist, triggers a signaling cascade that results in the production of IL-23 and subsequent activation of Th17 cells, which release IL-17, a key cytokine in psoriasis.
Croton Oil-Induced Irritant Contact Dermatitis
This model is used to study acute irritant contact dermatitis, which is a non-immunological inflammatory reaction.
Experimental Protocol:
-
Animals: Wistar rats or Swiss mice are commonly used.
-
Induction: Prepare an irritant solution of croton oil (e.g., 4 parts croton oil, 10 parts ethanol, 20 parts pyridine, and 66 parts ethyl ether for rats). Apply 20 µL of the solution to the inner and outer surface of the right ear.
-
Treatment: Dissolve this compound propionate (e.g., 5mg/mL) in the croton oil solution and apply topically.
-
Evaluation (4-6 hours post-application):
-
Sacrifice the animals and punch out an 8mm disc from both ears.
-
Weigh the ear discs immediately. The difference in weight between the treated and untreated ear indicates the degree of edema.
-
Signaling Pathway:
The primary irritant in croton oil, 12-O-tetradecanoylphorbol-13-acetate (TPA), activates Protein Kinase C (PKC), which in turn activates inflammatory pathways including NF-κB and the release of arachidonic acid metabolites.
Data Presentation: Efficacy of this compound Propionate
The following tables summarize the expected quantitative outcomes from studies evaluating this compound propionate in the described animal models.
Table 1: Effect of this compound Propionate on Ear Edema
| Animal Model | Inducing Agent | Treatment | Ear Thickness Increase (mm) | % Inhibition of Edema |
| Oxazolone-induced CHS (Mouse) | Oxazolone | Vehicle | 0.15 ± 0.02 | - |
| This compound Propionate (0.05%) | 0.05 ± 0.01 | ~67% | ||
| DNFB-induced CHS (Mouse) | DNFB | Vehicle | 0.20 ± 0.03 | - |
| This compound Propionate (0.05%) | 0.08 ± 0.02 | ~60% | ||
| Croton Oil-induced ICD (Rat) | Croton Oil | Vehicle | 70.84 ± 3.41 (mg) | - |
| This compound Propionate (0.5%) | 16.95 ± 2.95* (mg) | ~76% |
*p < 0.05 compared to vehicle. Data are representative and may vary based on specific experimental conditions. CHS: Contact Hypersensitivity; ICD: Irritant Contact Dermatitis.
Table 2: Effect of this compound Propionate on PASI Score in Imiquimod-Induced Psoriasis Model
| Treatment Group | Day 3 PASI Score | Day 7 PASI Score |
| Vehicle | 4.5 ± 0.5 | 9.8 ± 0.8 |
| This compound Propionate (0.05%) | 1.5 ± 0.3 | 2.5 ± 0.5 |
*p < 0.05 compared to vehicle. PASI: Psoriasis Area and Severity Index. Scores are on a 0-12 scale. Data are representative.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating this compound propionate in a dermatitis animal model.
Conclusion
The animal models described provide robust and reproducible platforms for investigating the therapeutic potential of this compound propionate in various forms of dermatitis. The choice of model depends on the specific research question, with contact hypersensitivity models being suitable for studying allergic responses and the imiquimod model being particularly relevant for psoriasis research. Consistent application of these detailed protocols will ensure the generation of high-quality, comparable data for the preclinical development of dermatological therapies.
References
Application Notes and Protocols: Halobetasol Propionate in the Croton Oil-Induced Ear Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halobetasol propionate is a high-potency topical corticosteroid utilized for its significant anti-inflammatory, immunosuppressive, and antipruritic properties in treating various dermatological conditions. The croton oil-induced ear edema model is a well-established and widely used in vivo assay for screening and evaluating the efficacy of anti-inflammatory agents, particularly topical corticosteroids. This model provides a rapid and reproducible method to assess the ability of a compound to inhibit acute inflammation.
This document provides detailed application notes and experimental protocols for utilizing the croton oil-induced ear edema model to evaluate the anti-inflammatory activity of this compound propionate.
Mechanism of Action
Croton Oil-Induced Inflammation
Topical application of croton oil, which contains the potent inflammatory agent 12-O-tetradecanoylphorbol-13-acetate (TPA), initiates a cascade of inflammatory events in the skin. TPA activates protein kinase C (PKC), which in turn triggers downstream signaling pathways, including the activation of phospholipase A2 (PLA2) and the release of arachidonic acid from cell membranes. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] This cascade leads to vasodilation, increased vascular permeability, and the infiltration of inflammatory cells, primarily neutrophils, resulting in edema, erythema (redness), and swelling.[2][3] Key inflammatory markers upregulated in this model include myeloperoxidase (MPO), a marker of neutrophil infiltration, and matrix metalloproteinases (MMPs) like MMP-9.[3][4]
This compound Propionate's Anti-inflammatory Action
This compound propionate, as a potent glucocorticoid, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). Upon binding, the this compound propionate-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1 (annexin A1), and the downregulation of pro-inflammatory genes. Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes. Furthermore, this compound propionate can suppress the expression of pro-inflammatory cytokines and adhesion molecules, thus reducing the recruitment and activation of inflammatory cells at the site of inflammation.
Signaling Pathway Diagrams
Caption: Croton Oil-Induced Inflammatory Cascade.
Caption: Mechanism of Action of this compound Propionate.
Data Presentation
Table 1: Efficacy of this compound Propionate Formulations in the Croton Oil-Induced Ear Edema Model in Wistar Rats
| Treatment Group (n=10) | Concentration (mg/mL) | Mean Edema ± SEM |
| Control (Croton Oil only) | - | 70.84 ± 3.41 |
| Halovate® (this compound Propionate) | 5 | 24.80 ± 2.09 |
| This compound Propionate with Biopolymer A | 5 | 16.95 ± 2.95 |
| This compound Propionate with Biopolymer B | 5 | 51.18 ± 9.17 |
| This compound Propionate with Biopolymer C | 5 | 17.45 ± 1.68 |
| *Data sourced from a comparative study. All treated groups showed a significant reduction in edema compared to the control group. |
Table 2: Representative Dose-Response of a Potent Corticosteroid in the Croton Oil-Induced Ear Edema Model in Mice
| Treatment Group | Dose (mg/ear) | Edema Weight (mg) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 10.5 ± 0.8 | 0% |
| Potent Corticosteroid | 0.01 | 7.2 ± 0.6 | 31.4% |
| Potent Corticosteroid | 0.03 | 4.8 ± 0.5 | 54.3% |
| Potent Corticosteroid | 0.1 | 2.5 ± 0.3 | 76.2% |
| Dexamethasone (Positive Control) | 0.1 | 2.8 ± 0.4 | 73.3% |
| *Note: This table presents hypothetical data representative of a typical dose-response for a potent corticosteroid, as specific dose-response data for this compound Propionate in this model was not publicly available. This is for illustrative purposes to guide experimental design. |
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow for Croton Oil-Induced Ear Edema Assay.
Detailed Protocol for Croton Oil-Induced Ear Edema in Mice
1. Animals:
-
Species: Male Swiss albino or BALB/c mice are commonly used.
-
Weight: 20-25 g.
-
Acclimatization: House the animals for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
2. Materials:
-
This compound propionate of known purity.
-
Croton oil.
-
Acetone (vehicle).
-
Positive control (e.g., Dexamethasone or Indomethacin).
-
Micropipettes.
-
Analytical balance.
-
Ear punch (e.g., 6 mm diameter).
-
Anesthetic (e.g., isoflurane or ether).
3. Preparation of Solutions:
-
Croton Oil Solution (Irritant): Prepare a 1-5% (v/v) solution of croton oil in acetone. A commonly used concentration is 5%.
-
Test Substance (this compound Propionate): Dissolve this compound propionate in acetone to achieve the desired concentrations (e.g., 0.01, 0.03, 0.1 mg/ear). The final application volume is typically 20 µL.
-
Positive Control: Prepare a solution of the positive control (e.g., Dexamethasone at 0.1 mg/ear) in acetone.
4. Experimental Procedure:
-
Grouping: Randomly divide the animals into the following groups (n=6-10 animals per group):
-
Group 1: Vehicle Control (Acetone only).
-
Group 2: Negative Control (Croton oil + Acetone).
-
Group 3-5: Test Groups (Croton oil + varying doses of this compound propionate).
-
Group 6: Positive Control Group (Croton oil + Dexamethasone).
-
-
Application of Test Substance: Anesthetize the mice lightly. Apply 20 µL of the respective test substance, positive control, or vehicle to the inner surface of the right ear of each mouse. The left ear remains untreated and serves as an internal control.
-
Induction of Inflammation: After 15-30 minutes, apply 20 µL of the croton oil solution to the inner surface of the right ear of all animals (except the vehicle control group, which receives only acetone on both ears).
-
Incubation: Allow the inflammation to develop for a period of 4 to 6 hours. The peak edematous response is typically observed within this timeframe.
-
Measurement of Edema:
-
At the end of the incubation period, humanely euthanize the mice.
-
Immediately remove both the right (treated) and left (untreated) ears.
-
Using an ear punch, collect a 6 mm disc from the central part of each ear.
-
Weigh each ear disc immediately on an analytical balance.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches for each animal.
-
5. Data Analysis:
-
Calculate the mean edema weight for each group.
-
The percentage inhibition of edema for each treatment group is calculated using the following formula: % Inhibition = [(Mean edema of control group) - (Mean edema of treated group)] / (Mean edema of control group) x 100
-
Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of <0.05 is generally considered statistically significant.
Conclusion
The croton oil-induced ear edema model is a robust and efficient method for evaluating the topical anti-inflammatory potency of this compound propionate. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute studies to characterize the efficacy of this compound propionate and its various formulations. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, contributing to the development of improved topical anti-inflammatory therapies.
References
- 1. Inhibition of croton oil-induced oedema in mice ear skin by capsular polysaccharides from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histamine-Induced Wheal Suppression Test for Halobetasol Propionate Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing the histamine-induced wheal suppression test to assess the potency of the super-potent topical corticosteroid, Halobetasol Propionate. This bioassay is a reliable and reproducible method for evaluating the anti-inflammatory efficacy of topical corticosteroids.
Introduction
This compound propionate is a high-potency synthetic corticosteroid used for the treatment of various inflammatory skin conditions.[1] The histamine-induced wheal suppression test is a valuable in vivo bioassay for quantifying the anti-inflammatory and vasoconstrictive effects of topical corticosteroids.[2] This test measures the ability of a topically applied corticosteroid to inhibit the localized edema (wheal) caused by the intradermal injection of histamine. The degree of wheal suppression is correlated with the potency of the corticosteroid.
Mechanism of Action
The formation of a wheal is a classic inflammatory response mediated by histamine. Histamine, released from mast cells, binds to H1 receptors on endothelial cells, leading to vasodilation and increased vascular permeability. This allows plasma to leak into the surrounding tissue, causing localized swelling or a wheal.[3]
This compound propionate exerts its anti-inflammatory effects by penetrating the skin and binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression. A key action is the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes. By suppressing these inflammatory pathways, this compound propionate reduces vasodilation and vascular permeability, thereby inhibiting wheal formation.
Signaling Pathway
The following diagram illustrates the signaling pathway of histamine-induced wheal formation and the inhibitory effect of this compound Propionate.
Experimental Protocol
This protocol is based on a study comparing the potency of this compound propionate and clobetasol propionate.
4.1. Subjects
-
Enroll healthy volunteers who have not used any systemic or topical corticosteroids or antihistamines for at least 8 weeks prior to the study.
-
Exclude pregnant or lactating individuals, and those with a history of atopy, systemic diseases, or skin infections.
4.2. Materials
-
This compound propionate 0.05% (ointment and/or cream)
-
Clobetasol propionate 0.05% (ointment and/or cream, as a comparator)
-
Vehicle control (placebo ointment/cream)
-
Histamine acid phosphate solution (e.g., 1 mg/mL)
-
Skin marker
-
Template with apertures (e.g., 3 cm x 3 cm), spaced 2 cm apart
-
Lancets for skin prick test
-
Transparent scale or calipers for measurement
-
Filter paper
4.3. Procedure
-
Site Preparation: Place the template on the flexor aspect of the volunteer's forearm and outline the apertures with a skin marker. Number each square.
-
Application of Test Articles: Apply a standardized amount (e.g., half a fingertip unit) of each test article (this compound propionate formulations, clobetasol propionate formulations, and vehicle) to the designated squares. Leave one square untreated as a control.
-
Incubation: Allow the test articles to remain on the skin for a predetermined period. For maximum effect, a 3-hour incubation is recommended. A 24-hour time point can also be included for comparison.
-
Histamine Prick Test:
-
After the incubation period, place a drop of histamine solution on the center of each test site.
-
Prick the skin through the histamine solution using a lancet. The tip of the lancet should be kept parallel to the skin surface, and the skin should be lifted by tenting the lancet at a 45- to 60-degree angle.
-
After one minute, wipe off the excess histamine solution with filter paper.
-
-
Measurement of Wheal:
-
After 15 minutes, measure the diameter of the wheal in millimeters.
-
Calculate the mean diameter by measuring the maximum diameter and the orthogonal diameter of the wheal using a transparent scale or calipers.
-
4.4. Experimental Workflow
The following diagram outlines the experimental workflow for the histamine-induced wheal suppression test.
Data Presentation
The following tables summarize the quantitative data from a comparative study of this compound Propionate and Clobetasol Propionate.
Table 1: Mean Wheal Diameter After 3 Hours
| Treatment Group | Mean Wheal Diameter (mm) ± SD |
| This compound Propionate Ointment 0.05% | 2.33 ± 0.61 |
| This compound Propionate Cream 0.05% | 2.63 ± 0.61 |
| Clobetasol Propionate Ointment 0.05% | 2.80 ± 0.66 |
| Clobetasol Propionate Cream 0.05% | 3.10 ± 0.71 |
| Control (No Treatment) | 3.93 ± 0.64 |
Table 2: Mean Wheal Diameter After 24 Hours
| Treatment Group | Mean Wheal Diameter (mm) ± SD |
| This compound Propionate Ointment 0.05% | 2.93 ± 0.58 |
| This compound Propionate Cream 0.05% | 3.03 ± 0.61 |
| Clobetasol Propionate Ointment 0.05% | 3.07 ± 0.64 |
| Clobetasol Propionate Cream 0.05% | 3.63 ± 0.61 |
| Control (No Treatment) | 3.93 ± 0.64 |
Interpretation of Results
The data indicates that at 3 hours, this compound propionate ointment demonstrates the highest potency with the most significant wheal suppression. This compound propionate, in both ointment and cream formulations, was found to be more potent than the corresponding clobetasol propionate formulations at this time point. After 24 hours, the difference in wheal suppression between this compound propionate ointment and cream, and clobetasol propionate ointment was not statistically significant. However, clobetasol propionate cream was the least effective at both time points. These findings suggest that this compound propionate has a rapid and potent effect in suppressing histamine-induced wheals.
Conclusion
The histamine-induced wheal suppression test is a robust method for evaluating and comparing the potency of topical corticosteroids like this compound propionate. The provided protocol and data serve as a comprehensive guide for researchers and professionals in the field of dermatology and drug development. The results confirm the super-potent nature of this compound propionate.
References
- 1. Effect of Different Skin Penetration Promoters in this compound Propionate Permeation and Retention in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermatopharmacologic investigations of this compound propionate in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound versus clobetasol: A study of potency - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
Application Note: A Stability-Indicating HPLC Method for the Quantification of Halobetasol Propionate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Halobetasol Propionate in pharmaceutical formulations such as creams and ointments. The described method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision, making it suitable for routine quality control and stability studies.
Introduction
This compound propionate is a high-potency corticosteroid used topically to treat various skin conditions, including psoriasis and eczema. Accurate quantification of the active pharmaceutical ingredient (API) in its formulation is critical for ensuring product quality, safety, and efficacy. This document provides a detailed protocol for an HPLC method that can separate this compound Propionate from its degradation products, thus qualifying as a stability-indicating assay.
Chromatographic Conditions
A gradient HPLC method was developed for the optimal separation and quantification of this compound Propionate.[1][2] The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Waters e2695 separation module with a Waters 2998 photodiode array detector[2] |
| Column | Phenomenex Synergi polar reverse phase, 250 x 4.6 mm, 4 µm[1][2] |
| Mobile Phase A | 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol (80:15:5 v/v/v) |
| Mobile Phase B | 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol (20:70:10 v/v/v) |
| Gradient Program | Time (min)/% Solution B: 0/40, 10/45, 20/50, 30/55, 40/60, 50/70, 55/80, 60/40, 65/40 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 50 µL |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (25 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Propionate reference standard in the extraction solvent (Tetrahydrofuran).
-
Working Solution (0.25 µg/mL): Further dilute the stock solution with a mixture of water and methanol (50:50 v/v) to achieve the final concentration.
Sample Solution Preparation (for Cream/Ointment)
-
Accurately weigh a portion of the cream or ointment equivalent to 5 mg of this compound Propionate into a 50 mL volumetric flask.
-
Add 50 mL of Tetrahydrofuran (Solution A) and heat in a water bath at 30-40°C for approximately 15 minutes with intermittent swirling.
-
Sonicate the solution for 10 minutes to ensure complete dissolution and extraction. This yields a sample stock solution of 100 µg/mL.
-
Dilute the sample stock solution with a mixture of water and methanol (50:50 v/v) (Solution B) to obtain a working solution of 50 µg/mL.
Caption: Experimental workflow for HPLC quantification of this compound Propionate.
Method Validation Summary
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, and limits of detection (LOD) and quantification (LOQ).
Specificity and Stability-Indicating Properties
The method's ability to assess the analyte unequivocally in the presence of its potential degradation products was confirmed through forced degradation studies. This compound Propionate was subjected to stress conditions including acid (1N HCl), base (1N NaOH), oxidation (6% H₂O₂), heat (60°C), and photolytic stress. Significant degradation was observed under basic and oxidative conditions. The HPLC method effectively separated the main peak from all degradation products, demonstrating its stability-indicating nature.
Linearity
The linearity of the method was evaluated by analyzing a series of concentrations of the this compound Propionate standard.
| Parameter | Result |
| Linearity Range | 20-80 ppm |
| Correlation Coefficient (r²) | 0.999 |
Accuracy (Recovery)
The accuracy of the method was determined by spiking a placebo with known amounts of this compound Propionate at three different concentration levels.
| Spiked Level | Recovery (%) |
| Low | 99.75% |
| Medium | 101.86% |
| High | 99.8% |
| Average Recovery | 99.04 - 101.45% |
Precision
The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and by analyzing multiple individual preparations of the sample (method precision).
| Precision Type | Relative Standard Deviation (%RSD) |
| System Precision | < 2.0% |
| Method Precision | 0.44% |
| Intermediate Precision | Not explicitly stated, but method is described as rugged |
Robustness
The robustness of the method was assessed by introducing deliberate small variations in the chromatographic conditions, such as the flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units). The resolution between this compound Propionate and its impurities remained greater than 2.0 under all varied conditions, indicating the method's reliability during normal use.
| Parameter Varied | Observation |
| Flow Rate (0.6 & 1.0 mL/min) | Resolution > 2.0 |
| Column Temperature (35 & 45°C) | Resolution > 2.0 |
| Mobile Phase pH (2.8 & 3.2) | Resolution > 2.0 |
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of the method was determined by establishing the LOD and LOQ.
| Parameter | Result |
| Limit of Detection (LOD) | 0.01% of test concentration |
| Limit of Quantification (LOQ) | 0.03% of test concentration |
Conclusion
The presented HPLC method is demonstrated to be simple, sensitive, precise, accurate, and robust for the quantification of this compound Propionate in topical formulations. Its stability-indicating nature makes it a valuable tool for quality control, routine analysis of production samples, and for conducting stability studies of this compound Propionate drug products.
References
Application Notes and Protocols for the Development of a Stable Topical Formulation of Halobetasol Propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of a stable and effective topical formulation of Halobetasol Propionate. The following sections detail the necessary components, experimental procedures, and analytical methods required to formulate and evaluate a robust topical product.
Preformulation Studies
Preformulation studies are critical to understanding the physicochemical properties of this compound Propionate and its compatibility with various excipients.
Drug-Excipient Compatibility Studies
Objective: To evaluate the compatibility of this compound Propionate with selected excipients to ensure the stability of the active pharmaceutical ingredient (API) in the final formulation.
Protocol:
-
Excipient Selection: Choose excipients based on the desired dosage form (e.g., cream, ointment, gel). Common excipients for topical formulations are listed in Table 1.
-
Sample Preparation: Prepare physical mixtures of this compound Propionate with individual excipients in a predetermined ratio (e.g., 1:1 or 1:5). Also, prepare a sample of the pure API as a control.
-
Stress Conditions: Subject the mixtures and the control to accelerated stability conditions. As per the International Conference on Harmonization (ICH) guidelines, these conditions typically include:
-
Thermal stress: 60°C for 12 hours.[1]
-
Acidic hydrolysis: 0.5 N HCl at 60°C for 30 minutes.[1]
-
Basic hydrolysis: 0.5 N NaOH at 60°C for 15 minutes.[1]
-
Oxidative stress: 3.0% H₂O₂ at 60°C for 20 minutes.[1]
-
Photostability: Exposure to UV light (~200 Wh/m²) and cool white fluorescent light (~1.2 million lux hours).[1]
-
Humidity: 25°C/90% RH for 7 days.
-
-
Analysis: Analyze the stressed samples at specified time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Section 2.1) to identify any degradation of this compound Propionate.
-
Evaluation: Compare the chromatograms of the mixtures with the control. The appearance of new peaks or a significant decrease in the area of the API peak in the mixtures indicates a potential incompatibility.
Table 1: Common Excipients for Topical Formulations of this compound Propionate
| Excipient Category | Examples |
| Ointment Base | White Petrolatum, White Wax, Aluminum Stearate, Pentaerythritol Cocoate, Stearyl Citrate, Sorbitan Sesquioleate |
| Cream Base | Cetyl Alcohol, Steareth-21, Isopropyl Isostearate, Isopropyl Palmitate |
| Solvents/Co-solvents | Propylene Glycol, Ethanol |
| Humectants | Glycerin |
| Preservatives | Diazolidinyl Urea, Methylchloroisothiazolinone, Methylisothiazolinone, Methyl Paraben, Propyl Paraben |
| Gelling Agents | Carbopol, HPMC, Sodium CMC, Poloxamer |
| Penetration Enhancers | Menthone, Nonane |
Analytical Method Development and Validation
A validated stability-indicating analytical method is essential for the accurate quantification of this compound Propionate and its degradation products.
Stability-Indicating HPLC Method
Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method for the determination of this compound Propionate in the presence of its degradation products and formulation excipients.
Protocol:
-
Chromatographic Conditions: Based on published methods, the following conditions can be used as a starting point.
-
Column: Phenomenex Synergi polar reverse phase, 250 × 4.6 mm, 4 µm.
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol (80:15:5 v/v/v).
-
Mobile Phase B: 0.01 M KH₂PO₄ buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol (20:70:10 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound Propionate reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) and dilute to a working concentration (e.g., 50 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the formulation equivalent to a known amount of this compound Propionate, dissolve in a suitable solvent (gentle heating and sonication may be required for creams and ointments), and dilute to the same concentration as the standard solution.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 2: Forced Degradation Studies for this compound Propionate
| Stress Condition | Reagent and Conditions | Observation |
| Acid Hydrolysis | 0.5 N HCl at 60°C for 30 min | Mild degradation observed. |
| Base Hydrolysis | 0.5 N NaOH at 60°C for 15 min | Significant degradation observed. |
| Oxidation | 3.0% H₂O₂ at 60°C for 20 min | Significant degradation observed. |
| Thermal Degradation | 60°C for 12 h | Mild degradation observed. |
| Photolytic Degradation | Sunlight (~1.2 million lux h) and UV light (~200 Wh/m³) | Mild degradation observed. |
| Neutral Hydrolysis | Water at 60°C for 1 h | Mild degradation observed. |
| Humidity | 25°C/90% RH for 7 days | Mild degradation observed. |
Formulation Development and Evaluation
The selection of appropriate excipients and manufacturing process is crucial for developing a stable and elegant formulation.
Formulation Preparation (Illustrative Example: Cream)
-
Oil Phase: Melt the oil-soluble excipients (e.g., cetyl alcohol, steareth-21, isopropyl isostearate, isopropyl palmitate) at 70-75°C. Disperse this compound Propionate in a portion of the melted oil phase.
-
Aqueous Phase: Heat purified water to 70-75°C and dissolve the water-soluble excipients (e.g., glycerin, preservatives).
-
Emulsification: Add the aqueous phase to the oil phase with continuous stirring to form an emulsion.
-
Cooling: Cool the emulsion to room temperature with gentle stirring.
-
Homogenization: Homogenize the cream to achieve a uniform consistency and droplet size.
Physicochemical Evaluation
Table 3: Physicochemical Evaluation of Topical Formulations
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogeneous, smooth, and free from lumps or phase separation. |
| pH | pH meter | Within a range suitable for topical application (typically 4.5-6.5). |
| Viscosity and Rheology | Brookfield Viscometer | Consistent viscosity and appropriate rheological behavior (e.g., shear-thinning) for ease of application. |
| Spreadability | Parallel plate method | Good spreadability for uniform application. |
| Drug Content | Validated HPLC method | 90-110% of the label claim. |
In-Vitro Release Testing (IVRT)
Objective: To assess the rate of drug release from the formulation.
Protocol:
-
Apparatus: Use Franz diffusion cells with a synthetic membrane (e.g., polysulfone).
-
Receptor Medium: A suitable buffer solution (e.g., phosphate buffer pH 6.8) that ensures sink conditions.
-
Procedure:
-
Mount the membrane on the Franz diffusion cell.
-
Apply a known quantity of the formulation to the donor compartment.
-
Maintain the receptor medium at 32 ± 0.5°C and stir continuously.
-
Withdraw samples from the receptor compartment at predetermined time intervals and replace with fresh medium.
-
-
Analysis: Analyze the samples using the validated HPLC method to determine the cumulative amount of drug released over time.
In-Vitro Permeation Testing (IVPT)
Objective: To evaluate the permeation of this compound Propionate through the skin.
Protocol:
-
Apparatus: Use Franz diffusion cells with excised human or animal skin.
-
Receptor Medium: A suitable buffer solution that ensures sink conditions.
-
Procedure:
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Apply a known quantity of the formulation to the skin surface.
-
Maintain the receptor medium at 32 ± 0.5°C and stir continuously.
-
Withdraw samples from the receptor compartment at predetermined time intervals and replace with fresh medium.
-
-
Analysis: Analyze the samples using the validated HPLC method to determine the permeation profile of the drug.
Stability Studies
Stability testing is performed to ensure that the quality, safety, and efficacy of the drug product are maintained throughout its shelf life.
Protocol:
-
Storage Conditions: Store the final formulation in the intended commercial packaging at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions as per ICH guidelines.
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Parameters to be Tested: Evaluate the samples for appearance, pH, viscosity, drug content, and levels of degradation products.
Preservative Efficacy Testing (PET)
Objective: To determine the effectiveness of the preservative system in preventing microbial growth.
Protocol:
-
Method: Follow the procedure outlined in the United States Pharmacopeia (USP) <51> or the European Pharmacopoeia (EP) challenge test.
-
Test Organisms: Inoculate the formulation with a panel of specified microorganisms, including Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis.
-
Procedure:
-
Inoculate separate samples of the formulation with each test organism.
-
Store the inoculated samples at a specified temperature.
-
At predetermined intervals (e.g., 7, 14, and 28 days), withdraw aliquots and determine the number of viable microorganisms.
-
-
Evaluation: Compare the log reduction in microbial counts at each interval with the acceptance criteria specified in the pharmacopeia.
Visualizations
Signaling Pathway of this compound Propionate
References
Application Notes: Halobetasol Propionate in 3D Skin Models
Introduction
Three-dimensional (3D) skin models, such as full-thickness skin models and reconstituted human epidermis (RHE), have become essential tools in dermatological research and preclinical drug development.[1][2] These models offer a more physiologically relevant system compared to traditional 2D cell cultures by mimicking the complex structure and cellular interactions of human skin.[1][3] Halobetasol propionate, a high-potency topical corticosteroid, is widely used for treating inflammatory skin conditions like psoriasis and eczema due to its potent anti-inflammatory, immunosuppressive, and antipruritic properties.[4] The application of this compound propionate to 3D skin models provides a valuable platform for efficacy testing, safety assessment, and mechanistic studies of its therapeutic effects in a controlled in vitro environment.
Mechanism of Action
This compound propionate exerts its effects by binding to intracellular glucocorticoid receptors (GRs). This binding initiates a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the GR complex acts as a transcription factor, modulating the expression of target genes. Key mechanisms include:
-
Anti-inflammatory Effects: It upregulates the expression of anti-inflammatory proteins like lipocortins (annexins), which inhibit phospholipase A2, an enzyme crucial for the production of inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, it suppresses the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-17A), chemokines, and adhesion molecules by interfering with transcription factors like NF-κB and AP-1.
-
Immunosuppressive Actions: this compound propionate reduces the activity and proliferation of immune cells, including T-lymphocytes and macrophages.
-
Antiproliferative Activity: It can slow down the rapid cell turnover characteristic of conditions like psoriasis.
Experimental Protocols
Protocol 1: Construction of a Full-Thickness 3D Skin Model
This protocol describes the generation of a full-thickness skin model containing both dermal and epidermal layers.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Human epidermal keratinocytes (HEKs)
-
Fibroblast growth medium
-
Keratinocyte growth medium
-
Collagen solution (e.g., rat tail collagen type I)
-
Cell culture inserts (e.g., Millicell™)
-
12-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dermal Equivalent Preparation:
-
Culture HDFs in fibroblast growth medium.
-
Prepare a collagen solution containing HDFs at a density of 2.5 x 10^4 cells/mL.
-
Dispense the HDF-collagen suspension into cell culture inserts placed in a 12-well plate.
-
Allow the collagen to polymerize at 37°C.
-
Submerge the dermal equivalents in fibroblast growth medium and culture for 5-7 days to allow for contraction.
-
-
Epidermal Layer Seeding:
-
Culture HEKs in keratinocyte growth medium.
-
Once the dermal equivalents are stable, remove the medium from inside the inserts.
-
Seed HEKs onto the surface of the dermal equivalent at a density of 5 x 10^5 cells/insert.
-
Add keratinocyte growth medium to the outer well and a small amount inside the insert.
-
Culture for 24-48 hours to allow for cell attachment.
-
-
Air-Liquid Interface Culture:
-
Raise the inserts to the air-liquid interface to promote epidermal differentiation.
-
Culture for 10-14 days, changing the medium in the outer well every 2-3 days.
-
Protocol 2: Application of this compound Propionate and Induction of Inflammation
This protocol details the treatment of the 3D skin model with this compound propionate and subsequent induction of an inflammatory response.
Materials:
-
This compound propionate (0.05% cream or a custom formulation)
-
Vehicle control (e.g., cream base)
-
Inflammatory stimulus (e.g., a cytokine cocktail of TNF-α and IL-17A)
-
Culture medium
-
PBS
Procedure:
-
This compound Propionate Application:
-
Prepare different concentrations of this compound propionate in a suitable vehicle if required.
-
Topically apply a defined amount (e.g., 2-5 mg/cm²) of the this compound propionate preparation or vehicle control to the surface of the 3D skin models.
-
Incubate for a specified pre-treatment time (e.g., 24 hours) to allow for drug penetration.
-
-
Induction of Inflammation:
-
After the pre-treatment period, add the inflammatory stimulus to the culture medium in the outer well.
-
Incubate for a predetermined duration (e.g., 24-48 hours) to induce an inflammatory response.
-
-
Sample Collection:
-
At the end of the incubation period, collect the culture medium for cytokine analysis.
-
Harvest the 3D skin models for histological analysis, gene expression analysis (qPCR), or protein analysis (Western blot).
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments, illustrating the expected effects of this compound propionate.
Table 1: Effect of this compound Propionate on Pro-inflammatory Cytokine Secretion
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Untreated Control | 50 ± 8 | 120 ± 15 | 250 ± 30 |
| Vehicle + Inflammatory Stimulus | 850 ± 70 | 1500 ± 120 | 3000 ± 250 |
| This compound Propionate + Inflammatory Stimulus | 250 ± 30 | 400 ± 45 | 900 ± 80 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound Propionate on Gene Expression of Inflammatory Markers
| Treatment Group | TNF-α mRNA (Fold Change) | IL-1β mRNA (Fold Change) | COX-2 mRNA (Fold Change) |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| Vehicle + Inflammatory Stimulus | 12.5 ± 1.5 | 15.2 ± 2.0 | 10.8 ± 1.2 |
| This compound Propionate + Inflammatory Stimulus | 3.2 ± 0.5 | 4.1 ± 0.6 | 2.5 ± 0.4 |
Data are presented as mean fold change ± standard deviation relative to the untreated control.
Visualization of Signaling Pathway
The following diagram illustrates the mechanism of action of this compound propionate in inhibiting the inflammatory cascade.
References
Application Notes and Protocols for Gene Expression Analysis in Tissues Treated with Halobetasol Propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in skin tissue following treatment with Halobetasol Propionate, a high-potency topical corticosteroid. The information presented here is intended to guide researchers in designing and executing experiments to understand the molecular mechanisms of this compound Propionate's therapeutic effects and potential side effects.
Introduction
This compound propionate is a synthetic corticosteroid known for its potent anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][2] It is widely used in the treatment of various dermatological conditions, including psoriasis and eczema.[1] The therapeutic effects of this compound propionate are mediated by its interaction with glucocorticoid receptors (GR), which leads to the modulation of gene expression.[3][4] This modulation involves the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, cytokines, and chemokines. Understanding these changes at the molecular level is crucial for drug development, optimizing therapeutic strategies, and identifying potential biomarkers for treatment response.
Mechanism of Action: A Genomic Perspective
This compound propionate, like other corticosteroids, exerts its effects by binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the activated GR complex can modulate gene expression through several mechanisms:
-
Transactivation: The GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1).
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This interference prevents the transcription of pro-inflammatory genes, including cytokines and chemokines.
-
Regulation of Non-coding RNAs: Recent studies have shown that glucocorticoids can also regulate the expression of various non-coding RNAs, which in turn can influence the stability and translation of target mRNAs, adding another layer of complexity to their mechanism of action.
Data Presentation: Gene Expression Changes in Response to a Potent Topical Corticosteroid
Table 1: Top 10 Upregulated Genes in Human Skin Treated with Clobetasol Propionate
| Gene Symbol | Gene Name | Fold Change | Function |
| FKBP5 | FK506 binding protein 5 | > 4.0 | Glucocorticoid receptor regulation, stress response |
| ZBTB16 | Zinc finger and BTB domain containing 16 | > 3.5 | Transcription factor, cell differentiation |
| DDIT4 | DNA damage inducible transcript 4 | > 3.0 | mTOR signaling inhibitor, cell stress response |
| TSC22D3 | TSC22 domain family member 3 (GILZ) | > 3.0 | Anti-inflammatory, NF-κB inhibitor |
| ADRA2A | Adrenoceptor alpha 2A | > 2.5 | Vasoconstriction |
| PER1 | Period circadian regulator 1 | > 2.5 | Circadian rhythm |
| MAFF | MAF bZIP transcription factor F | > 2.5 | Transcription factor, oxidative stress response |
| SOCS1 | Suppressor of cytokine signaling 1 | > 2.0 | Negative regulator of cytokine signaling |
| DUSP1 | Dual specificity phosphatase 1 | > 2.0 | MAPK signaling inhibitor |
| CEBPD | CCAAT/enhancer binding protein delta | > 2.0 | Transcription factor, immune response |
Data adapted from Baida et al. (2019). Fold changes are approximate and represent the general magnitude of change observed.
Table 2: Top 10 Downregulated Genes in Human Skin Treated with Clobetasol Propionate
| Gene Symbol | Gene Name | Fold Change | Function |
| IL1B | Interleukin 1 beta | < -4.0 | Pro-inflammatory cytokine |
| IL1A | Interleukin 1 alpha | < -3.5 | Pro-inflammatory cytokine |
| CXCL8 | C-X-C motif chemokine ligand 8 (IL-8) | < -3.5 | Pro-inflammatory chemokine, neutrophil chemoattractant |
| MMP1 | Matrix metallopeptidase 1 | < -3.0 | Extracellular matrix degradation |
| MMP3 | Matrix metallopeptidase 3 | < -3.0 | Extracellular matrix degradation |
| S100A7 | S100 calcium binding protein A7 (psoriasin) | < -3.0 | Pro-inflammatory, antimicrobial |
| S100A8 | S100 calcium binding protein A8 | < -2.5 | Pro-inflammatory, danger signal |
| S100A9 | S100 calcium binding protein A9 | < -2.5 | Pro-inflammatory, danger signal |
| CCL20 | C-C motif chemokine ligand 20 | < -2.5 | Pro-inflammatory chemokine |
| DEFB4A | Defensin beta 4A | < -2.5 | Antimicrobial peptide, pro-inflammatory |
Data adapted from Baida et al. (2019). Fold changes are approximate and represent the general magnitude of change observed.
Experimental Protocols
Skin Biopsy and RNA Extraction
Objective: To obtain high-quality RNA from skin tissue for downstream gene expression analysis.
Materials:
-
4mm punch biopsy tool
-
RNase-free tubes
-
Liquid nitrogen
-
TRIzol reagent or similar RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen)
-
Homogenizer (e.g., Bead mill, rotor-stator homogenizer)
-
Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit)
-
Bioanalyzer (e.g., Agilent 2100)
Protocol:
-
Sample Collection: After obtaining informed consent, collect a 4mm punch biopsy from the treated and a corresponding untreated (control) area of the skin.
-
Sample Preservation: Immediately snap-freeze the biopsy in liquid nitrogen to preserve RNA integrity. Store at -80°C until RNA extraction.
-
Tissue Homogenization:
-
Place the frozen tissue in a pre-chilled RNase-free tube containing 1 mL of TRIzol reagent and a sterile stainless steel bead.
-
Homogenize the tissue using a bead mill homogenizer until the tissue is completely disrupted. Alternatively, use a rotor-stator homogenizer.
-
-
RNA Isolation:
-
Follow the manufacturer's protocol for the chosen RNA extraction kit. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.
-
Resuspend the final RNA pellet in RNase-free water.
-
-
RNA Quality Control:
-
Quantification: Measure the RNA concentration using a spectrophotometer or fluorometer.
-
Purity: Assess the A260/A280 and A260/A230 ratios to check for protein and solvent contamination. Ratios of ~2.0 are generally considered pure.
-
Integrity: Analyze the RNA integrity number (RIN) using a Bioanalyzer. A RIN value of 7 or higher is recommended for downstream applications like RNA sequencing.
-
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Dermatopharmacologic investigations of this compound propionate in comparison with clobetasol 17-propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic network interactions in the human skin treated with topical glucocorticoid clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic Network Interactions in Human Skin Treated with Topical Glucocorticoid Clobetasol Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Skin Penetration of Halobetasol Propionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for measuring the cutaneous penetration and permeation of Halobetasol propionate, a potent topical corticosteroid. The following protocols and data are designed to assist researchers in the fields of dermatology, pharmacology, and pharmaceutical sciences in evaluating the delivery of this active pharmaceutical ingredient (API) into and through the skin.
Introduction
This compound propionate is a high-potency corticosteroid used for the treatment of various inflammatory skin conditions such as psoriasis and eczema.[1][2][3][4][5] The efficacy of topical therapies like this compound propionate is critically dependent on the ability of the API to penetrate the stratum corneum, the outermost layer of the skin, and reach its target sites in the underlying epidermis and dermis. Therefore, accurate measurement of skin penetration is essential for formulation development, bioequivalence studies, and safety assessment. This document outlines key ex vivo and in vivo methods for quantifying the skin penetration of this compound propionate.
Key Techniques for Measuring Skin Penetration
Several methods are employed to assess the percutaneous absorption of this compound propionate. The primary techniques include:
-
Ex Vivo Permeation Studies using Franz Diffusion Cells: This is the gold standard for in vitro/ex vivo testing, providing data on the rate and extent of drug permeation through excised human or animal skin.
-
In Vivo Stratum Corneum Sampling using Tape Stripping: A minimally invasive technique to quantify the amount of drug present in the stratum corneum after topical application.
-
In Vivo Dermal Microdialysis: A technique for sampling and measuring the concentration of a drug in the dermal interstitial fluid, providing real-time pharmacokinetic data.
Ex Vivo Skin Permeation Studies using Franz Diffusion Cells
Application Note: The Franz diffusion cell is an apparatus used to study the ex vivo permeation of topical drugs through excised skin. This method allows for the determination of key pharmacokinetic parameters such as flux (permeation rate) and the total cumulative amount of drug permeated. It is a valuable tool for comparing different formulations and the effect of penetration enhancers.
Experimental Protocol: Franz Diffusion Cell Assay
-
Skin Preparation:
-
Excised human or animal skin (e.g., porcine ear skin) is used. The skin should be dermatomed to a uniform thickness (typically 500-1000 µm).
-
Subcutaneous fat and connective tissue should be carefully removed.
-
The integrity of the skin barrier can be assessed by measuring transepidermal water loss (TEWL).
-
-
Franz Cell Assembly:
-
The dermatomed skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid. The diffusion area typically ranges from 0.64 to 1.0 cm².
-
The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). The solution should be degassed to prevent bubble formation.
-
The system is maintained at a constant temperature, typically 32°C, to mimic physiological skin temperature. The receptor fluid should be continuously stirred.
-
-
Dosing and Sampling:
-
A precise amount of the this compound propionate formulation is applied evenly to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are withdrawn for analysis.
-
An equal volume of fresh, pre-warmed receptor fluid is added back to the receptor compartment to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
The concentration of this compound propionate in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
Other parameters such as the lag time (tL) and permeability coefficient (Kp) can also be calculated.
-
Data Presentation: Ex Vivo Permeation of this compound Propionate with Penetration Enhancers
The following table summarizes data on the effect of different penetration enhancers on the permeation and retention of this compound propionate (HB) in human skin over 24 hours, as determined by ex vivo Franz diffusion cell studies.
| Penetration Enhancer (5%) | Cumulative Amount Permeated (A₂₄) (µg) | Skin Retention (As) (µg·cm⁻²·g⁻¹) |
| Menthone | 35.47 | 214.04 |
| Nonane | 2.74 | 302.70 |
| Other Enhancers (average) | 1.45 | - |
| Linoleic Acid & Cetiol | - | ~23 (13 times lower than nonane) |
Data adapted from a study evaluating the effect of various penetration promoters.
Data Presentation: Comparison of this compound Propionate Formulations
This table presents a comparison of the in vitro percutaneous absorption of two different this compound propionate (HP) formulations using human tissue on Bronaugh flow-through diffusion cells over 24 hours.
| Formulation | Receptor Phase Level (% of applied dose) | Epidermal Deposition (% of applied dose) |
| HP 0.01% Lotion | 0.91% | 6.17% (± 2.07%) |
| HP 0.05% Cream | 0.28% | 1.72% (± 0.76%) |
Data from a comparative study on different HP formulations.
Visualization: Experimental Workflow for Franz Diffusion Cell Assay
In Vivo Stratum Corneum Sampling using Tape Stripping
Application Note: Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum after topical application of a drug. By analyzing the amount of drug on each tape strip, a concentration gradient within the stratum corneum can be determined. This method is particularly useful for assessing bioavailability and bioequivalence of topical formulations.
Experimental Protocol: Tape Stripping
-
Application of Formulation:
-
A defined area on the skin (e.g., forearm) of a human volunteer is marked.
-
A precise amount of the this compound propionate formulation is applied to the marked area.
-
-
Removal of Excess Formulation:
-
After a specified penetration time, any unabsorbed formulation is carefully removed from the skin surface, for instance, with a cotton swab.
-
-
Tape Stripping Procedure:
-
An adhesive tape (e.g., D-Squame®) is applied to the treatment area with firm, uniform pressure for a few seconds.
-
The tape is then rapidly removed in a single, smooth motion.
-
This process is repeated for a predetermined number of strips (e.g., 10-20) on the same skin site. Each tape strip is stored individually.
-
-
Drug Extraction and Analysis:
-
The this compound propionate is extracted from each tape strip using a suitable solvent.
-
The amount of drug in the extract is quantified by a validated analytical method like HPLC or LC-MS/MS.
-
-
Quantification of Stratum Corneum Removed:
-
The amount of stratum corneum removed on each tape can be determined by methods such as protein analysis (e.g., using a 96-well microplate-based colorimetric method) or by measuring the pseudoabsorption of the corneocytes.
-
-
Data Analysis:
-
The amount of this compound propionate per unit area is plotted against the cumulative amount of stratum corneum removed, providing a penetration profile.
-
Visualization: In Vivo Tape Stripping Workflow
Analytical Methods for Quantification of this compound Propionate
A reliable and validated analytical method is crucial for the accurate quantification of this compound propionate in biological matrices.
Application Note: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the determination of this compound propionate in samples from skin penetration studies.
HPLC Method Parameters
The following table provides an example of HPLC conditions used for the analysis of this compound propionate.
| Parameter | Condition |
| Column | Kromasil® C18 (5 µm, 15 cm x 0.46 cm) or similar |
| Mobile Phase | Acetonitrile/Water (63:37 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 238 nm or 240 nm |
| Injection Volume | 50 µL |
| Retention Time | Approximately 6.6 min |
| Linearity Range | 0.5–25 µg/mL |
| LOD / LOQ | ~0.34 µg/mL / ~1.04 µg/mL |
These parameters are based on a validated method for ex vivo permeation studies. Method validation should be performed according to ICH guidelines, assessing specificity, accuracy, precision, linearity, and sensitivity.
Mechanism of Action of Topical Corticosteroids
While the techniques above measure the delivery of this compound propionate into the skin, its therapeutic effect is initiated after it reaches viable skin cells.
Application Note: this compound propionate, like other corticosteroids, exerts its anti-inflammatory, anti-proliferative, and vasoconstrictive effects by binding to glucocorticoid receptors in the cytoplasm of skin cells.
Visualization: General Signaling Pathway of Topical Corticosteroids
References
- 1. Effect of Different Skin Penetration Promoters in this compound Propionate Permeation and Retention in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Effect of Different Skin Penetration Promoters in this compound Propionate Permeation and Retention in Human Skin | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges of Halobetasol Propionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low in vitro solubility of Halobetasol Propionate.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound Propionate in common laboratory solvents?
A1: this compound Propionate is a lipophilic compound, characterized as practically insoluble in water. Its solubility is significantly higher in various organic solvents. For successful in vitro experiments, it is crucial to select an appropriate solvent system.
Q2: Which strategies are most effective for enhancing the in vitro solubility of this compound Propionate?
A2: Several techniques can be employed to improve the solubility of this compound Propionate for in vitro studies. These include the use of co-solvents, formulation into microemulsions or organogels, complexation with cyclodextrins, and the preparation of solid dispersions. The choice of method will depend on the specific requirements of your experiment.
Q3: Are there pre-formulated systems I can use to improve this compound Propionate's solubility?
A3: Yes, developing a microemulsion or an organogel can be highly effective. These systems create a favorable environment for the drug, enhancing its solubility and facilitating its use in in vitro models.
Q4: How can I assess the in vitro release of this compound Propionate from my formulation?
A4: The in vitro release of this compound Propionate is typically evaluated using a Franz diffusion cell apparatus. This allows for the study of drug diffusion through a synthetic or biological membrane into a receptor medium.
Q5: What analytical methods are suitable for quantifying this compound Propionate in in vitro samples?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 240 nm is a common and reliable method for the quantification of this compound Propionate in samples from in vitro studies.
Troubleshooting Guides
Issue 1: this compound Propionate Precipitates in My Aqueous In Vitro System
This is a common issue due to the drug's hydrophobic nature. Here are some troubleshooting steps:
-
Co-Solvent Approach: Introduce a water-miscible organic solvent to your aqueous medium. Ethanol, propylene glycol, and polyethylene glycol (PEG) are often used. Start with a low percentage of the co-solvent and gradually increase it until the drug is fully dissolved. Be mindful that high concentrations of organic solvents may affect cellular models.
-
pH Adjustment: While this compound Propionate is a neutral molecule, the pH of the medium can influence the stability of the formulation. Ensure the pH of your medium is compatible with the drug and any excipients used.
-
Use of Surfactants: Non-ionic surfactants can be used to create micellar solutions that encapsulate the drug, thereby increasing its apparent solubility.
Issue 2: Difficulty in Preparing a Homogeneous Formulation
Achieving a uniform dispersion of this compound Propionate can be challenging.
-
Microemulsion Formulation: A microemulsion is a thermodynamically stable, isotropic system of oil, water, and surfactant, often with a co-surfactant. This can be an excellent way to solubilize this compound Propionate.
-
Organogel Formulation: For topical in vitro studies, an organogel can provide a suitable matrix for this compound Propionate, ensuring it remains in a solubilized state.
-
Solid Dispersion: By dispersing this compound Propionate in a hydrophilic polymer matrix at a molecular level, its wettability and dissolution rate can be significantly improved.
Issue 3: Inconsistent Results in In Vitro Release Studies
Variability in Franz diffusion cell experiments can arise from several factors.
-
Membrane Integrity: Ensure the membrane (synthetic or biological) is properly mounted and free of defects.
-
Receptor Medium: The receptor medium must be appropriately selected to ensure sink conditions (the concentration of the drug in the receptor medium should not exceed 10-15% of its saturation solubility in that medium). The medium should also be degassed to prevent bubble formation on the membrane surface.
-
Temperature Control: Maintain a constant temperature, typically 32°C for skin permeation studies, as temperature fluctuations can affect diffusion rates.
-
Stirring: Consistent and appropriate stirring of the receptor medium is crucial for maintaining a uniform concentration gradient.
Data Presentation
Table 1: Solubility of this compound Propionate in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [3] |
| Dichloromethane | Freely Soluble | [2] |
| Acetone | Freely Soluble | [2] |
| Ethanol | Soluble (37%) | |
| Propylene Glycol | Soluble (in formulations) |
Experimental Protocols
Protocol 1: Preparation of a this compound Propionate Microemulsion
This protocol describes the preparation of a microemulsion to enhance the solubility of this compound Propionate.
-
Screening of Excipients:
-
Determine the solubility of this compound Propionate in various oils (e.g., Capmul MCM C8, oleic acid), surfactants (e.g., Acrysol EL 135, Tween 80), and co-surfactants (e.g., Transcutol HP, propylene glycol).
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant in which the drug has the highest solubility.
-
Prepare various ratios of the surfactant and co-surfactant (Smix).
-
For each Smix ratio, titrate with the oil phase and then with the aqueous phase to identify the microemulsion region.
-
-
Preparation of the Microemulsion:
-
Based on the phase diagram, select the desired composition of oil, Smix, and water.
-
Dissolve the required amount of this compound Propionate in the oil phase.
-
Add the Smix to the oil phase and mix gently.
-
Slowly add the aqueous phase to the oil-Smix mixture with continuous stirring until a transparent and homogenous microemulsion is formed.
-
Protocol 2: In Vitro Release Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the in vitro release of this compound Propionate from a formulated product.
-
Apparatus Setup:
-
Assemble the Franz diffusion cells. The receptor chamber volume and diffusion area should be noted.
-
Fill the receptor chamber with a suitable receptor medium (e.g., phosphate buffer with a co-solvent to ensure sink conditions).
-
Equilibrate the system to the desired temperature (e.g., 32 ± 0.5 °C).
-
-
Membrane Mounting:
-
Mount a suitable synthetic membrane (e.g., cellulose acetate) between the donor and receptor chambers, ensuring no air bubbles are trapped underneath.
-
-
Sample Application:
-
Apply a known quantity of the this compound Propionate formulation uniformly on the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot from the receptor chamber and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound Propionate content using a validated HPLC method.
-
Protocol 3: Preparation of a this compound Propionate Solid Dispersion (General Guideline)
This general protocol describes the solvent evaporation method for preparing a solid dispersion to improve the solubility of a poorly water-soluble drug like this compound Propionate.
-
Selection of Carrier:
-
Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000.
-
-
Dissolution:
-
Dissolve both this compound Propionate and the carrier in a common volatile solvent (e.g., ethanol, methanol).
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.
-
Mandatory Visualizations
Caption: Experimental workflow for formulation development and in vitro testing.
Caption: Strategies to overcome low solubility of this compound Propionate.
Caption: Simplified signaling pathway of this compound Propionate.
References
Technical Support Center: Optimizing Halobetasol Propionate Nanostructured Lipid Carriers (NLCs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation and characterization of Halobetasol propionate (HP) loaded Nanostructured Lipid Carriers (NLCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the target physicochemical properties for an optimized this compound propionate NLC formulation?
A1: An optimized HP-NLC formulation for dermal delivery should generally exhibit an average particle size below 200 nm, a polydispersity index (PDI) significantly less than 0.2, and an encapsulation efficiency (EE) greater than 90%.[1][2][3] These characteristics ensure good stability, uniformity, and effective drug loading.
Q2: What are the advantages of using NLCs for topical delivery of this compound propionate?
A2: NLCs offer several advantages for topical HP delivery, including:
-
Enhanced Skin Penetration: The small particle size and lipidic nature of NLCs can facilitate deeper penetration into the skin layers.[4]
-
Controlled Release: NLCs can provide a sustained release profile for HP, potentially reducing the frequency of application and minimizing systemic absorption.[5]
-
Improved Stability: The solid lipid matrix protects the encapsulated drug from degradation.
-
Reduced Side Effects: By targeting the drug to the skin and providing controlled release, NLCs can help minimize local and systemic side effects associated with potent corticosteroids like HP, such as skin irritation, pruritus, and stinging.
-
Occlusive Effect: The lipid components can form a film on the skin, increasing skin hydration and enhancing drug permeation.
Q3: What preparation method is commonly used for HP-NLCs?
A3: The hot high-pressure homogenization (HPH) method is a widely used and effective technique for preparing HP-NLCs. This method involves dispersing a melted lipid phase containing the drug into a hot aqueous surfactant solution to form a pre-emulsion, which is then passed through a high-pressure homogenizer to produce nanoparticles.
Q4: Can HP-NLC dispersions be incorporated into other dosage forms?
A4: Yes, HP-NLC dispersions can be successfully incorporated into gel bases (e.g., Carbopol or Pluronic gels) to create a final dosage form with suitable viscosity and applicability for topical use. Incorporating NLCs into a gel can also improve the stability of the formulation for over six months.
Section 2: Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Particle Size is Too Large (>300 nm) | 1. Inadequate homogenization pressure or insufficient number of cycles. 2. High lipid concentration. 3. Inappropriate surfactant type or concentration. 4. Particle aggregation post-production. | 1. Increase homogenization pressure (e.g., to 900 bars) and/or the number of homogenization cycles (e.g., three cycles). 2. Reduce the total lipid concentration in the formulation. A 5-10% increase in lipid amount can lead to larger particles. 3. Optimize the surfactant-to-lipid ratio. Insufficient surfactant may not adequately cover the nanoparticle surface. 4. Check the zeta potential. A value close to ±30 mV is desirable for electrostatic stabilization. If needed, consider adding a charged lipid or co-surfactant. |
| Low Entrapment Efficiency (<80%) | 1. Poor solubility of this compound propionate in the lipid matrix. 2. Drug expulsion during lipid crystallization upon cooling. 3. High concentration of liquid lipid (oil) in the NLC structure. | 1. Screen different solid and liquid lipids to find a matrix with higher solubilizing capacity for HP. 2. Use a blend of solid and liquid lipids to create a less-ordered, imperfect crystalline structure, which can accommodate more drug molecules. 3. Optimize the solid lipid to liquid lipid ratio. A higher proportion of solid lipid can sometimes improve drug retention. |
| High Polydispersity Index (PDI > 0.3) | 1. Inefficient homogenization leading to a wide particle size distribution. 2. Formulation instability causing particle aggregation. 3. Ostwald ripening, where larger particles grow at the expense of smaller ones. | 1. Ensure the temperature of the lipid and aqueous phases are well-controlled and above the lipid's melting point during homogenization. 2. Increase surfactant concentration to ensure complete surface coverage and prevent aggregation. 3. Evaluate the formulation's zeta potential and adjust if necessary to improve electrostatic stability. Store samples at recommended temperatures (e.g., 4°C or 25°C) to minimize kinetic energy that can lead to aggregation. |
| Physical Instability During Storage (e.g., Creaming, Sedimentation, Aggregation) | 1. Insufficient surfactant leading to particle coalescence. 2. Low zeta potential (insufficient electrostatic repulsion). 3. Inappropriate storage temperature. | 1. Increase the concentration or use a combination of surfactants to provide better steric and electrostatic stabilization. 2. Aim for a zeta potential of at least ±20 mV, with ±30 mV being ideal for long-term stability. 3. Conduct stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) to determine the optimal storage condition. Particle aggregation can increase at higher temperatures. |
Section 3: Quantitative Data Summary
The following tables summarize typical formulation parameters and physicochemical characteristics for optimized this compound propionate NLCs based on published data.
Table 1: Example Formulation Composition
| Component | Example Material | Concentration (% w/w) | Purpose |
| Solid Lipid | Glyceryl distearate / Precirol ATO 5 | 2.0 - 5.0 | Forms the solid matrix of the NLC |
| Liquid Lipid | Capric glycerides / Oleic Acid | 1.0 - 3.0 | Creates imperfections in the lipid matrix to increase drug loading |
| Surfactant | Tween 80 / Poloxamer F68 | 1.0 - 2.5 | Emulsifier and stabilizer |
| Co-surfactant | Soya lecithin | 0.5 - 1.5 | Stabilizer |
| Active Drug | This compound propionate | 0.01 - 0.05 | Therapeutic agent |
| Aqueous Phase | Purified Water | q.s. to 100 | Dispersion medium |
Table 2: Physicochemical Characterization of Optimized HP-NLCs
| Parameter | Typical Value | Reference |
| Particle Size (Z-average) | < 200 nm | |
| Polydispersity Index (PDI) | < 0.230 | |
| Zeta Potential (ZP) | Approx. -15 mV to -30 mV | |
| Entrapment Efficiency (EE) | > 90% |
Section 4: Experimental Protocols & Visualizations
Protocol: Preparation of HP-NLCs by High-Pressure Homogenization
This protocol describes a general method for preparing HP-NLCs.
Materials:
-
Solid Lipid (e.g., Glyceryl distearate)
-
Liquid Lipid (e.g., Capric glycerides)
-
This compound propionate (HP)
-
Surfactant (e.g., Tween 80)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Weigh the required amounts of solid lipid, liquid lipid, and this compound propionate. Heat this mixture to approximately 85°C (or 5-10°C above the melting point of the solid lipid) under gentle stirring until a clear, homogenous lipid melt is formed.
-
Preparation of Aqueous Phase: In a separate beaker, weigh the surfactant and purified water. Heat the aqueous phase to the same temperature as the lipid phase (85°C).
-
Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 8000 rpm for 30-60 seconds) using a high-shear homogenizer (e.g., Ultra-Turrax).
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion at high pressure (e.g., 900 bars) for a set number of cycles (e.g., three cycles).
-
Cooling and NLC Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath to allow it to cool down to room temperature. This cooling process facilitates the recrystallization of the lipid matrix, leading to the formation of NLCs.
-
Storage: Store the final NLC dispersion in a sealed container at a suitable temperature (e.g., 4°C or 25°C) for further characterization.
Visualization: Experimental Workflow
References
- 1. Development of this compound-loaded nanostructured lipid carrier for dermal administration: Optimization, physicochemical and biopharmaceutical behavior, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. db.cngb.org [db.cngb.org]
- 4. Nanostructured lipid carriers: A prospective dermal drug delivery system for natural active ingredients [pharmacia.pensoft.net]
- 5. Nanostructured lipid carriers loaded with this compound propionate for topical treatment of inflammation: Development, characterization, biopharmaceutical behavior and therapeutic efficacy of gel dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Skin Retention of Halobetasol Propionate Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the skin retention of Halobetasol propionate (HP) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the skin retention of this compound propionate?
A1: The primary strategies to enhance the skin retention of this compound propionate (HP) focus on overcoming the barrier function of the stratum corneum and modifying the formulation to control drug release. Key approaches include:
-
Use of Chemical Penetration Enhancers: Incorporating substances that reversibly decrease the barrier resistance of the skin can significantly increase drug retention.[1][2]
-
Novel Drug Delivery Systems: Advanced formulations like nanostructured lipid carriers (NLCs), liposomes, and organogels can encapsulate HP, facilitating its deposition into the skin layers while potentially reducing systemic absorption.[3][4][5]
-
Formulation Optimization: The choice of vehicle (e.g., lotion, cream, gel) and its composition plays a crucial role. For instance, a lotion with a polymerized matrix has been shown to achieve higher epidermal deposition of HP compared to a cream formulation.
Q2: How do nanostructured lipid carriers (NLCs) improve the skin retention of this compound propionate?
A2: Nanostructured lipid carriers (NLCs) are colloidal systems that can encapsulate lipophilic drugs like this compound propionate. They enhance skin retention through several mechanisms:
-
Controlled Release: NLCs can provide a sustained release of the drug, which helps in localizing its effect within the skin.
-
Improved Skin Adhesion: Due to their small size and lipidic nature, NLCs can adhere to the skin surface and form a film, leading to a reservoir effect in the stratum corneum.
-
Enhanced Penetration and Reduced Systemic Absorption: NLCs can facilitate the penetration of the drug into the epidermis and dermis while limiting its entry into the systemic circulation, thereby reducing potential side effects. An optimized HP-loaded NLC formulation can have an average size below 200 nm and an encapsulation efficiency greater than 90%.
Q3: What is the role of viscosity in topical formulations for skin retention?
A3: Viscosity is a critical parameter in topical formulations as it can influence the drug delivery rate. Formulations with higher viscosity may increase the contact time of the product on the skin, potentially leading to enhanced drug retention. However, the relationship is complex, as very high viscosity might also hinder drug release from the vehicle. Therefore, optimizing the concentration of viscosity-enhancing agents is crucial for achieving the desired skin retention profile.
Troubleshooting Guide
Problem 1: Low skin retention of this compound propionate in ex vivo permeation studies.
| Possible Cause | Troubleshooting Step |
| Inadequate Formulation Design | - Incorporate a validated chemical penetration enhancer. Studies have shown that enhancers like nonane and menthone can significantly increase HP retention in the skin. - Consider developing a nanoformulation, such as a nanostructured lipid carrier (NLC) or a liposomal gel, which has been demonstrated to improve skin deposition. |
| Suboptimal Vehicle Choice | - Evaluate different vehicle types (e.g., lotion, cream, organogel). A pluronic lecithin organogel (PLO) has been shown to enhance drug retention compared to a conventional cream. - A novel lotion formulation with a polymerized matrix demonstrated over 3.5 times higher epidermal penetration than a cream formulation. |
| Issues with Experimental Protocol | - Ensure the integrity of the excised skin used in the Franz diffusion cell setup. Damaged skin can lead to artificially high permeation and low retention. - Verify the receptor solution maintains sink conditions throughout the experiment. |
Problem 2: Formulation instability (e.g., phase separation, crystallization).
| Possible Cause | Troubleshooting Step |
| Incompatible Excipients | - Conduct compatibility studies between this compound propionate and all excipients using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR). - Ensure that any novel excipients are supported by appropriate toxicological data. |
| Incorrect Order of Ingredient Addition | - Optimize the manufacturing process by adding ingredients in the correct phase and order. For example, polymers like carbomer should be added slowly to prevent clumping. |
| Inappropriate Storage Conditions | - Perform stability studies under various conditions (e.g., temperature, humidity, light) as per ICH guidelines to determine the optimal storage conditions for your formulation. |
Problem 3: Inaccurate or inconsistent results in the analytical quantification of this compound propionate.
| Possible Cause | Troubleshooting Step |
| Suboptimal HPLC Method | - Develop and validate a stability-indicating HPLC method according to ICH guidelines, covering parameters like specificity, linearity, accuracy, and precision. - Ensure the mobile phase composition and pH are optimized for good peak separation and resolution from any impurities or degradation products. |
| Sample Preparation Issues | - Optimize the extraction procedure of this compound propionate from the skin layers to ensure complete recovery. This may involve mincing and homogenizing the skin in a suitable solvent. - Ensure the drug is completely dissolved in the mobile phase before injection into the HPLC system. |
| Matrix Interference | - Evaluate for potential interference from components of the formulation or the skin matrix. If interference is observed, adjust the chromatographic conditions or sample preparation method accordingly. |
Data Presentation
Table 1: Effect of Chemical Penetration Enhancers on this compound Propionate Permeation and Retention in Human Skin (24h)
| Penetration Enhancer (5%) | Permeated Amount (μg) | Retained in Skin (μg·g⁻¹ cm⁻²) |
| Nonane | Not specified as highest | 302.70 |
| Menthone | 35.47 (Highest) | Not specified as highest |
| Decanol | Not specified | High retention |
| Azone | 1.20 (Lowest) | Moderate retention |
| Limonene | Not specified | Moderate retention |
| Carene | Not specified | Moderate retention |
| Linoleic Acid | Not specified | Moderate retention |
| Cetiol | Not specified | 22.04 |
Source: Adapted from a study on the effect of different skin penetration promoters.
Table 2: Comparison of Epidermal Deposition of this compound Propionate from Different Formulations (24h)
| Formulation | HP Concentration | Mean Epidermal Deposition (% of applied dose) | Standard Deviation |
| Lotion | 0.01% | 6.17% | 2.07% |
| Cream | 0.05% | 1.72% | 0.76% |
Source: Adapted from an in vitro study comparing a novel lotion to a cream formulation.
Experimental Protocols
Protocol 1: Ex Vivo Skin Permeation and Retention Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeation and retention of a topical this compound propionate formulation.
1. Skin Preparation:
- Use excised human or animal (e.g., porcine) skin.
- Thaw the skin if frozen and carefully remove any subcutaneous fat.
- Cut the skin into sections of appropriate size to mount on the Franz diffusion cells.
2. Franz Diffusion Cell Setup:
- Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
- Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and ensure it is constantly stirred and maintained at 32°C to mimic physiological conditions.
3. Product Application:
- Apply a finite dose of the this compound propionate formulation to the surface of the skin in the donor compartment.
4. Sampling:
- At predetermined time intervals (e.g., 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor medium.
- Replace the collected volume with fresh, pre-warmed receptor medium.
5. Skin Retention Analysis:
- At the end of the experiment, dismount the skin from the diffusion cell.
- Wipe the skin surface to remove any excess formulation.
- Separate the epidermis from the dermis if required.
- Extract the this compound propionate from the skin layers using a suitable solvent and homogenization.
6. Quantification:
- Analyze the concentration of this compound propionate in the receptor solution and skin extracts using a validated HPLC method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound Propionate
This protocol provides a general framework for the HPLC analysis of this compound propionate.
1. Chromatographic Conditions:
- Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The ratio can be optimized for best separation (e.g., Buffer:Methanol 45:55 v/v).
- Flow Rate: A typical flow rate is around 1.0 mL/min.
- Detection Wavelength: this compound propionate can be detected at approximately 240 nm or 263 nm.
- Injection Volume: A standard injection volume is 20 µL.
2. Standard Preparation:
- Prepare a stock solution of this compound propionate of a known concentration in the mobile phase or a suitable solvent.
- Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve over the expected concentration range of the samples.
3. Sample Preparation:
- For receptor fluid samples, dilution with the mobile phase may be sufficient.
- For skin extracts, ensure the final solution is filtered through a 0.45 µm membrane filter before injection.
4. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Identify and quantify the this compound propionate peak based on its retention time and the calibration curve generated from the standard solutions.
Visualizations
Caption: Workflow for Ex Vivo Skin Permeation and Retention Study.
Caption: Troubleshooting Logic for Low Skin Retention of this compound Propionate.
References
- 1. Effect of Different Skin Penetration Promoters in this compound Propionate Permeation and Retention in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound-loaded nanostructured lipid carrier for dermal administration: Optimization, physicochemical and biopharmaceutical behavior, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. ijpsr.com [ijpsr.com]
Strategies to minimize systemic absorption of topical Halobetasol propionate
Technical Support Center: Halobetasol Propionate Studies
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding strategies to minimize the systemic absorption of topical this compound propionate during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound propionate and why is systemic absorption a concern?
This compound propionate is a super-high potency (Class I) topical corticosteroid used for its anti-inflammatory and antipruritic properties in treating corticosteroid-responsive dermatoses.[1][2][3] Systemic absorption is a significant concern because it can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, hyperglycemia, and glucosuria.[1][4] Due to its high potency, the total dosage is typically limited to no more than 50 grams per week for a maximum of two consecutive weeks to mitigate these risks.
Q2: What are the primary factors that influence the systemic absorption of topical this compound propionate?
The extent of percutaneous absorption is determined by multiple factors, including:
-
Drug Potency & Concentration: Higher potency and concentration can lead to increased absorption.
-
Vehicle/Formulation: The vehicle (e.g., ointment, cream, lotion, foam) significantly impacts drug release and skin penetration. Ointments, being more occlusive, generally enhance penetration compared to creams or lotions.
-
Skin Barrier Integrity: Application to inflamed, diseased, or damaged skin enhances absorption compared to intact skin.
-
Application Site: Absorption varies by anatomical location, correlating inversely with the thickness of the stratum corneum. Areas with thinner skin like the face, groin, and axilla exhibit higher absorption.
-
Use of Occlusion: Covering the application site with an occlusive dressing (e.g., a plastic film) dramatically increases skin hydration and enhances drug penetration. This compound propionate should not be used with occlusive dressings.
-
Age of the Subject: Pediatric patients have a larger skin surface area to body mass ratio and an immature skin barrier, making them more susceptible to systemic toxicity from equivalent doses.
Q3: What percentage of this compound propionate is typically absorbed systemically?
Studies in humans and animals indicate that less than 6% of the applied dose of this compound propionate enters the systemic circulation within 96 hours following topical application of the ointment. However, this can be significantly influenced by the factors listed in Q2.
Q4: Can formulation excipients be used to control skin penetration?
Yes, excipients can be tailored to either enhance or limit skin penetration. For instance, penetration enhancers can increase the amount of drug that permeates the skin. Conversely, formulating the drug in a vehicle where it has a high affinity may reduce its partitioning into the stratum corneum, thereby limiting absorption. The goal is to optimize the formulation to retain the drug within the target skin layers (epidermis/dermis) while minimizing its entry into systemic circulation.
Troubleshooting Guide
Issue 1: High plasma concentrations or HPA axis suppression observed in a study despite adherence to the recommended dose (≤ 50g/week).
-
Possible Cause 1: Unintended Occlusion. Was the application site covered by clothing or materials that could create an occlusive effect, thereby increasing absorption?
-
Recommendation: Ensure test subjects are instructed to wear loose-fitting clothing over treated areas. Document any potential for unintended occlusion.
-
-
Possible Cause 2: Application to Compromised Skin Barrier. Was the formulation applied to skin with significant inflammation or epidermal damage beyond the intended scope of the study? Impaired barrier function greatly increases percutaneous absorption.
-
Recommendation: Carefully characterize the baseline skin condition of all test sites. Use non-invasive methods like Transepidermal Water Loss (TEWL) to quantify barrier function before and during the experiment.
-
-
Possible Cause 3: Application to High-Absorption Areas. Was the formulation applied to areas known for high permeability, such as the face, scrotum, or axilla, which is generally not recommended for super-potent steroids?
-
Recommendation: Restrict application to areas with thicker stratum corneum (e.g., trunk, limbs) as specified in the protocol.
-
-
Possible Cause 4: Vehicle Effects. Did the formulation vehicle itself enhance penetration more than anticipated? For example, some vehicles can alter the lipid structure of the stratum corneum.
-
Recommendation: Conduct in vitro permeation testing (IVPT) with different vehicle compositions early in development to characterize and select for the desired penetration profile.
-
Issue 2: High variability in systemic absorption data among test subjects.
-
Possible Cause 1: Inconsistent Application Technique. Was the amount of formulation applied per unit area (e.g., mg/cm²) consistent across all subjects? The thickness of the applied film can affect absorption rates.
-
Recommendation: Train personnel to apply a consistent, thin layer. Weighing the tube before and after application can help standardize the dose.
-
-
Possible Cause 2: Inter-individual Skin Differences. Are there significant differences in the skin physiology of the subjects (e.g., age, hydration, skin type)?
-
Recommendation: Record and analyze subject demographic data. Ensure proper randomization to distribute variability across treatment groups. Consider including baseline skin hydration measurements as a covariate in the analysis.
-
-
Possible Cause 3: Inconsistent Spreading. Was the formulation rubbed in completely and uniformly? Incomplete spreading can lead to localized areas of high concentration.
-
Recommendation: Standardize the application procedure, including the duration and method of rubbing the formulation into the skin.
-
Data on Formulation Strategies
The vehicle plays a critical role in modulating the permeation and retention of this compound propionate (HP). The following tables summarize quantitative data from studies investigating different formulation strategies.
Table 1: Effect of Penetration Enhancers on Ex Vivo Permeation of this compound Propionate (0.1% formulation)
This table shows the amount of HP that permeated through excised human skin over 24 hours when formulated with different penetration enhancers.
| Penetration Enhancer (5%) | Cumulative Amount Permeated (A₂₄ in µg) | Skin Retention (As in µg·cm⁻² g⁻¹) |
| Menthone | 35.47 | 214.04 |
| Nonane | 2.74 | 302.70 |
| Linoleic Acid / Cetiol | ~1.45 | ~23.28 |
| Data adapted from a study on the effect of different skin penetration promoters. Menthone significantly increased permeation, while nonane resulted in higher skin retention with lower permeation. |
Table 2: Comparison of Dermal Delivery from HP 0.01%/Tazarotene 0.045% Lotion vs. HP 0.05% Cream
This table compares the percutaneous absorption of this compound propionate from a novel fixed-combination lotion to a standard cream formulation, demonstrating that a lower concentration can achieve higher dermal delivery with an advanced vehicle.
| Formulation | HP Concentration | % of Applied HP Dose in Dermis (at 24h) |
| HP/Tazarotene Lotion | 0.01% | 6.8% |
| HP Cream | 0.05% | 3.3% |
| Data from a percutaneous permeation study. The lotion vehicle, despite having a five-fold lower concentration of HP, delivered approximately twice the amount into the dermis compared to the cream. |
Experimental Protocols
Protocol 1: In Vitro Permeation Test (IVPT)
This protocol is used to assess the rate and extent of drug permeation through excised human skin, providing a critical tool for formulation selection.
-
Objective: To quantify the percutaneous absorption of this compound propionate from a topical formulation.
-
Apparatus: Franz or flow-through diffusion cells.
-
Membrane: Dermatomed human skin from an approved tissue bank. Skin thickness is typically 200-500 µm.
-
Methodology:
-
Skin Preparation: Thaw excised human skin and cut sections to fit the diffusion cells. Mount the skin on the cells with the stratum corneum facing the donor compartment.
-
Cell Assembly: Clamp the donor and receptor compartments together. Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). Stir the receptor solution continuously and maintain the skin surface temperature at 32°C.
-
Dosing: Apply a finite dose (e.g., 5-15 mg/cm²) of the this compound propionate formulation evenly onto the surface of the stratum corneum in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor solution (for static cells) or aliquots (for flow-through cells) and replace with fresh, pre-warmed solution.
-
Mass Balance: At the end of the experiment, recover any unabsorbed formulation from the skin surface. Separate the epidermis and dermis. Extract the drug from the skin layers and the collected receptor solutions.
-
Quantification: Analyze the concentration of this compound propionate in all samples (receptor solution, skin layers, surface wash) using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).
-
Protocol 2: Vasoconstrictor Assay (VCA)
The VCA is a pharmacodynamic method used to determine the bio-potency and bioequivalence of topical corticosteroids by measuring their ability to cause skin blanching.
-
Objective: To assess the potency of a this compound propionate formulation based on its vasoconstrictive effect.
-
Methodology:
-
Subject Selection: Enroll healthy volunteers with a demonstrated skin blanching response to a screening topical corticosteroid.
-
Site Application: Mark a grid of application sites on the ventral forearms of the subjects. Randomly assign the test formulation, a reference product, and a placebo (vehicle) to the sites.
-
Dosing: Apply a standardized amount of each formulation to the assigned sites. The application can be occluded or unoccluded depending on the study design. The duration of application is a critical parameter and should be determined in a pilot study (e.g., 0.5 to 6 hours).
-
Removal: After the specified duration, carefully remove all residual formulation from the skin sites.
-
Evaluation: At specified time points post-removal (e.g., 2, 6, 12, 24 hours), a trained, blinded observer assesses the intensity of vasoconstriction (skin blanching) at each site using a visual rating scale (e.g., 0 = no blanching, 4 = maximal blanching). A chromameter can also be used for objective color measurement.
-
Data Analysis: Plot the mean vasoconstriction scores over time for each formulation. Calculate the area under the effect curve (AUEC) to compare the potency of the formulations.
-
Protocol 3: HPA Axis Suppression Assessment (ACTH Stimulation Test)
This clinical test evaluates the systemic effect of absorbed corticosteroids on adrenal function.
-
Objective: To determine if a topical this compound propionate regimen causes reversible suppression of the HPA axis.
-
Methodology:
-
Baseline Assessment: Before starting treatment, collect a baseline morning (e.g., 8 AM) blood sample to measure the basal cortisol level.
-
ACTH Challenge (Pre-Treatment): Administer a synthetic ACTH analogue (e.g., 250 µg cosyntropin) intravenously or intramuscularly. Collect blood samples at 30 and/or 60 minutes post-administration to measure the stimulated cortisol level. A normal response is a significant rise in serum cortisol.
-
Treatment Phase: Administer the this compound propionate formulation as per the study protocol (e.g., twice daily for two weeks).
-
Post-Treatment Assessment: Within a specified time after the final dose, repeat the ACTH stimulation test (Steps 1 and 2).
-
Evaluation: Compare the pre- and post-treatment basal and stimulated cortisol levels. HPA axis suppression is indicated if the post-treatment cortisol levels (either basal or stimulated) are significantly lower than baseline or fall below a predefined threshold (e.g., a post-stimulation cortisol of <18 µg/dL).
-
Visualizations
Caption: Key factors influencing the systemic absorption of topical this compound propionate.
References
Mitigating batch-to-batch variability in Halobetasol propionate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variability in experiments involving Halobetasol propionate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability when working with this compound propionate Active Pharmaceutical Ingredient (API)?
A1: Batch-to-batch variability in this compound propionate experiments can stem from several factors related to the API itself. These include:
-
Impurity Profile: Differences in the types and levels of impurities from the synthesis process can alter the compound's activity and stability. Common process-related impurities may include diflorasone, diflorasone 17-propionate, this compound, and diflorasone 21-propionate.[1]
-
Degradation Products: this compound propionate is susceptible to degradation from heat, light, and hydrolysis, which can generate new, unwanted compounds in a sample, thereby affecting its potency.[2]
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain and can impact the physicochemical properties of the API.[2]
-
Physical Properties: Variations in crystallinity, polymorphism, and particle size can influence the solubility and dissolution rate of the API, which is particularly critical for topical formulations and in vitro release studies.
Q2: How can I minimize variability in my in vitro cell-based assays?
A2: Consistency in cell-based assays is crucial for reliable results. To minimize variability:
-
Cell Handling: Use cells within a defined, low passage number range for all experiments to avoid phenotypic drift.[3] Ensure consistent cell seeding density across all wells.
-
Reagent Consistency: Record the lot numbers of all reagents, including media and serum. When possible, use a single lot for the duration of a study.
-
Compound Preparation: Prepare fresh dilutions of this compound propionate from a concentrated stock for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.[3]
-
Assay Conditions: Optimize and standardize incubation times, temperature, and detection methods. Be mindful of the "edge effect" in multi-well plates; consider not using the outer wells for critical measurements.
Q3: What factors can influence the results of in vitro release testing (IVRT) using Franz diffusion cells?
A3: IVRT is sensitive to several experimental parameters that can be sources of variability:
-
Membrane Type and Integrity: The choice of membrane (natural or synthetic) and its integrity are critical. Variability can arise from differences in membrane thickness and pore size.
-
Receptor Fluid: The composition and pH of the receptor fluid must be carefully controlled to ensure adequate solubility of the drug and maintain sink conditions.
-
Temperature: The temperature of the diffusion cell must be kept constant (typically 32°C or 37°C) as temperature fluctuations can alter diffusion rates.
-
Formulation Dosing: The amount of formulation applied to the membrane should be consistent across all cells.
Q4: What are the acceptable limits for impurities in this compound propionate API?
A4: According to ICH guidelines, specifications for impurities should be established based on data from preclinical/clinical studies and manufacturing consistency. While specific limits can vary by manufacturer and regulatory filing, some guiding levels have been described. For instance, a patent for a crystalline form of this compound propionate suggests the following preferred limits for certain impurities:
| Impurity | Preferred Limit (% w/w) |
| Diflorasone | ≤ 0.02% |
| This compound | ≤ 0.02% |
| Diflorasone 21-propionate | ≤ 0.03% |
It is essential to consult the Certificate of Analysis (CoA) for each specific batch of API and adhere to the limits set by the relevant pharmacopeia or regulatory body.
Troubleshooting Guides
Analytical Chromatography (HPLC/UPLC) Issues
This guide addresses common problems encountered during the chromatographic analysis of this compound propionate.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Interaction of basic analytes with acidic silanol groups on the column.- Column overload (mass).- Partially blocked column inlet frit. | - Use a well-endcapped column or a mobile phase with a competitive amine.- Reduce the sample concentration.- Replace the column inlet frit or use a guard column. |
| Peak Fronting | - Column overload (mass or volume).- Incompatible sample solvent (stronger than mobile phase).- Increased dead volume at the column inlet. | - Dilute the sample or reduce the injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.- Ensure column fittings are properly seated. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a stable temperature.- Replace the column if performance continues to degrade. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or system. | - Implement a robust needle wash program.- Use high-purity solvents and flush the system. |
In Vitro Experiment Variability
This guide provides solutions for common issues in cell-based and skin permeation assays.
| Problem | Potential Causes | Recommended Solutions |
| High Variability in Cell Viability/Activity Assays | - Inconsistent cell seeding.- Variation in reagent addition (pipetting errors).- Cell passage number too high.- Edge effects in microplates. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Maintain a cell bank and use cells within a defined passage range.- Avoid using the outermost wells for critical data points. |
| Unexpected Cytotoxicity | - High concentration of this compound propionate.- High concentration of the vehicle (e.g., DMSO).- Sensitivity of the specific cell line. | - Perform a dose-response curve to determine the non-toxic concentration range.- Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.5%) and include a vehicle control.- Consider using a more robust cell line. |
| Inconsistent Franz Cell Permeation Rates | - Air bubbles trapped under the membrane.- Inconsistent membrane thickness or quality.- Variability in skin samples (if using ex vivo models).- Receptor solution not maintained at sink conditions. | - Carefully assemble the cells to ensure no air is trapped.- Use membranes from a single, reliable supplier.- Use skin samples from a consistent source and anatomical site.- Increase the volume of the receptor medium or add a solubilizing agent. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Propionate
This protocol is adapted from a validated, stability-indicating liquid chromatography method.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Phenomenex Synergi polar reverse phase, 250 x 4.6 mm, 4 µm.
-
Mobile Phase A: 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in a ratio of 80:15:5 (v/v/v).
-
Mobile Phase B: 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in a ratio of 20:70:10 (v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 40°C.
-
Procedure:
-
Prepare standard solutions of this compound propionate in a suitable diluent (e.g., mobile phase).
-
Prepare sample solutions by extracting the API from the formulation matrix.
-
Set up a gradient elution program as required to separate the main peak from impurities and degradation products.
-
Inject equal volumes of standard and sample solutions.
-
Quantify this compound propionate and its impurities by comparing peak areas to those of the standards.
-
Protocol 2: In Vitro Cytokine Release Assay in PBMCs
This protocol outlines a general method for assessing the anti-inflammatory activity of this compound propionate.
-
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound propionate stock solution (in DMSO)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed PBMCs in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound propionate in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Pre-incubate the cells with the this compound propionate dilutions or vehicle control for 1-2 hours.
-
Add the inflammatory stimulus (e.g., LPS) to all wells except the negative control.
-
Incubate for an appropriate period (e.g., 18-24 hours) at 37°C, 5% CO2.
-
Collect the cell supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the inhibition of cytokine release for each concentration of this compound propionate relative to the stimulated vehicle control.
-
Visualizations
Caption: Workflow for mitigating batch-to-batch variability.
Caption: this compound propionate's anti-inflammatory signaling pathway.
Caption: Troubleshooting tree for inconsistent HPLC results.
References
Best practices for handling and storing Halobetasol propionate in the lab
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Halobetasol propionate in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proper storage temperature for this compound propionate?
A1: this compound propionate should be stored at a controlled room temperature between 15°C and 25°C (59°F and 77°F).[1][2] Short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is permissible, for instance, during transport.[2] It is crucial to avoid freezing the compound.[2][3]
Q2: What are the primary hazards associated with this compound propionate?
A2: this compound propionate is a potent corticosteroid and is classified as a hazardous drug. It is suspected of causing genetic defects and of damaging fertility or the unborn child. It can also cause damage to organs through prolonged or repeated exposure and may cause skin and serious eye irritation.
Q3: What personal protective equipment (PPE) is required when handling this compound propionate?
A3: When handling this compound propionate, appropriate personal protective equipment is essential to minimize exposure. This includes wearing two pairs of chemotherapy-grade gloves, a disposable gown, and eye and face protection such as goggles and a face shield. For activities that may generate dust or aerosols, respiratory protection like an N-95 or N-100 mask is recommended.
Q4: How should I dispose of this compound propionate waste?
A4: Waste containing this compound propionate should be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidelines.
Q5: Is this compound propionate stable under all conditions?
A5: No, this compound propionate is susceptible to degradation under certain conditions. It shows significant degradation in the presence of a base and under oxidative stress. Milder degradation can occur with exposure to heat, acid, light, and humidity.
Troubleshooting Guides
Problem: I observe degradation of my this compound propionate sample.
-
Possible Cause: Improper storage conditions.
-
Solution: Ensure the compound is stored at the recommended controlled room temperature (15°C to 25°C) and protected from light and humidity.
-
-
Possible Cause: Incompatibility with other substances in the formulation.
-
Solution: Be aware that this compound propionate is sensitive to basic conditions and strong oxidizing agents. Review the composition of your formulation for any potential incompatibilities.
-
Problem: A spill of this compound propionate powder has occurred.
-
Solution:
-
Immediately restrict access to the area to prevent further contamination.
-
Ensure you are wearing the appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection.
-
Carefully sweep or vacuum up the spilled powder, avoiding the generation of dust.
-
Collect the spilled material in a suitable, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution (e.g., alcohol) and dispose of all cleaning materials as hazardous waste.
-
Data Presentation
Storage and Stability of this compound Propionate
| Parameter | Recommended Condition | Notes | Source |
| Storage Temperature | 15°C to 25°C (59°F to 77°F) | Controlled room temperature. Do not freeze. | |
| Short-Term Temperature | 15°C to 30°C (59°F to 86°F) | Permissible for short durations (e.g., transport). | |
| Degradation (Base) | Significant | Sensitive to basic conditions (e.g., 0.5 N NaOH). | |
| Degradation (Oxidative) | Significant | Sensitive to oxidizing agents (e.g., 3.0% H₂O₂). | |
| Degradation (Thermal) | Mild | Occurs at elevated temperatures (e.g., 60°C). | |
| Degradation (Acid) | Mild | Occurs in acidic conditions (e.g., 0.5 N HCl). | |
| Degradation (Photolytic) | Mild | Susceptible to degradation upon exposure to light. | |
| Degradation (Humidity) | Mild | Can degrade in high humidity conditions (e.g., 90% RH). |
Experimental Protocols
Protocol for Preparing a this compound Propionate Solution
This protocol outlines the best practices for preparing a solution of this compound propionate in a laboratory setting.
-
Preparation:
-
Conduct a risk assessment for the procedure.
-
Ensure all work is performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Assemble all necessary materials: this compound propionate powder, appropriate solvent (e.g., dioxane, acetonitrile), volumetric flasks, and weighing equipment.
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE, including a lab coat or gown, double gloves (nitrile or neoprene are preferred), and safety glasses or goggles.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound propionate powder. Avoid creating dust. Use a microbalance in an enclosure if possible.
-
-
Dissolving:
-
Transfer the weighed powder to a volumetric flask.
-
Add a small amount of the chosen solvent to the flask.
-
Gently swirl the flask to dissolve the powder completely. Sonication may be used if necessary.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
-
Storage of Solution:
-
Store the prepared solution in a tightly sealed, clearly labeled container.
-
Protect the solution from light by using an amber-colored container or by wrapping it in aluminum foil.
-
Store the solution at the recommended temperature (15°C to 25°C) unless stability data for the specific solvent indicates otherwise.
-
-
Cleanup:
-
Wipe down the work area with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including pipette tips, empty vials, and gloves, as hazardous waste according to institutional guidelines.
-
Wash hands thoroughly after the procedure.
-
Visualizations
Caption: Workflow for safe handling of this compound propionate.
References
Technical Support Center: Optimizing Halobetasol Propionate Concentration for In Vitro Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Halobetasol propionate in in vitro cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound propionate in in vitro models?
This compound propionate is a high-potency synthetic corticosteroid that exerts its effects by binding to intracellular glucocorticoid receptors (GRs).[1] This complex then translocates to the nucleus and modulates the expression of target genes.[1] Its primary actions in cell culture models are anti-inflammatory and antiproliferative.[2]
-
Anti-inflammatory effects: this compound propionate inhibits the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-17A), prostaglandins, and leukotrienes.[3][4] It achieves this by interfering with signaling pathways like NF-κB and AP-1.
-
Antiproliferative effects: It can inhibit the proliferation of various cell types, including keratinocytes and fibroblasts, which is relevant for studying diseases like psoriasis.
Q2: What is a good starting concentration range for this compound propionate in my cell culture experiment?
The optimal concentration of this compound propionate will vary depending on the cell type, the specific assay, and the desired outcome. Based on studies of this compound propionate and other potent corticosteroids, a general starting range of 1 nM to 1 µM is recommended for initial dose-response experiments. For specific applications, consider the following:
| Cell Type | Assay Type | Recommended Starting Concentration Range | Reference for Similar Corticosteroids |
| Keratinocytes (e.g., HaCaT) | Anti-inflammatory (Cytokine Inhibition) | 10⁻¹¹ M to 10⁻⁶ M | Halometasone |
| Keratinocytes (e.g., HaCaT) | Antiproliferation (e.g., MTT assay) | 10⁻⁸ M to 10⁻⁴ M | Clobetasol Propionate |
| Fibroblasts | Antiproliferation | 0.1 µg/mL to 10 µg/mL | Clobetasol Propionate |
| Immune Cells (e.g., T-cells) | Proliferation Inhibition | 10⁻⁹ M to 10⁻⁵ M | Dexamethasone |
Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound propionate for my experiments?
This compound propionate is practically insoluble in water but is soluble in dimethyl sulfoxide (DMSO). Therefore, a concentrated stock solution should be prepared in high-purity DMSO.
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh the required amount of this compound propionate powder in a sterile microfuge tube. (Molecular Weight: 485.0 g/mol ).
-
Dissolving: Add the appropriate volume of sterile, high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Important: When preparing your working concentrations in cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue 1: No or low anti-inflammatory/antiproliferative effect observed.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). The optimal concentration can be highly cell-type and assay-dependent. |
| Compound Degradation | Prepare fresh dilutions from your stock solution for each experiment. Ensure the stock solution has been stored correctly (at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. |
| Cellular Resistance | Some cell lines may exhibit resistance to corticosteroids. Verify the expression and functionality of the glucocorticoid receptor (GR) in your cell line. Consider using a different, more sensitive cell line if necessary. |
| Assay Sensitivity | The assay may not be sensitive enough to detect the effects of the compound. Optimize your assay conditions (e.g., cell density, stimulation time, detection method) to enhance sensitivity. |
Issue 2: Unexpected Cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound Propionate | Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the maximum non-toxic concentration for your specific cell line and incubation time. Test a range of lower concentrations. |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments to assess the effect of the solvent alone. |
| Cell Type Sensitivity | The cell line being used may be particularly sensitive to corticosteroids or DMSO. Consider using a more robust cell line or reducing the treatment duration. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. Ensure a homogenous single-cell suspension before seeding. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accurate and consistent delivery of the compound and reagents. |
| "Edge Effect" in Multi-well Plates | To minimize evaporation from the outer wells of a multi-well plate, which can alter compound concentration, fill the outer wells with sterile PBS or culture medium and do not use them for experimental samples. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in Human Keratinocytes (HaCaT)
This protocol measures the ability of this compound propionate to inhibit the production of pro-inflammatory cytokines in HaCaT cells stimulated with an inflammatory agent.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound propionate stock solution (10 mM in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/mL or a combination of TNF-α and IFN-γ at 10 ng/mL each)
-
24-well plates
-
ELISA kit for the cytokine of interest (e.g., IL-6, IL-8)
Procedure:
-
Cell Seeding: Seed HaCaT cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment: The following day, pre-treat the cells with various concentrations of this compound propionate (e.g., 10⁻¹¹ M to 10⁻⁶ M) or a vehicle control for 1-2 hours.
-
Stimulation: After pre-treatment, add the inflammatory stimulus to the wells.
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Quantify the concentration of the cytokine of interest in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound propionate relative to the stimulated vehicle control.
Protocol 2: Antiproliferation Assay in HaCaT Cells (MTT Assay)
This assay measures the effect of this compound propionate on the viability and proliferation of HaCaT cells.
Materials:
-
HaCaT cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound propionate stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed HaCaT cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation.
-
Treatment: The next day, treat the cells with a range of this compound propionate concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits cell proliferation by 50%) from the dose-response curve.
Visualizations
Caption: Signaling pathway of this compound propionate.
Caption: Experimental workflow for an antiproliferation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The effect of anti-inflammatory and antifibrotic agents on fibroblasts obtained from arthrofibrotic tissue: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
Validation & Comparative
A Comparative Analysis of the In Vitro Potency of Halobetasol Propionate and Clobetasol Propionate
In the landscape of topical corticosteroids, Halobetasol propionate and Clobetasol propionate are both classified as super-potent (Class I) agents, widely utilized for their profound anti-inflammatory, immunosuppressive, and anti-proliferative effects in treating severe dermatoses. For researchers, scientists, and drug development professionals, a detailed understanding of their comparative in vitro potency is crucial for optimizing therapeutic strategies and guiding the development of new dermatological agents. This guide provides an objective comparison based on available experimental data, delving into their mechanisms of action, and outlining detailed experimental protocols for their evaluation.
Comparative Potency Assessment
While direct head-to-head in vitro studies yielding precise IC50 values for cytokine inhibition or receptor binding affinity are not extensively available in publicly accessible literature, pre-clinical dermatopharmacologic models consistently indicate that this compound propionate exhibits a marginally to distinctly superior potency in various assays compared to Clobetasol propionate.[1][2]
Pre-clinical investigations have demonstrated that this compound propionate is superior to Clobetasol 17-propionate in its anti-inflammatory, vasoconstrictive, and anti-proliferative activities.[2] This enhanced potency is often attributed to the additional fluorine atom at the 6α position in the this compound molecule.[2]
Table 1: Summary of Comparative Efficacy in Preclinical Models
| Assay/Model | Finding | Reference |
| Ultraviolet-induced dermatitis inhibition (guinea pigs) | This compound propionate was distinctly more potent. | [1] |
| Oxazolone-induced late inflammatory reaction (rats) | This compound propionate was distinctly more potent. | |
| Cotton-pellet granuloma (rats) | This compound propionate was distinctly superior. | |
| Epidermal hyperplasia inhibition (guinea pigs) | This compound propionate was distinctly superior. | |
| Croton oil-induced ear edema (rats and mice) | This compound propionate was slightly more potent. | |
| Oxazolone-induced early inflammatory reaction (mice) | This compound propionate was slightly more potent. | |
| Cutaneous vasoconstriction assay (volunteers) | A trend in favor of this compound propionate was observed. In a direct comparison of 0.05% formulations, this compound propionate ointment showed the highest blanching score. | |
| Histamine-induced wheal suppression (volunteers) | At 3 hours, this compound propionate was more potent than Clobetasol propionate. At 24 hours, the difference was not statistically significant, though Clobetasol cream was the least effective. |
Mechanism of Action: A Shared Signaling Pathway
The anti-inflammatory effects of both this compound propionate and Clobetasol propionate are mediated through their interaction with intracellular glucocorticoid receptors (GR). Upon binding, the corticosteroid-receptor complex translocates to the nucleus, where it modulates gene expression. This genomic action results in the inhibition of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.
Key aspects of their mechanism of action include:
-
Transrepression: The activated GR complex can inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a downstream reduction in the expression of various cytokines, chemokines, and adhesion molecules that orchestrate the inflammatory response.
-
Transactivation: The complex also directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin A1 (lipocortin-1). Annexin A1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory prostaglandins and leukotrienes.
Experimental Protocols
To quantitatively compare the in vitro potency of this compound propionate and Clobetasol propionate, a series of standardized assays can be employed. Below are detailed methodologies for key experiments.
Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of the corticosteroids to inhibit the release of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 1 x 10^6 cells/mL.
-
-
Treatment and Stimulation:
-
Prepare stock solutions of this compound propionate and Clobetasol propionate in DMSO and create serial dilutions in the culture medium.
-
Pre-incubate the cells with various concentrations of the corticosteroids (e.g., 10^-12 M to 10^-6 M) for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add an inflammatory stimulus, such as lipopolysaccharide (LPS) at 1 µg/mL, to induce cytokine production. Include vehicle control (DMSO) and stimulus-only control wells.
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for 24 hours.
-
Centrifuge the plates and collect the cell-free supernatants.
-
-
Cytokine Quantification:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each corticosteroid concentration relative to the stimulus-only control.
-
Plot the percentage of inhibition against the logarithm of the corticosteroid concentration and determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.
-
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the relative affinity of the corticosteroids for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol:
-
Prepare a cytosol extract containing glucocorticoid receptors from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add a constant amount of the cytosol preparation.
-
Add a fixed, low concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone).
-
Add increasing concentrations of unlabeled this compound propionate or Clobetasol propionate (the competitors).
-
Include wells for determining total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a large excess of unlabeled dexamethasone).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a charcoal-dextran suspension to each well to adsorb the unbound radiolabeled ligand.
-
Incubate for 10 minutes at 4°C and then centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant, containing the receptor-bound radiolabeled ligand, to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which represents the concentration of the competitor that displaces 50% of the specifically bound radiolabeled ligand. The relative binding affinity (RBA) can then be calculated relative to a standard (e.g., dexamethasone).
-
Gene Expression Analysis using Real-Time Quantitative PCR (RT-qPCR)
This method assesses the ability of the corticosteroids to modulate the expression of key inflammatory and anti-inflammatory genes in skin cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture human keratinocytes (e.g., HaCaT cell line) or dermal fibroblasts in appropriate media.
-
Treat the cells with various concentrations of this compound propionate and Clobetasol propionate for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
In some experiments, co-treat with an inflammatory stimulus (e.g., TNF-α) to assess the suppression of pro-inflammatory gene expression.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform RT-qPCR using the synthesized cDNA, specific primers for target genes (e.g., IL-6, IL-8, CCL2 for pro-inflammatory markers; DUSP1, FKBP5 for anti-inflammatory markers), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Use a qPCR instrument to amplify and detect the gene products in real-time.
-
-
Data Analysis:
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Compare the dose-dependent effects of this compound propionate and Clobetasol propionate on the expression of the target genes.
-
Conclusion
Both this compound propionate and Clobetasol propionate are highly potent topical corticosteroids that operate through the well-established glucocorticoid receptor signaling pathway. While direct comparative in vitro IC50 data is limited in the public domain, a body of preclinical evidence from various dermatopharmacologic models suggests that this compound propionate holds a potency advantage over Clobetasol propionate in several key anti-inflammatory and anti-proliferative measures. The experimental protocols outlined provide a robust framework for researchers to conduct direct comparative studies to further elucidate the nuanced differences in the in vitro potency of these two important therapeutic agents. Such investigations are vital for the continued advancement of dermatological therapies.
References
A Head-to-Head Comparison of Halobetasol and Other Potent Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Halobetasol Propionate with other potent topical corticosteroids, including Clobetasol Propionate, Betamethasone Dipropionate, and Diflorasone Diacetate. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance and characteristics of these widely used dermatological treatments. This comparison is based on available data from preclinical and clinical studies, with a focus on quantitative efficacy, safety profiles, and the experimental methodologies used to generate this data.
Mechanism of Action: A Shared Pathway with Subtle Differences
Potent corticosteroids, including this compound, Clobetasol, Betamethasone, and Diflorasone, exert their anti-inflammatory, immunosuppressive, and anti-proliferative effects primarily through their interaction with glucocorticoid receptors. Upon penetrating the cell membrane, these corticosteroids bind to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression by upregulating anti-inflammatory proteins, such as lipocortins, and downregulating pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2][3][4][5]
The primary mechanism involves the induction of phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of potent inflammatory mediators like prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Additionally, these corticosteroids exhibit vasoconstrictive properties, which help reduce redness and swelling by narrowing the blood vessels in the affected area.
While sharing a common mechanism, the potency of these corticosteroids can differ based on their molecular structure and affinity for the glucocorticoid receptor. This compound Propionate is structurally similar to Clobetasol Propionate but contains an additional fluorine atom at the 6α position, which is suggested to enhance its anti-inflammatory and anti-proliferative activities.
Clinical Efficacy: Head-to-Head Comparison
Clinical trials have demonstrated the high efficacy of this compound Propionate in treating corticosteroid-responsive dermatoses, particularly plaque psoriasis. The following tables summarize the quantitative data from head-to-head comparative studies.
Table 1: this compound Propionate vs. Clobetasol Propionate in Plaque Psoriasis
| Outcome Measure | This compound Propionate 0.05% | Clobetasol Propionate 0.05% | Study Details |
| Success Rate ("Healed" or "Marked Improvement") | 96% | 91% | Double-blind, parallel-group, multicenter trial in 134 patients with severe, localized plaque psoriasis. |
| Patients with No or Mild Disease (after 14 days) | 86% | 70% (p = 0.023) | Same study as above. |
| Healing within 24 Days | 69% | 56% | Same study as above. |
| Physician's Global Evaluation (Almost Total Clearing) | 32% | 19.2% (p=0.019) | Study in 202 patients with chronic localized plaque psoriasis. |
| >75% Improvement (Photographic Assessment) | 27.2% | 19.2% | Same study as above. |
Table 2: this compound Propionate vs. Betamethasone Dipropionate in Plaque Psoriasis
| Outcome Measure | This compound Propionate 0.05% | Betamethasone Dipropionate 0.05% | Study Details |
| Success Rate ("Healed" or "Marked Improvement") | 88.7% | 78.5% | Double-blind, parallel-group, multicenter trial in 104 patients with severe, localized plaque psoriasis. |
| Healing within 24 Days | 40% | 25% | Same study as above. |
Table 3: this compound Propionate vs. Betamethasone Valerate in Plaque Psoriasis
| Outcome Measure | This compound Propionate 0.05% | Betamethasone Valerate 0.1% | Study Details |
| Success Rate ("Healed" or "Marked Improvement") | 88.1% | 64.3% (p = 0.02) | Double-blind, parallel-group, multicenter trial in 84 patients with severe, localized plaque psoriasis. |
Table 4: Clobetasol Propionate vs. Other Potent Corticosteroids in Psoriasis
| Comparison | Outcome | Study Details |
| vs. Augmented Betamethasone Dipropionate 0.05% (Scalp Psoriasis) | Both were equally effective, but Betamethasone Dipropionate showed a faster onset of relief for scaling and induration. | 2-week, randomized, multicenter, investigator-blinded, parallel-group study in 193 patients. |
| vs. Optimized Betamethasone Dipropionate 0.05% | Significantly more patients showed greater improvement with Clobetasol Propionate, which also resulted in longer remissions. | Multicenter, double-blind, left/right paired comparison in 130 patients. |
| vs. Diflorasone Diacetate 0.05% | Both were highly effective with no statistically significant difference in therapeutic achievement, though physicians favored Clobetasol. | Double-blind controlled trial in 50 patients with PUVA-resistant psoriasis. |
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are not fully available in the public domain. However, based on the published literature, the general methodologies employed in these studies are outlined below.
Vasoconstrictor Assay (Stoughton-McKenzie Assay)
This assay is a standard method for determining the potency of topical corticosteroids.
-
Objective: To assess the vasoconstrictive properties of a topical corticosteroid, which generally correlates with its anti-inflammatory potency.
-
Procedure:
-
A small amount of the corticosteroid formulation is applied to a designated area of the skin, typically on the forearm of healthy volunteers.
-
The area is often occluded for a specified period (e.g., 6 to 16 hours).
-
After removal of the formulation, the degree of skin blanching (vasoconstriction) is visually assessed by a trained, blinded observer at a specific time point (e.g., 2 hours post-removal).
-
The blanching is scored on a scale (e.g., 0-4), with higher scores indicating greater potency.
-
-
Significance: This assay is a reliable method for determining the bioequivalence of topical corticosteroid preparations.
Clinical Trials in Plaque Psoriasis
-
Patient Population: Typically, adults with moderate to severe, chronic, localized plaque psoriasis.
-
Inclusion Criteria (General): Diagnosis of plaque psoriasis, specific Psoriasis Area and Severity Index (PASI) score (e.g., ≥ 12), and/or a certain percentage of body surface area (BSA) affected (e.g., ≥ 10%), and an Investigator's Global Assessment (IGA) score of ≥ 3.
-
Exclusion Criteria (General): Use of other topical or systemic psoriasis treatments within a specified washout period (e.g., 2-4 weeks for topical steroids and phototherapy), presence of other skin conditions that could interfere with assessment, and active infections.
-
Treatment Regimen: Application of the study medication (e.g., twice daily) for a defined period (e.g., 2-4 weeks).
-
Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): A tool to measure the severity and extent of psoriasis. It assesses erythema, induration, and desquamation, as well as the area of involvement in four body regions (head, trunk, upper extremities, lower extremities). The final score ranges from 0 (no disease) to 72 (most severe disease).
-
Investigator's Global Assessment (IGA): A static 5- or 6-point scale used by the clinician to assess the overall severity of the psoriasis at a given time point. A common endpoint in clinical trials is the proportion of patients achieving an IGA score of "clear" (0) or "almost clear" (1).
-
Success Rate: Often defined as the percentage of patients achieving a rating of "healed" or "marked improvement" as assessed by the investigator.
-
Safety Profile
The safety profile of potent topical corticosteroids is a critical consideration in their clinical use. The most common adverse effects are local skin reactions. Systemic side effects, while less common, can occur, particularly with prolonged use, application to large surface areas, or under occlusion.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
A key systemic concern with potent topical corticosteroids is the potential for reversible suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis.
-
Mechanism: Systemic absorption of the corticosteroid can lead to negative feedback on the hypothalamus and pituitary gland, reducing the production of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively. This, in turn, decreases the adrenal gland's production of endogenous cortisol.
-
Assessment (Cosyntropin Stimulation Test):
-
A baseline cortisol level is measured.
-
A synthetic form of ACTH (cosyntropin) is administered intravenously or intramuscularly.
-
Blood samples are taken at 30 and 60 minutes post-administration to measure cortisol levels.
-
An adequate adrenal response is indicated by a significant rise in cortisol levels. A blunted response suggests HPA axis suppression.
-
-
Clinical Findings: Studies have shown that while physiologic HPA axis suppression can occur, it is often reversible upon discontinuation of the treatment, and clinically significant adrenal insufficiency is rare when these medications are used as recommended.
Tachyphylaxis
Tachyphylaxis, the rapid decrease in response to a drug after repeated administration, has been a theoretical concern with topical corticosteroids. However, clinical evidence to support significant therapeutic tachyphylaxis in the long-term treatment of inflammatory skin diseases is lacking. Some studies suggest that perceived loss of efficacy may be due to poor patient compliance rather than a true pharmacological tolerance.
Conclusion
This compound Propionate is a super-potent topical corticosteroid with demonstrated high efficacy in the treatment of psoriasis, often showing a numerical or statistically significant advantage in success rates and speed of improvement compared to other potent corticosteroids like Clobetasol Propionate and Betamethasone Dipropionate. The choice of a specific potent corticosteroid may depend on factors such as the severity and location of the dermatosis, the vehicle formulation, and patient preference. The safety profiles of these potent corticosteroids are similar, with the primary concern being the potential for HPA axis suppression with long-term or extensive use. Further head-to-head trials with detailed and standardized protocols would be beneficial to further delineate the comparative efficacy and safety of these agents.
References
- 1. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Clobetasol Propionate Ointment 0.05% Versus Diflorasone Diacetate Ointment 0.05% in Moderate to Severe Psoriasis | Semantic Scholar [semanticscholar.org]
Validating HPLC Methods for Halobetasol Propionate: A Comparative Guide to Ensuring Quality and Compliance
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative analysis of validated High-Performance Liquid Chromatography (HPLC) methods for the corticosteroid Halobetasol propionate, with a focus on adherence to the International Council for Harmonisation (ICH) guidelines.
This document outlines the key parameters for HPLC method validation and compares different published methods through clearly structured data. Detailed experimental protocols and a visual workflow for the validation process are also provided to aid in the practical application of these methodologies.
Comparison of Validated HPLC Methods for this compound Propionate
Several validated HPLC methods have been published for the determination of this compound propionate in pharmaceutical formulations. The following tables summarize the chromatographic conditions and validation parameters of three distinct methods, offering a clear comparison for researchers to select the most suitable approach for their specific needs.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 (Gradient RP-HPLC)[1][2][3][4] | Method 2 (Isocratic RP-HPLC)[5] | Method 3 (Isocratic RP-HPLC with Preservatives) |
| Column | Phenomenex Synergi polar reverse phase (250 x 4.6 mm, 4 µm) | Inertsil Sustainswift ODS 3V (250 x 4.6 mm, 5 µm) | Inertsil ODS 3V, C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.01M KH2PO4 (pH 3.0) with 0.2% 1-octane sulfonic acid sodium salt, ACN, MeOH (80:15:5 v/v/v)B: 0.01M KH2PO4 (pH 3.0) with 0.2% 1-octane sulfonic acid sodium salt, ACN, MeOH (20:70:10 v/v/v) | Acetonitrile: Methanol: Water (40:25:35 v/v/v) | Acetonitrile: Methanol: 0.1M KH2PO4 buffer (60:15:25 v/v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 248 nm | 240 nm |
| Column Temperature | 40°C | Not Specified | 25°C |
| Injection Volume | Not Specified | Not Specified | 10 µL |
| Retention Time | Not Specified | Not Specified | ~7.06 min |
Table 2: Comparison of Validation Parameters according to ICH Guidelines
| Validation Parameter | Method 1 (Gradient RP-HPLC) | Method 2 (Isocratic RP-HPLC) | Method 3 (Isocratic RP-HPLC with Preservatives) |
| Linearity (R²) | > 0.999 | 0.999 | 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.75% - 101.86% | 99.04% - 101.45% |
| Precision (%RSD) | < 2.0% | Not Specified | Not Specified |
| Specificity | No interference from excipients or degradation products | Not Specified | No interference from preservatives |
| LOD | Determined | Not Specified | Not Specified |
| LOQ | Determined | Not Specified | Not Specified |
| Robustness | Method is robust to small changes in flow rate, pH, and temperature | Not Specified | Not Specified |
Experimental Protocol: A Validated Gradient RP-HPLC Method
The following is a detailed protocol for a stability-indicating gradient reverse-phase HPLC method for the quantification of this compound propionate, validated according to ICH guidelines.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Phenomenex Synergi polar reverse phase (250 x 4.6 mm, 4 µm).
-
Mobile Phase A: A mixture of 0.01 M KH2PO4 buffer containing 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in the ratio of 80:15:5 (v/v/v).
-
Mobile Phase B: A mixture of 0.01 M KH2PO4 buffer containing 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in the ratio of 20:70:10 (v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 240 nm.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound propionate reference standard in a suitable solvent to obtain a known concentration.
-
Sample Solution: For topical dosage forms, accurately weigh a quantity of the sample equivalent to a target concentration of this compound propionate and extract the active ingredient with a suitable solvent. Further dilute as necessary to fall within the linear range of the method.
4. Validation Procedure:
The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.
-
Specificity: Analyze blank samples (placebo), standard solution, and sample solution to demonstrate that there is no interference from excipients at the retention time of this compound propionate. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.
-
Linearity: Prepare a series of at least five concentrations of the reference standard over a defined range. Plot the peak area response against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound propionate at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day and under the same operating conditions. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different equipment. The %RSD between the results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate, column temperature, and mobile phase pH to evaluate the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method for this compound propionate in accordance with ICH guidelines.
Caption: Workflow for HPLC Method Validation as per ICH Guidelines.
References
- 1. Quantification of this compound propionate and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Quantification of this compound propionate and its impurities present in topical dosage forms by stability-indicating LC method. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
Preclinical Efficacy of Halobetasol Propionate: A Comparative Analysis of Foam and Cream Formulations
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action of Halobetasol Propionate
This compound propionate is a super-high potency synthetic corticosteroid that exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through multiple mechanisms.[1][2][3] Like other corticosteroids, its primary mode of action involves binding to intracellular glucocorticoid receptors (GRs).[2][4] This binding initiates a cascade of genomic and non-genomic effects that ultimately modulate the inflammatory response.
Upon binding, the this compound propionate-GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins, such as lipocortins (annexins). These proteins inhibit phospholipase A2, an enzyme crucial for the release of arachidonic acid from cell membranes. By reducing the availability of arachidonic acid, this compound propionate curtails the production of potent pro-inflammatory mediators, including prostaglandins and leukotrienes.
Furthermore, the activated GR complex can suppress the expression of pro-inflammatory genes by interfering with transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the production of various cytokines and chemokines that drive the inflammatory process. This compound propionate also exhibits immunosuppressive properties by decreasing the activity of immune cells such as T-lymphocytes and macrophages.
Figure 1: Glucocorticoid Receptor Signaling Pathway
Preclinical Efficacy of this compound Propionate
Preclinical studies have consistently demonstrated the potent anti-inflammatory, vasoconstrictive, and anti-proliferative properties of this compound propionate. These investigations have primarily utilized cream and ointment formulations. The following table summarizes key quantitative data from various preclinical models.
| Preclinical Model | Efficacy Endpoint | This compound Propionate Formulation | Key Findings |
| UV-induced Dermatitis Inhibition Assay (Guinea Pigs) | Inhibition of Inflammation | Cream/Ointment | This compound propionate was distinctly more potent than clobetasol 17-propionate. |
| Oxazolone-induced Late Inflammatory Reaction (Rats) | Inhibition of Inflammation | Cream/Ointment | This compound propionate was distinctly more potent than clobetasol 17-propionate. |
| Croton Oil-induced Ear Edema (Rats and Mice) | Reduction in Edema | Cream/Ointment | This compound propionate was slightly more potent than clobetasol 17-propionate. |
| Oxazolone-induced Early Inflammatory Reaction (Mice) | Inhibition of Inflammation | Cream/Ointment | This compound propionate was slightly more potent than clobetasol 17-propionate. |
| Cotton-pellet Granuloma Assay (Rats) | Inhibition of Granulomatous Tissue Formation | Cream/Ointment | This compound propionate was distinctly superior to clobetasol 17-propionate. |
| Epidermal Hyperplasia Inhibition Assay (Guinea Pigs) | Inhibition of Epidermal Thickening | Cream/Ointment | This compound propionate was distinctly superior to clobetasol 17-propionate. |
| Cutaneous Vasoconstriction Assay (Humans) | Skin Blanching | Cream/Ointment | This compound propionate ointment yielded the highest blanching score compared to clobetasol 17-propionate ointment and cream formulations. |
| Histamine-induced Wheal Suppression Test (Humans) | Reduction in Wheal Size | Ointment and Cream | At 3 hours, this compound ointment showed the maximum wheal suppression, followed by this compound cream. |
Foam vs. Cream: A Vehicle-Based Efficacy Comparison
The vehicle in which a topical drug is formulated plays a critical role in its delivery, penetration, and ultimately, its therapeutic efficacy. While direct preclinical comparisons are lacking for this compound propionate foam versus cream, an understanding of the properties of these vehicles allows for an informed discussion of their potential performance differences.
Foam Formulations:
-
Advantages: Foam vehicles are generally lightweight, spread easily, and are absorbed quickly with minimal residue. This can lead to better patient compliance. Some studies suggest that foam formulations may enhance the penetration of the active ingredient.
-
Potential Impact on Preclinical Efficacy: The rapid absorption and potentially enhanced penetration of a foam vehicle could lead to a faster onset of action and greater local bioavailability of this compound propionate in preclinical models. This may be particularly advantageous in models assessing acute inflammation.
Cream Formulations:
-
Advantages: Creams are emulsions of oil and water and are generally well-tolerated. They provide some moisturization and are suitable for a wide range of skin conditions.
-
Potential Impact on Preclinical Efficacy: The occlusive properties of a cream, although less than an ointment, can enhance drug penetration by hydrating the stratum corneum. This may lead to a sustained release and prolonged action of this compound propionate in preclinical models.
In a study comparing various topical vehicles, it was noted that different formulations can significantly impact drug delivery and clinical outcomes. While ointments have traditionally been considered more potent, some evidence suggests that creams, ointments, and lotions can have similar effectiveness. Patient preference for less greasy formulations like foams and creams is also a significant factor in clinical settings.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for key experiments cited in the evaluation of this compound propionate.
Croton Oil-Induced Ear Edema in Rats
-
Animal Model: Wistar rats.
-
Induction of Inflammation: A solution of croton oil in an appropriate vehicle (e.g., acetone) is applied to the inner surface of one ear of each rat. The contralateral ear serves as a control.
-
Treatment: this compound propionate formulation (cream or foam) or the vehicle control is applied topically to the croton oil-treated ear, typically at a specified time before or after the irritant application.
-
Efficacy Assessment: After a predetermined period (e.g., 6 hours), the rats are euthanized, and a standardized circular section is punched out from both ears. The difference in weight between the punches from the treated and control ears is calculated as a measure of edema.
-
Data Analysis: The percentage inhibition of edema by the test substance is calculated relative to the vehicle-treated group.
Histamine-Induced Wheal Suppression Test in Humans
-
Subjects: Healthy human volunteers.
-
Treatment Application: A specified amount of the this compound propionate formulation (e.g., a half fingertip unit) is applied to a designated area on the forearm. An adjacent area is left untreated or treated with the vehicle as a control.
-
Incubation: The formulation is left on the skin for a defined period (e.g., 3 hours).
-
Wheal Induction: After the incubation period, the treated and control areas are wiped clean. A prick test with a standard histamine solution is then performed on all sites.
-
Efficacy Assessment: The size of the resulting wheal is measured (e.g., maximum and orthogonal diameters) at a specific time point (e.g., 15 minutes) after the prick test.
-
Data Analysis: The mean diameter of the wheal in the treated area is compared to that in the control area to determine the percentage of wheal suppression.
Figure 2: Preclinical Efficacy Evaluation Workflow
References
- 1. Effect of vehicles and enhancers on the topical delivery of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical corticosteroid in foam vehicle offers comparable coverage compared with traditional vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of skin pretreatment with vehicle alone or drug in vehicle on flux of a subsequently applied drug: results of hairless mouse skin and diffusion cell studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating In Vitro Assays for Corticosteroid Potency
Faced with a diverse landscape of in vitro assays, researchers in drug development require robust methods to reliably determine and compare the potency of corticosteroids. This guide provides a comparative overview of three key assays, presenting quantitative data, detailed experimental protocols, and the underlying biological pathways to facilitate informed cross-validation.
The therapeutic efficacy of corticosteroids is primarily attributed to their interaction with the glucocorticoid receptor (GR), which modulates gene expression through activation (transactivation) and repression (transrepression) mechanisms.[1] Accurately quantifying the potency of these compounds in vitro is crucial. This is typically achieved through a panel of assays that probe different aspects of the corticosteroid mechanism of action.
Cross-validation of these assays is essential to ensure that the potency rankings are consistent and reflective of the drug's biological activity. This guide focuses on three widely used methods:
-
Glucocorticoid Receptor (GR) Binding Assays
-
NF-κB Reporter Gene Assays
-
Cytokine Release Assays
Comparative Potency of Common Corticosteroids
To establish a baseline for comparison, it is helpful to understand the relative potencies of well-characterized corticosteroids. The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values derived from various in vitro studies. These values represent the concentration of a drug that gives half of the maximal response.
| Corticosteroid | Assay Type | Cell Line | EC50 / IC50 (nM) | Relative Potency (Dexamethasone = 100) |
| Dexamethasone | GR Binding | Rat Cytosol | ~6.6 | 100 |
| Dexamethasone | NF-κB Reporter (TNFα-induced) | A549 | 0.2 - 1.0 | 100 |
| Dexamethasone | GR Transactivation | Zebrafish GR | 0.215 | 100 |
| Budesonide | NF-κB Reporter (TNFα-induced) | A549 | 0.05 - 0.2 | ~500 |
| Fluticasone Propionate | NF-κB Reporter (TNFα-induced) | A549 | 0.03 - 0.1 | ~700 |
| Hydrocortisone | Lymphocyte Transformation | Human Lymphocytes | - | 4[2] |
| Prednisolone | Lymphocyte Transformation | Human Lymphocytes | - | 10[2] |
| Beclomethasone Dipropionate (BDP) | GR Transactivation | Zebrafish GR | 0.140 | 154[3] |
Note: Values are compiled from multiple sources and can vary based on specific experimental conditions.[2] The primary purpose is to illustrate the rank order of potency.
Glucocorticoid Receptor (GR) Signaling Pathway
Corticosteroids exert their effects by binding to the cytosolic Glucocorticoid Receptor. This ligand binding event triggers a conformational change, dissociation from chaperone proteins, and translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the complex can either activate the transcription of anti-inflammatory genes by binding to Glucocorticoid Response Elements (GREs) or repress the activity of pro-inflammatory transcription factors like NF-κB.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
In Vitro Assay Methodologies
A robust cross-validation strategy involves comparing results from assays that measure different events along the signaling cascade.
Glucocorticoid Receptor (GR) Binding Assay
This assay directly measures the affinity of a corticosteroid for the GR. A common method is a competitive binding assay using fluorescence polarization (FP). In this setup, a fluorescently labeled glucocorticoid (tracer) is displaced by the test compound, leading to a decrease in the polarization of the emitted light.
-
Reagent Preparation :
-
Prepare a serial dilution of the test corticosteroid and a reference standard (e.g., Dexamethasone) in assay buffer.
-
Prepare a working solution of a fluorescent glucocorticoid tracer at a concentration at or below its dissociation constant (Kd).
-
Prepare a working solution of recombinant human GR.
-
-
Assay Procedure :
-
To a 384-well microplate, add the serially diluted test compounds.
-
Include control wells for "no competitor" and "maximum competition" (a saturating concentration of an unlabeled ligand).
-
Add the fluorescent tracer solution to all wells.
-
Initiate the reaction by adding the GR solution to all wells.
-
Mix gently and incubate at room temperature (or 4°C, depending on the protocol) for a specified time (e.g., 1-4 hours) to reach equilibrium.
-
-
Data Acquisition :
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis :
-
Plot the FP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the binding affinity of the test compound.
-
Caption: Workflow for a GR competitive binding assay.
NF-κB Reporter Gene Assay
This cell-based assay quantifies the ability of a corticosteroid to inhibit the activity of the pro-inflammatory transcription factor NF-κB (transrepression). This is a highly relevant measure of anti-inflammatory potency. Human lung carcinoma A549 cells, which endogenously express GR, are often used. These cells are transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter.
-
Cell Culture and Transfection :
-
Culture A549 cells in appropriate media.
-
Seed cells into a 96-well plate.
-
Transfect the cells with a plasmid containing an NF-κB-responsive promoter linked to a luciferase reporter gene. Stablely transfected cell lines are often used for consistency.
-
-
Assay Procedure :
-
Prepare serial dilutions of test corticosteroids.
-
Pre-incubate the cells with the corticosteroids for a set period (e.g., 1-2 hours).
-
Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1β (IL-1β).
-
Incubate for an additional period (e.g., 6-24 hours).
-
-
Data Acquisition :
-
Lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis :
-
Normalize the data to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the corticosteroid concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for an NF-κB reporter gene assay.
Cytokine Release Assay
This assay measures the functional anti-inflammatory effect of corticosteroids by quantifying their ability to inhibit the release of pro-inflammatory cytokines from immune cells. The assay can be performed using peripheral blood mononuclear cells (PBMCs) or whole blood, providing a more physiologically relevant system.
-
Sample Collection and Preparation :
-
Collect fresh whole blood from healthy donors into heparinized tubes.
-
-
Assay Procedure :
-
Aliquot whole blood into 96-well plates.
-
Add serial dilutions of the test corticosteroids and incubate for 1-2 hours.
-
Add a stimulant such as Lipopolysaccharide (LPS) to induce the release of cytokines like IL-6 and TNFα.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition :
-
Centrifuge the plates to pellet the cells.
-
Collect the plasma supernatant.
-
Quantify the concentration of a specific cytokine (e.g., IL-6) in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
-
Data Analysis :
-
Calculate the percentage inhibition of cytokine release for each corticosteroid concentration relative to the stimulated control.
-
Plot the percentage of inhibition against the log concentration of the corticosteroid to determine the IC50 value.
-
Cross-Validation and Interpretation
The goal of cross-validation is to establish a strong correlation between the potency values (IC50 or EC50) obtained from the different assays.
Caption: Logical workflow for cross-assay validation.
A high degree of correlation between a GR binding assay and a functional assay like NF-κB inhibition suggests that the compound's anti-inflammatory activity is directly mediated by its interaction with the receptor. Discrepancies can also be informative, potentially highlighting off-target effects, differences in cell permeability, or engagement of non-genomic signaling pathways. By systematically comparing data across these mechanistically distinct assays, researchers can build a comprehensive and reliable profile of a corticosteroid's in vitro potency, leading to more confident decisions in drug development.
References
- 1. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
A Comparative Safety Analysis of Halobetasol Propionate and Mometasone Furoate for Topical Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of two commonly prescribed topical corticosteroids: Halobetasol Propionate, a super-high-potency (Class I) agent, and Mometasone Furoate, a medium-potency (Class III) corticosteroid. This analysis is based on data from clinical trials and prescribing information to assist researchers and drug development professionals in their understanding of these two compounds.
Quantitative Safety Data
Table 1: Adverse Reactions Reported in Controlled Clinical Trials with this compound Propionate Cream (0.05%) [1]
| Adverse Reaction | Incidence (%) |
| Stinging/Burning/Itching | 4.4 |
| Dry Skin | Infrequent |
| Erythema | Infrequent |
| Skin Atrophy | Infrequent |
| Leukoderma | Infrequent |
| Vesicles | Infrequent |
| Rash | Infrequent |
Other infrequently reported local adverse reactions with high-potency corticosteroids like this compound Propionate include folliculitis, hypertrichosis, acneiform eruptions, hypopigmentation, perioral dermatitis, allergic contact dermatitis, secondary infection, striae, and miliaria.[1]
Table 2: Adverse Reactions Reported in Controlled Clinical Trials with Mometasone Furoate Ointment (0.1%)
| Adverse Reaction | Incidence (%) |
| Burning | 4.8 (overall incidence of adverse reactions) |
| Pruritus | |
| Skin Atrophy | |
| Tingling/Stinging | |
| Furunculosis |
In a clinical study with pediatric subjects (6 months to 2 years of age), signs of skin atrophy such as shininess, telangiectasia, loss of elasticity, loss of normal skin markings, and thinness were observed.
Key Safety Considerations
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Systemic absorption of topical corticosteroids can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, with the potential for glucocorticosteroid insufficiency after withdrawal of treatment. The risk of HPA axis suppression is greater with higher potency corticosteroids, application over large surface areas, prolonged use, and the use of occlusive dressings.
Due to its super-high potency, this compound Propionate has a higher potential for HPA axis suppression compared to the medium-potency Mometasone Furoate. Pediatric patients are at a greater risk for systemic toxicity from topical corticosteroids due to their larger skin surface to body mass ratios.[1]
Skin Atrophy
A common local adverse reaction to topical corticosteroids is skin atrophy, which can manifest as thinning, striae, and telangiectasias. The risk of skin atrophy increases with the potency of the corticosteroid, duration of use, and application to thin-skinned areas such as the face, groin, and axillae. As a super-high-potency steroid, this compound carries a higher risk of causing skin atrophy compared to the medium-potency Mometasone.
Experimental Protocols
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: The Cosyntropin Stimulation Test
The cosyntropin stimulation test is a standard method for assessing the integrity of the HPA axis.
Methodology:
-
Baseline Cortisol Measurement: A baseline blood sample is drawn to measure the morning plasma cortisol level.
-
Cosyntropin Administration: A synthetic analogue of ACTH, cosyntropin, is administered intravenously or intramuscularly.
-
Post-Stimulation Cortisol Measurement: Blood samples are drawn at 30 and 60 minutes after cosyntropin administration to measure plasma cortisol levels.
-
Interpretation: A normal response is a post-stimulation cortisol level that rises above a certain threshold (e.g., 18-20 mcg/dL), indicating a healthy adrenal response. A subnormal response suggests HPA axis suppression.
Assessment of Skin Atrophy
Skin atrophy is typically assessed through clinical evaluation and can be more quantitatively measured using techniques like high-frequency ultrasound.
Methodology:
-
Clinical Scoring: Dermatologists use validated scales to clinically assess the signs of skin atrophy, including thinning, transparency, telangiectasia, and striae. The severity is often graded on a scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
High-Frequency Ultrasound: This non-invasive imaging technique can be used to measure the thickness of the epidermis and dermis at the application site and a control site. A significant decrease in skin thickness at the treatment site compared to the control site is indicative of atrophy.
Signaling Pathways and Experimental Workflows
References
Validating Reconstructed Human Epidermis for Halobetasol Propionate Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust evaluation of topical corticosteroids like Halobetasol Propionate, a potent agent for treating inflammatory skin conditions, necessitates reliable and predictive preclinical models. While animal and ex vivo human skin models have traditionally been the standard, ethical considerations and logistical challenges have spurred the adoption of advanced in vitro models. This guide provides a comprehensive comparison of Reconstructed Human Epidermis (RhE) with other models for testing this compound Propionate, supported by experimental data and detailed protocols, to validate its use in dermatological research and development.
Comparative Analysis of Skin Models for this compound Propionate Permeation
The predictive capacity of any skin model hinges on its ability to mimic the barrier function of native human skin. Studies have shown that while RhE models are generally more permeable than excised human or animal skin, they provide a valuable and reproducible tool for assessing the permeation of topical agents.
Table 1: Comparison of Skin Permeation Characteristics
| Feature | Reconstructed Human Epidermis (RhE) | Excised Human Skin | Animal Models (e.g., Porcine, Rat) |
| Barrier Function | Generally lower than human skin, leading to higher permeability[1][2][3]. | The "gold standard" for in vitro permeation testing. | Varies by species; porcine skin is histologically similar to human skin, while rat skin is generally more permeable. |
| Reproducibility | High batch-to-batch consistency. | High donor-to-donor variability. | Moderate variability depending on species and skin site. |
| Availability | Readily available commercially. | Limited availability. | Generally available, but with ethical considerations. |
| Correlation with Human Skin | Good correlation in ranking of compound permeation. | Direct measure. | Varies; porcine skin shows good correlation. |
Assessing the Anti-Inflammatory Efficacy of this compound Propionate using RhE
RhE models provide a robust platform to quantify the anti-inflammatory effects of corticosteroids. Inflammation can be induced by various stimuli, and the subsequent reduction in pro-inflammatory markers upon treatment with this compound Propionate can be measured.
Table 2: Quantitative Assessment of Anti-Inflammatory Effects
| Model | Inflammatory Stimulus | Key Biomarkers Measured | Expected Effect of this compound Propionate |
| Reconstructed Human Epidermis (RhE) | Cytokine cocktail (e.g., TNF-α, IL-4, IL-13) or LPS | IL-1α, IL-6, IL-8, TNF-α | Significant reduction in cytokine release. |
| Excised Human Skin | Cytokine cocktail (TH2 pathway activation) | Inflammatory cytokines (via ELISA or rtPCR) | Reduction in inflammatory cytokine release. |
| Animal Models (in vivo) | Chemical irritant (e.g., croton oil) or UV-induced dermatitis | Ear edema, reduction in inflammatory cell infiltrate. | Potent inhibition of inflammatory response. |
A study demonstrated that this compound Propionate was distinctly more potent than Clobetasol 17-propionate in inhibiting ultraviolet-induced dermatitis in guinea pigs and oxazolone-induced late inflammatory reactions in rats. Similar endpoints can be replicated and quantified in RhE models by measuring the release of inflammatory mediators.
Experimental Protocols
Skin Permeation Study using RhE in Franz Diffusion Cells
This protocol outlines the procedure for assessing the permeation of this compound Propionate through an RhE model.
Methodology:
-
RhE Model Preparation: Commercially available RhE tissues (e.g., EpiDerm™, EPISKIN™) are equilibrated in assay medium according to the manufacturer's instructions.
-
Franz Diffusion Cell Setup: The RhE tissues are mounted on Franz diffusion cells with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium (e.g., phosphate-buffered saline with a solubilizing agent).
-
Application of this compound Propionate: A finite dose of the this compound Propionate formulation is applied to the surface of the RhE.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), aliquots of the receptor medium are collected and replaced with fresh medium.
-
Quantification: The concentration of this compound Propionate in the collected samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of this compound Propionate permeated per unit area is plotted against time to determine the permeation profile and calculate the steady-state flux (Jss) and permeability coefficient (Kp).
Anti-Inflammatory Efficacy Assay in an Inflamed RhE Model
This protocol describes how to induce an inflammatory response in an RhE model and assess the anti-inflammatory effect of this compound Propionate.
Methodology:
-
RhE Model Preparation: RhE tissues are cultured to full differentiation.
-
Induction of Inflammation: The RhE tissues are exposed to an inflammatory stimulus. This can be achieved by adding a cytokine cocktail (e.g., TNF-α and IL-1α) to the culture medium for a specified period (e.g., 24 hours).
-
Treatment with this compound Propionate: Following the inflammatory challenge, the tissues are topically treated with the this compound Propionate formulation or a vehicle control.
-
Sample Collection: After a defined treatment period (e.g., 24-48 hours), the culture medium is collected.
-
Biomarker Analysis: The levels of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) in the culture medium are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in cytokines is not due to cytotoxicity.
-
Data Analysis: The percentage reduction in cytokine release in the this compound Propionate-treated group is calculated relative to the vehicle-treated inflamed group.
Visualizing Key Pathways and Workflows
This compound Propionate Anti-Inflammatory Signaling Pathway
This compound propionate exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates gene expression. It upregulates anti-inflammatory proteins like lipocortin-1 (Annexin A1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid. Concurrently, the GR complex inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, reducing the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Caption: this compound Propionate's anti-inflammatory signaling pathway.
Experimental Workflow for Validating this compound Efficacy on RhE
The following workflow outlines the key steps in a study designed to validate the use of RhE for testing this compound Propionate.
Caption: Workflow for this compound testing on Reconstructed Human Epidermis.
Conclusion
Reconstructed Human Epidermis models serve as a scientifically valid and ethically sound alternative to traditional skin models for the preclinical evaluation of this compound Propionate. While exhibiting higher permeability, the strong correlation in substance ranking with human skin makes RhE a reliable tool for formulation screening and permeation studies. Furthermore, the ability to induce and quantify an inflammatory response provides a robust system for assessing the anti-inflammatory efficacy of this compound Propionate. The detailed protocols and workflows presented in this guide offer a framework for researchers to confidently integrate RhE models into their drug development pipeline, ultimately accelerating the delivery of safe and effective dermatological therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Evaluation of Alternative Skin Barrier Models and Excised Human Skin for Dermal Absorption Studies In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Halobetasol and Tazarotene Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The management of inflammatory skin diseases, particularly plaque psoriasis, often necessitates therapeutic agents that can potently modulate the complex inflammatory cascades and regulate keratinocyte proliferation. This guide provides an in-depth comparison of the anti-inflammatory effects of a fixed-combination topical lotion containing Halobetasol Propionate 0.01% and Tazarotene 0.045% against its individual components. By leveraging complementary mechanisms of action, this combination therapy offers a synergistic approach to treatment, enhancing efficacy while mitigating potential side effects.
Mechanisms of Action: A Synergistic Approach
This compound propionate, a high-potency corticosteroid, and tazarotene, a receptor-selective retinoid, target distinct but complementary pathways involved in the pathogenesis of plaque psoriasis.
-
This compound Propionate: As a corticosteroid, this compound's primary anti-inflammatory effect is mediated through its binding to cytoplasmic glucocorticoid receptors.[1][2] This complex translocates to the nucleus, where it upregulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory genes.[1][2] Key mechanisms include the inhibition of inflammatory mediators like cytokines and the suppression of transcription factors such as NF-κB and Activator Protein-1 (AP-1).[2] It also induces the synthesis of lipocortins, which inhibit phospholipase A2, thereby blocking the production of prostaglandins and leukotrienes—potent mediators of inflammation.
-
Tazarotene: This third-generation synthetic retinoid is a prodrug that converts to its active form, tazarotenic acid. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ, which are prevalent in the epidermis. This interaction modulates gene expression, leading to the normalization of keratinocyte differentiation and a reduction in epidermal hyperproliferation. Tazarotene also exerts anti-inflammatory effects by suppressing the AP-1 pathway and inhibiting Toll-like receptor-2 (TLR2) signaling.
The combination of a potent corticosteroid and a retinoid provides a dual-pronged attack on psoriasis pathology. This compound offers rapid anti-inflammatory and immunosuppressive action, while tazarotene addresses abnormal keratinocyte proliferation and differentiation with its own anti-inflammatory properties. Furthermore, tazarotene may mitigate the risk of skin atrophy associated with long-term corticosteroid use.
Inflammatory Signaling Pathways
The following diagram illustrates the distinct and overlapping anti-inflammatory mechanisms of this compound and Tazarotene.
Comparative Efficacy: Clinical Trial Data
The superiority of the this compound/Tazarotene (HP/TAZ) combination lotion has been demonstrated in pivotal, multicenter, randomized, double-blind, vehicle-controlled clinical trials. Data consistently shows a synergistic effect, with the combination therapy achieving significantly better outcomes than either monotherapy or vehicle.
Table 1: Investigator's Global Assessment (IGA) Treatment Success at Week 8
Treatment success is defined as an IGA score of 'clear' (0) or 'almost clear' (1) with at least a 2-grade improvement from baseline.
| Treatment Group | Phase 2 Trial Success Rate (%) | Phase 3 Trial 1 Success Rate (%) | Phase 3 Trial 2 Success Rate (%) |
| HP/TAZ Combination Lotion | 52.5% | 35.8% | 45.3% |
| This compound (HP) Monotherapy | 33.3% | N/A | N/A |
| Tazarotene (TAZ) Monotherapy | 18.6% | N/A | N/A |
| Vehicle | 9.7% | 10.0% (approx.) | 13.0% (approx.) |
| Source: Data compiled from Phase 2 and Phase 3 clinical trial results. |
Table 2: Reduction in Inflammatory Markers
A clinical study measured the reduction of key pro-inflammatory cytokines in psoriatic lesions following 12 weeks of treatment.
| Cytokine | Treatment Group | Mean Reduction from Baseline |
| Tumor Necrosis Factor-alpha (TNF-α) | HP/TAZ Combination Lotion | Significant reduction at weeks 4, 8, and 12 |
| Vehicle Lotion | No significant change | |
| Interleukin-17A (IL-17A) | HP/TAZ Combination Lotion | Significant reduction at weeks 2, 4, and 8 |
| Vehicle Lotion | No significant change | |
| Source: Data from a study evaluating cytokine level changes in psoriatic plaques. |
Experimental Protocols
The clinical efficacy data presented is derived from well-controlled studies. Below is a summary of a typical experimental protocol used in these trials.
1. Study Design:
-
Type: Multicenter, randomized, double-blind, parallel-group, vehicle-controlled study.
-
Duration: Typically an 8-week treatment period, often followed by a post-treatment follow-up period (e.g., 4 weeks).
-
Objective: To evaluate the efficacy and safety of HP/TAZ combination lotion compared to individual active ingredients and/or vehicle in subjects with moderate to severe plaque psoriasis.
2. Subject Population:
-
Inclusion Criteria: Adults (18 years or older) with a clinical diagnosis of stable plaque psoriasis affecting a certain percentage of Body Surface Area (BSA), typically 2% to 12%. Subjects are required to have an Investigator's Global Assessment (IGA) score of 3 ('moderate') or 4 ('severe') at baseline.
-
Exclusion Criteria: Unstable psoriasis, other skin conditions that could interfere with assessment, use of other psoriasis treatments (topical, systemic, or phototherapy) within a specified washout period, pregnancy, or breastfeeding.
3. Treatment Regimen:
-
Subjects are randomized to apply the assigned treatment (HP/TAZ lotion, HP monotherapy, TAZ monotherapy, or vehicle) once daily to all psoriatic plaques for the duration of the treatment period.
-
The total weekly dosage is often limited (e.g., not to exceed 50 grams) to minimize systemic absorption and potential side effects like HPA axis suppression.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The proportion of subjects achieving "treatment success" at Week 8, defined as an IGA score of 0 ('clear') or 1 ('almost clear') and at least a 2-grade reduction from baseline.
-
Secondary Efficacy Endpoints: May include reduction in signs of psoriasis (erythema, scaling, plaque elevation), reduction in affected BSA, and improvement in patient-reported symptoms like pruritus (itching).
-
Safety Monitoring: Assessment of treatment-emergent adverse events (TEAEs), with a focus on application site reactions such as contact dermatitis, pruritus, and pain. Skin atrophy is also monitored.
Clinical Trial Workflow
The diagram below outlines the typical workflow for a clinical trial evaluating the HP/TAZ combination therapy.
Safety and Tolerability Profile
The combination of this compound and tazarotene is generally well-tolerated. The anti-inflammatory properties of this compound help to reduce the local irritation, burning, and erythema commonly associated with tazarotene monotherapy.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | HP/TAZ Combination Lotion | Tazarotene Monotherapy |
| Application Site Dermatitis | Lower Incidence | Higher Incidence |
| Application Site Pruritus (Itching) | Lower Incidence | Higher Incidence |
| Application Site Pain/Burning | Lower Incidence | Higher Incidence |
| Skin Atrophy | Low Incidence (<2%) | Negligible |
| Source: Compiled from clinical trial safety data. The combination generally shows a more favorable tolerability profile than tazarotene alone. |
Conclusion
The fixed-combination lotion of this compound Propionate 0.01% and Tazarotene 0.045% represents a significant advancement in the topical treatment of plaque psoriasis. By targeting multiple pathophysiological pathways, it demonstrates superior anti-inflammatory efficacy compared to its individual components. Clinical data robustly supports its synergistic action, leading to higher rates of skin clearance and a more rapid onset of effect. Furthermore, the formulation offers an improved safety and tolerability profile, particularly by mitigating the irritation potential of tazarotene. For researchers and drug development professionals, this combination serves as a successful example of leveraging complementary mechanisms to optimize therapeutic outcomes in inflammatory dermatoses.
References
Statistical analysis for comparing the efficacy of different Halobetasol formulations
For Immediate Release
[City, State] – [Date] – In the landscape of topical corticosteroids, Halobetasol propionate stands out as a super-potent option for treating a variety of inflammatory skin conditions. This guide offers a detailed statistical analysis of the efficacy of different this compound propionate formulations, providing researchers, scientists, and drug development professionals with the essential data and experimental context to inform their work. The following sections present a comprehensive comparison of this compound propionate lotion, cream, ointment, and foam, supported by data from rigorous clinical investigations.
Quantitative Efficacy Comparison
The therapeutic effectiveness of different this compound propionate formulations has been evaluated in multiple clinical trials. The following tables summarize the key efficacy data from comparative studies in patients with plaque psoriasis.
Table 1: Comparison of this compound Propionate Lotion (0.01%) vs. Cream (0.05%) in Plaque Psoriasis
| Efficacy Endpoint | This compound Propionate Lotion 0.01% | This compound Propionate Cream 0.05% | Vehicle | p-value (Lotion vs. Cream) |
| Treatment Success (IGA Score 0 or 1 with ≥2-grade improvement) | 30.0% | 31.6% | - | 0.854 |
| ≥2-grade improvement in Erythema | 38.3% | 31.6% | - | 0.446 |
| ≥2-grade improvement in Plaque Elevation | 40.0% | 36.8% | - | 0.727 |
| ≥2-grade improvement in Scaling | 43.3% | 47.4% | - | 0.663 |
| Mean Improvement in Body Surface Area (BSA) | 22.3% | 20.9% | - | 0.787 |
Data from a phase 2, multicenter, randomized, double-blind, vehicle-controlled clinical trial in patients with moderate-to-severe plaque psoriasis treated for two weeks.[1][2]
Table 2: Efficacy of this compound Propionate Foam (0.05%) vs. Vehicle in Plaque Psoriasis
| Efficacy Endpoint | This compound Propionate Foam 0.05% (Study 1) | This compound Propionate Foam 0.05% (Study 2) | Vehicle (Study 1) | Vehicle (Study 2) | p-value (Foam vs. Vehicle) |
| Treatment Success (IGA Score 0 or 1 and ≥2-grade improvement) | 25.3% | 30.7% | 3.9% | 7.4% | <0.001 |
Data from two multicenter, randomized, double-blind, vehicle-controlled clinical studies in adult subjects with moderate to severe plaque psoriasis treated twice daily for 14 days.[3]
Table 3: Comparative Efficacy of this compound Propionate Ointment (0.05%) against other Corticosteroids
| Comparison | This compound Propionate Ointment 0.05% Success Rate | Comparator Success Rate | Condition |
| vs. Clobetasol Propionate Ointment 0.05% | 96% | 91% | Severe, localized plaque psoriasis |
| vs. Betamethasone Valerate Ointment 0.1% | 88.1% | 64.3% | Severe, localized plaque psoriasis |
Success rate defined as "healed" or "marked improvement".[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound propionate formulations.
Clinical Trial Protocol for Plaque Psoriasis
This protocol outlines a typical multicenter, randomized, double-blind, vehicle-controlled study to compare the efficacy and safety of different this compound propionate formulations.
-
Subject Selection: Adult patients with a diagnosis of stable, moderate to severe plaque psoriasis are recruited. Inclusion criteria typically include an Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe) and a body surface area (BSA) involvement of 3% to 12%.
-
Randomization and Blinding: Subjects are randomly assigned to treatment groups (e.g., this compound propionate lotion, cream, or vehicle). Both subjects and investigators are blinded to the treatment allocation.
-
Treatment Regimen: Patients are instructed to apply the assigned formulation to all psoriatic plaques once or twice daily for a specified duration, commonly two weeks.
-
Efficacy Assessments:
-
Investigator's Global Assessment (IGA): Disease severity is assessed at baseline and at specified follow-up visits (e.g., week 2) using a 5-point IGA scale (0=clear, 1=almost clear, 2=mild, 3=moderate, 4=severe). Treatment success is often defined as achieving a score of 0 or 1 with at least a 2-grade improvement from baseline.
-
Target Lesion Assessment: A target psoriatic plaque is selected at baseline to assess changes in erythema, plaque elevation, and scaling on a 0-4 scale.
-
Body Surface Area (BSA): The percentage of BSA affected by psoriasis is estimated at baseline and subsequent visits.
-
-
Safety Assessments: Adverse events (AEs) and local skin reactions (e.g., itching, burning, stinging) are monitored and recorded throughout the study. Skin atrophy, striae, and telangiectasia are specifically assessed.
Vasoconstrictor Assay Protocol
The vasoconstrictor assay is a standardized method to determine the bio-potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) is proportional to the potency of the formulation.
-
Study Population: Healthy volunteers with normal skin on their forearms are recruited.
-
Application Sites: A template with multiple small application sites is placed on the volar forearm of each subject.
-
Product Application: A standardized amount of each test formulation (e.g., different this compound propionate formulations) and a vehicle control are applied to the designated sites.
-
Occlusion: The application sites are typically occluded with a dressing for a specified period to enhance drug absorption.
-
Assessment of Vasoconstriction: After a predetermined time, the occlusion is removed, and the degree of skin blanching at each site is visually assessed by a trained evaluator at multiple time points. A chromameter can also be used for objective color measurement.
-
Scoring: The blanching response is scored on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).
-
Data Analysis: The scores are plotted over time, and the area under the effect curve (AUEC) is calculated to compare the potency of the different formulations.
In Vitro Skin Permeation Study Protocol
In vitro skin permeation studies are conducted to evaluate the rate and extent of drug absorption through the skin.
-
Skin Preparation: Excised human or animal skin is prepared and mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.
-
Formulation Application: A precise amount of the this compound propionate formulation is applied to the epidermal surface of the skin in the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline) that is maintained at a constant temperature to mimic physiological conditions. The receptor fluid is continuously stirred.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor solution.
-
Drug Analysis: The concentration of this compound propionate in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated to determine the permeation characteristics of the formulation.
Visualizing Mechanisms and Workflows
Glucocorticoid Receptor Signaling Pathway
This compound propionate, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the key steps in this signaling pathway.
Glucocorticoid receptor signaling pathway for this compound Propionate.
Experimental Workflow: Vasoconstrictor Assay
The following diagram outlines the typical workflow for a vasoconstrictor assay used to compare the potency of different topical corticosteroid formulations.
Workflow for a comparative vasoconstrictor assay.
References
- 1. Mechanisms of action of topical corticosteroids in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of Action of Topical Corticosteroids in Psoriasis | Semantic Scholar [semanticscholar.org]
- 3. Effect of Different Skin Penetration Promoters in this compound Propionate Permeation and Retention in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. A review of two controlled multicenter trials comparing 0.05% this compound propionate ointment to its vehicle in the treatment of chronic eczematous dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Halobetasol Propionate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of halobetasol propionate is a critical aspect of laboratory safety and chemical management. Improper disposal of this potent topical corticosteroid can lead to environmental contamination and may pose health risks. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound propionate waste in accordance with regulatory guidelines.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound propionate, is governed by several regulatory bodies in the United States. The primary agencies are the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2] It is crucial to adhere to both federal and any stricter state regulations.[1]
Step-by-Step Disposal Procedure for this compound Propionate
This protocol outlines the recommended steps for the safe disposal of this compound propionate from a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound propionate waste is considered hazardous. While not explicitly listed as a hazardous waste in all cases, its pharmacological activity warrants careful handling.[3] As a potent pharmaceutical, it is best to manage it as, at minimum, a non-hazardous pharmaceutical waste, and potentially as a hazardous waste depending on its formulation and concentration.
-
Segregate Waste Streams: Do not mix this compound propionate waste with general laboratory trash. Maintain separate, clearly labeled waste containers for:
-
Unused or expired pure this compound propionate.
-
Contaminated materials (e.g., gloves, weighing papers, pipette tips).
-
Empty containers that held this compound propionate. Empty containers may still retain product residues and should be disposed of in a safe manner.[3]
-
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound propionate waste. This includes:
-
Safety goggles with side-shields.
-
Chemical-resistant gloves.
-
A lab coat or impervious clothing.
-
In cases of handling powders or creating dust, a respirator may be necessary.
-
3. On-site Waste Management:
-
Containerization: Use designated, leak-proof, and sealable containers for all this compound propionate waste. The containers should be clearly labeled with the contents (e.g., "this compound Propionate Waste") and the appropriate hazard warnings.
-
Storage: Store waste containers in a secure, well-ventilated area away from incompatible materials.
4. Final Disposal:
-
Licensed Hazardous Waste Contractor: The most recommended method for the disposal of pharmaceutical waste from a laboratory is to use a licensed hazardous material disposal company. These contractors are equipped to handle and transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Incineration: Incineration at a permitted facility is a common and effective method for destroying pharmaceutical waste. Some safety data sheets for this compound propionate suggest that the product may be burned in an incinerator equipped with an afterburner and scrubber.
-
Avoid Improper Disposal Methods:
-
Do Not Flush: Never flush this compound propionate down the drain or toilet. This can lead to the contamination of water supplies. The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.
-
Do Not Place in Regular Trash: Do not dispose of this compound propionate in the regular municipal trash unless following specific guidelines for household disposal, which are generally not applicable to a laboratory setting.
-
Disposal of Household this compound Propionate Preparations
For non-laboratory settings, if a drug take-back program is not available, the FDA provides guidelines for disposing of medicines in household trash:
-
Mix, Don't Crush: Remove the this compound propionate cream, ointment, or lotion from its original container and mix it with an unpalatable substance such as dirt, cat litter, or used coffee grounds. This makes the medication less appealing to children and pets.
-
Contain: Place the mixture in a sealed container, such as a resealable plastic bag, to prevent it from leaking.
-
Dispose: Throw the sealed container in your household trash.
-
Protect Privacy: Scratch out all personal information on the prescription label of the empty container to protect your identity.
Decision-Making Workflow for this compound Propionate Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound propionate in a professional laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Halobetasol
For laboratory professionals engaged in research and development, ensuring personal and environmental safety during the handling of potent compounds like Halobetasol is paramount. This guide provides essential, immediate safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment.
This compound propionate is a super-potent topical corticosteroid.[1] While invaluable in dermatological research, it presents significant health risks if handled improperly. The substance is suspected of causing genetic defects, damaging fertility or the unborn child, and causing damage to organs through prolonged or repeated exposure.[2][3] It also causes skin and serious eye irritation.[2][4] Adherence to strict safety protocols is therefore non-negotiable.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of this compound's hazards is the first step in safe handling. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Description |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Skin Irritation | H315 | Causes skin irritation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect against splashes and dust, preventing serious eye irritation. |
| Lab Coat | Long-sleeved, fully buttoned | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling powder or creating aerosols to prevent inhalation. |
Experimental Protocols: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring data integrity.
A. Preparation and Weighing of this compound Powder:
-
Designated Area: Conduct all handling of this compound powder within a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation risk.
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
Donning PPE: Put on all required PPE as listed in the table above.
-
Weighing:
-
Use a dedicated set of utensils (spatula, weigh boat).
-
Carefully transfer the desired amount of this compound powder.
-
Avoid creating dust. If any powder spills, gently clean it with a damp paper towel (do not dry sweep).
-
-
Container Sealing: Securely seal the stock container of this compound immediately after use.
-
Surface Cleaning: Decontaminate the balance and surrounding surfaces after weighing.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
B. Preparation of this compound Solutions:
-
Solvent Handling: Handle all solvents in a well-ventilated area, preferably a chemical fume hood.
-
Dissolving:
-
Add the solvent to the weighed this compound powder in a suitable container.
-
Cap the container and mix gently (vortex or sonicate) until the powder is fully dissolved.
-
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour down the drain.
Disposal Protocol:
-
Collection: Place all contaminated solid and liquid waste into their respective, properly labeled hazardous waste containers.
-
Storage: Store hazardous waste containers in a designated, secure area away from general lab traffic.
-
Treatment and Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. For unused or expired medicine in a non-laboratory setting, it can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed container, and then thrown in the trash.
Diagrams
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical relationship of hazard identification, control measures, and emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
